molecular formula C37H53N5O8S B1191612 TMC647055 Choline salt

TMC647055 Choline salt

Cat. No.: B1191612
M. Wt: 727.91
Attention: For research use only. Not for human or veterinary use.
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Description

TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay.  in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.

Properties

Molecular Formula

C37H53N5O8S

Molecular Weight

727.91

Synonyms

TMC647055;  TMC-647055; TMC 647055; 

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: TMC647055 Choline Salt Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TMC647055 Choline Salt Mechanism of Action (HCV) Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

TMC647055 (Choline Salt) is a macrocyclic, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike nucleoside analogs (NIs) that act as chain terminators at the catalytic active site, TMC647055 functions as an allosteric inhibitor. It specifically targets the Thumb I (T1) pocket of the polymerase, locking the enzyme in an open, inactive conformation.

The choline salt formulation (Compound 18a) was developed to overcome the inherent solubility limitations of the parent macrocyclic indole scaffold, thereby improving oral bioavailability and pharmacokinetic exposure. This guide details the molecular mechanism, resistance profile, and validation protocols for this compound.[1]

Molecular Architecture & Physicochemical Basis

Structural Class

TMC647055 belongs to a class of macrocyclic indole inhibitors .[2] The design originated from a 6-carboxylic acid indole chemotype, which was optimized via structure-based drug design (SBDD) into a 17-membered macrocycle.[3] This cyclization restricts the conformational flexibility of the inhibitor, pre-organizing it for high-affinity binding to the NS5B target.

The Choline Salt Rationale

The parent molecule of TMC647055 contains an acyl sulfonamide moiety (


). The proton on the nitrogen atom within this functional group is acidic (pKa 

4–5).
  • Challenge: The free acid form of macrocyclic HCV inhibitors often exhibits poor aqueous solubility, limiting intestinal absorption and systemic exposure.

  • Solution: Formulation as a Choline salt (2-hydroxyethyltrimethylammonium).[4]

  • Mechanism: The quaternary ammonium cation of choline forms a stable salt with the ionized acyl sulfonamide anion. This modification significantly enhances dissolution rates and oral bioavailability (F) in preclinical models without altering the intrinsic potency of the pharmacophore.

Mechanism of Action (MoA)

Target: NS5B RNA-dependent RNA Polymerase

The HCV NS5B protein has a classic "right hand" architecture comprising three subdomains: Fingers , Palm , and Thumb .[2] The catalytic active site resides in the Palm domain.[2] For RNA replication to occur, the enzyme must undergo a conformational change from an "open" state to a "closed" active state, creating a tunnel for the RNA template and ribonucleotides.

Binding Site: Thumb I (NNI-1)

TMC647055 binds specifically to the Thumb I (T1) allosteric site.

  • Location: The T1 site is situated at the upper section of the Thumb domain.

  • Interaction: In the active apo-enzyme, a flexible loop from the Fingers domain, known as the

    
    1 loop  (Lambda 1), extends across the cleft to contact the Thumb domain.[2] This interaction is critical for stabilizing the "closed" conformation required for RNA synthesis initiation.
    
Allosteric Inhibition Mechanism
  • Displacement: TMC647055 binds to the T1 pocket with high affinity.

  • Steric Clash: The bulky macrocyclic structure of the inhibitor physically occupies the space normally reserved for the

    
    1 loop.
    
  • Conformational Locking: By preventing the

    
    1 loop from docking onto the Thumb domain, TMC647055 prevents the Fingers and Thumb domains from closing.
    
  • Result: The enzyme is locked in a thermodynamically stable but catalytically inactive open conformation . It cannot initiate RNA synthesis or form a productive elongation complex.

MoA Visualization

The following diagram illustrates the allosteric inhibition pathway.

MoA NS5B_Open NS5B Polymerase (Open State) NS5B_Closed NS5B Polymerase (Closed/Active State) NS5B_Open->NS5B_Closed Physiological Activation Replication Viral RNA Replication NS5B_Closed->Replication Catalysis Lambda1 Lambda 1 Loop (Fingers Domain) Thumb1 Thumb I Pocket (Target Site) Lambda1->Thumb1 Docks to stabilize closed state TMC TMC647055 (Inhibitor) TMC->Lambda1 Steric Displacement TMC->Thumb1 High Affinity Binding Complex Inhibitor-Enzyme Complex (Locked Open) Thumb1->Complex Allosteric Modulation Complex->NS5B_Closed Prevents Closure Complex->Replication Inhibition

Caption: TMC647055 binds Thumb I, displacing the Lambda 1 loop and locking NS5B in an inactive state.

Pharmacology & Resistance Profile[1][2][3][5][6][7][8][9][10][11]

Potency Data

TMC647055 demonstrates nanomolar potency against HCV Genotype 1.

ParameterAssay TypeValue (Genotype 1b)Value (Genotype 1a)
IC50 Enzymatic (RdRp)~34 nMN/A
EC50 Replicon (Luciferase)~77 nMN/A
EC50 Replicon (RT-PCR)~139 nM~166 nM
EC90 Replicon (Luciferase)~300 nMN/A
Resistance Profile

As a Thumb I inhibitor, TMC647055 selects for specific resistance-associated variants (RAVs) within the binding pocket.

  • Primary Mutation: P495L (Proline to Leucine at position 495).

    • Effect: Causes a massive loss in potency (>300-fold shift in EC50).

    • Mechanism: Proline 495 is a key residue in the T1 pocket. Substitution with the bulkier Leucine residue creates a steric clash with the inhibitor, preventing binding while maintaining viral fitness.

  • Secondary Mutations:

    • L392I: ~9-fold shift.

    • V494A: ~3-fold shift.

  • Cross-Resistance: TMC647055 retains activity against viruses resistant to Nucleoside Inhibitors (e.g., S282T) and other NNI classes (Palm I/II binders), confirming its distinct binding site.

Experimental Protocols

Protocol A: Recombinant NS5B Enzymatic Assay (Primer-Dependent)

Purpose: To quantify the intrinsic inhibitory activity (IC50) of TMC647055 against the purified NS5B enzyme.

  • Enzyme Prep: Express C-terminally truncated HCV NS5B (e.g.,

    
    21) in E. coli. Purify via affinity chromatography (Ni-NTA) followed by size-exclusion chromatography.
    
  • Reaction Mix: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 1 mM DTT, and 0.05% BSA.
    
  • Template/Primer: Anneal a homopolymeric RNA template (poly(C)) with a short primer (oligo(G)

    
    ).
    
  • Inhibitor Addition: Dispense TMC647055 (dissolved in DMSO) into 384-well plates in a serial dilution series.

  • Initiation: Add NS5B enzyme (final conc. 5–20 nM) and initiate the reaction with a mix of unlabeled GTP and radiolabeled [

    
    H]-GTP (or a fluorescent analog).
    
  • Incubation: Incubate at 30°C for 2 hours.

  • Termination: Stop reaction by adding cold 10% TCA (Trichloroacetic acid) with pyrophosphate to precipitate RNA products.

  • Detection: Harvest precipitates onto glass fiber filters. Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: HCV Replicon Assay (Luciferase Reporter)

Purpose: To assess antiviral potency (EC50) and cytotoxicity in a cellular context.

  • Cell Line: Use Huh7-Luc cells stably expressing an HCV subgenomic replicon (Genotype 1b) fused to a firefly luciferase reporter gene.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates containing DMEM with 10% FBS (no selection antibiotics). Incubate for 24 hours.

  • Treatment: Add TMC647055 (Choline salt) in a 3-fold serial dilution series (9 points). Final DMSO concentration should be

    
     0.5%.
    
  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout (Efficacy): Lyse cells using a commercial luciferase lysis buffer. Add Luciferin substrate and measure luminescence using a microplate luminometer. Signal is proportional to viral RNA replication.

  • Readout (Cytotoxicity): In a parallel plate, assess cell viability using a resazurin-based assay (e.g., AlamarBlue) or ATP detection (CellTiter-Glo).

  • Data Processing:

    • EC50: Concentration inhibiting 50% of luciferase activity.

    • CC50: Concentration reducing cell viability by 50%.

    • Selectivity Index (SI): CC50 / EC50.

Experimental Workflow Diagram

Workflow cluster_0 Compound Preparation cluster_1 Cellular Assay (Huh7-Luc) cluster_2 Readout & Analysis Step1 TMC647055 (Choline Salt) Step2 Serial Dilution (DMSO) Step1->Step2 Step4 72h Incubation (+ Compound) Step2->Step4 Step3 Cell Seeding (5000 cells/well) Step3->Step4 Step5A Luciferase Lysis (Replication) Step4->Step5A Step5B Resazurin/ATP (Viability) Step4->Step5B Step6 Data Calculation (EC50 / CC50) Step5A->Step6 Step5B->Step6

Caption: Workflow for determining antiviral potency (EC50) and cytotoxicity (CC50) of TMC647055.

References

  • Discovery and Early Development of TMC647055. Cummings MD, et al. Journal of Medicinal Chemistry (2014).[5] [Link] Source for: Chemical structure, Choline salt identification, and discovery pipeline.[5]

  • TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Vendeville S, et al.[6][7] Antimicrobial Agents and Chemotherapy (2013/2014).[3] [Link] Source for: Mechanism of action (Thumb I), Resistance profile (P495L), and Enzymatic/Replicon assay data.

  • Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Das D, et al.[1][2] Viruses (2016).[8] [Link] Source for: Classification of NS5B inhibitors and structural biology of the Lambda 1 loop interaction.

  • Finger Loop Inhibitors of the HCV NS5B Polymerase. Vendeville S, et al. Bioorganic & Medicinal Chemistry Letters (2012).[5] [Link] Source for: Optimization of the indole macrocycle and structure-activity relationships (SAR).

Sources

TMC647055 Choline salt NS5B polymerase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Next-Generation NS5B Polymerase Inhibition[1]

Executive Summary

TMC647055 (also known as Compound 18a) represents a significant milestone in the evolution of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV).[1] Unlike nucleoside analogs that target the active site, TMC647055 is a non-nucleoside inhibitor (NNI) that binds allosterically to the Finger Loop (Thumb I) domain of the NS5B RNA-dependent RNA polymerase.

This guide focuses on the Choline Salt form of TMC647055.[2] The selection of the choline counter-ion is not arbitrary; it is a critical medicinal chemistry strategy to transform a lipophilic, indole-based carboxylic acid into a highly bioavailable, orally active therapeutic agent. This document details the mechanism, physicochemical rationale, and experimental protocols required to validate this compound in a research setting.

Part 1: Chemical Entity Profile & Salt Rationale[1][2]
1.1 The Molecule

TMC647055 is a 17-membered macrocyclic indole derivative.[3][1][4] Its rigid structure is designed to reduce the entropic penalty of binding to the NS5B polymerase.

  • Chemical Name: 27-cyclohexyl-12,13,16,17-tetrahydro-22-methoxy-11,17-dimethyl-10,10-dioxide-2,19-methano-3,7:4,1-dimetheno-1H,11H-14,10,2,9,11,17-benzoxathiatetraazacyclo docosine-8,18(9H,15H)-dione.[3][4]

  • Class: Macrocyclic Indole Non-Nucleoside Inhibitor (NNI).

  • Target Domain: NS5B Finger Loop (Thumb I).[1]

1.2 The Choline Salt Advantage

The parent molecule of TMC647055 contains a carboxylic acid moiety (essential for electrostatic interaction with the arginine residues in the NS5B binding pocket). However, this free acid form often suffers from poor aqueous solubility and limited oral bioavailability.

Why Choline? Choline ([(CH3)3NCH2CH2OH]+) is a quaternary ammonium cation.[1][5] Forming a salt with choline offers distinct advantages over sodium or potassium salts for this specific chemotype:

  • Lipophilicity Balance: The organic nature of the choline cation can improve the partition coefficient in lipid membranes compared to inorganic metal cations, potentially enhancing intestinal permeability.[1]

  • Solubility: The choline salt disrupts the crystal lattice energy of the parent acid more effectively, significantly increasing aqueous solubility (often >10-fold vs. free acid).[1]

  • Counter-Ion Toxicity: Choline is an endogenous, non-toxic nutrient (precursor to acetylcholine and phosphatidylcholine), making it an ideal pharmaceutical counter-ion.[1]

PropertyParent AcidCholine Salt
Aqueous Solubility Low (< 0.1 mg/mL)High (Formulation dependent)
Bioavailability (F%) VariableHigh (>50% in preclinical models)
State Crystalline SolidHygroscopic Solid / Amorphous
Part 2: Mechanism of Action (MoA)

TMC647055 functions via allosteric inhibition .[3][1] It does not compete with the nucleotide substrate (NTP). Instead, it binds to the "Thumb I" site (Finger Loop), approximately 30 Å away from the active catalytic center.

The "Lock" Mechanism:

  • Binding: TMC647055 wedges into the hydrophobic pocket at the junction of the thumb and finger domains.[1]

  • Conformational Arrest: The macrocyclic ring acts as a molecular clamp.[3][1] It prevents the "fingers" of the polymerase from closing effectively over the RNA template.

  • Elongation Blockade: By locking the enzyme in an "open" or "inactive" conformation, it prevents the formation of a productive elongation complex.[1]

MoA cluster_enzyme HCV NS5B Polymerase Thumb Thumb Domain Effect Conformational Lock (Prevents Domain Closure) Finger Finger Loop (Thumb I) Finger->Thumb Dynamic Interaction Palm Palm Domain (Active Site) Finger->Palm Closes for Catalysis Finger->Effect Induces Inhibitor TMC647055 (Choline Salt) Inhibitor->Finger High Affinity Binding (Kd < 35 nM) Result Viral Replication TERMINATED Effect->Result Causes

Figure 1: Mechanism of Action.[3][1] TMC647055 binds to the Finger Loop, preventing the structural rearrangement required for RNA synthesis.

Part 3: Preclinical Pharmacology[2]

TMC647055 demonstrates potent antiviral activity, particularly against Genotype 1 (GT1), which is the most prevalent and difficult-to-treat strain globally.[3]

3.1 In Vitro Potency Data

The following data represents the mean values derived from stable replicon assays (Huh7-Luc cells).

ParameterGenotype 1b (Con1)Genotype 1a (H77)Genotype 2a (JFH-1)
EC50 (Replicon) 77 - 82 nM 166 nM > 12,000 nM
EC90 ~300 nM~460 nMN/A
CC50 (Cytotoxicity) > 40,000 nM> 40,000 nM> 40,000 nM
Selectivity Index (SI) > 500> 240N/A

Key Insight: The reduced potency against Genotype 2a (JFH-1) is typical for Finger-loop inhibitors due to polymorphisms in the binding pocket (specifically at residues 495 and 496), rendering this class largely GT1-specific.[3][1]

3.2 Resistance Profile[1]
  • Primary Mutations: P495L, P495A, V494A, L392I.[3]

  • Cross-Resistance: TMC647055 retains activity against mutants resistant to Nucleoside Inhibitors (S282T) and Protease Inhibitors, confirming its utility in combination therapy (e.g., with Simeprevir).[1]

Part 4: Experimental Protocols
Protocol A: NS5B RNA-Dependent RNA Polymerase Assay

Use this assay to determine the biochemical IC50 of the compound directly against the enzyme.

Reagents:

  • Recombinant HCV NS5B protein (Δ21 C-terminal truncation).[3]

  • RNA Template: Poly(C) or heteropolymeric RNA.[1]

  • Substrate: [3H]-GTP or Biotinylated-UTP.[3]

  • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 25 mM KCl.[3]

Workflow:

  • Preparation: Dilute TMC647055 Choline salt in 100% DMSO (10 mM stock). Prepare serial dilutions (1:3) in assay buffer (final DMSO < 5%).[1]

  • Incubation: Mix 20 nM NS5B enzyme with inhibitor dilutions for 15 minutes at room temperature (Pre-incubation allows conformational locking).

  • Initiation: Add RNA template (20 µg/mL) and NTP mix (1 µM GTP, 0.5 µCi [3H]-GTP).

  • Reaction: Incubate at 30°C for 2 hours.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid) containing pyrophosphate.

  • Detection: Harvest precipitates onto glass fiber filters (GF/B), wash with ethanol, and count radioactivity (CPM) using a scintillation counter.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: HCV Replicon Cell-Based Assay

Use this assay to determine cellular potency (EC50) and cytotoxicity (CC50).[1]

Workflow Visualization:

AssayWorkflow Step1 Seed Huh7-Luc Cells (Replicon + Luciferase) Step2 Compound Treatment (Serial Dilution) Step1->Step2 24h recovery Step3 Incubation (72 Hours, 37°C) Step2->Step3 Step4 Lysis & Detection (Bright-Glo Reagent) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5 Luminescence (RLU)

Figure 2: High-Throughput Replicon Assay Workflow.

Step-by-Step:

  • Seeding: Plate Huh7 cells harboring the HCV subgenomic replicon (luciferase reporter) at 5,000 cells/well in 96-well plates.[3][1] Incubate 24h.

  • Treatment: Add this compound (9-point titration, starting at 1 µM). Include DMSO control (0%) and a reference inhibitor (e.g., Sofosbuvir) as a positive control.[1]

  • Culture: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Check (Parallel Plate): Use Resazurin (Alamar Blue) or MTT assay on a duplicate plate to determine Cytotoxicity (CC50).[1]

  • Luciferase Assay: Remove media, add lysis/luciferase reagent (e.g., Bright-Glo™).[3][1]

  • Readout: Measure luminescence. Signal is proportional to viral RNA replication.[3]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    
References
  • Discovery of TMC647055: Vandyck, K., et al. (2012).[3][1][4] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(12), 4120-4126.[3] Link

  • Mechanism & Resistance: McGowan, D., et al. (2014).[3][1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Antimicrobial Agents and Chemotherapy, 58(6).[1] Link

  • Choline Salts in Drug Delivery: Serajuddin, A. T. (2007).[3][1] "Salt formation to improve drug solubility."[3][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[3] Link

  • HCV Polymerase Structure: Lesburg, C. A., et al. (1999).[3][1] "Crystal structure of the RNA-dependent RNA polymerase from hepatitis C virus reveals a fully encircled active site."[3] Nature Structural Biology, 6, 937–943.[3][1] Link

  • Replicon Assay Methodology: Lohmann, V., et al. (1999).[3][1] "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113.[3] Link

Sources

The Chemical Structure and Technical Profile of TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TMC647055 is a macrocyclic, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It specifically targets the "finger-loop" region of the enzyme, locking it in an inactive conformation. The Choline Salt form of this compound represents a critical pharmaceutical engineering strategy designed to overcome the inherent solubility limitations of the parent acyl sulfonamide molecule. By pairing the lipophilic macrocycle with the quaternary ammonium cation (choline), developers enhance aqueous solubility and oral bioavailability while maintaining high potency against HCV Genotype 1.

Part 1: Chemical Identity & Structural Architecture

Core Chemical Identity[1][2]
  • Common Name: TMC647055 (Parent Acid)[1]

  • Salt Form: TMC647055 Choline Salt

  • CAS Registry Number (Parent): 1204416-97-6[1]

  • Molecular Formula (Parent):

    
    [1]
    
  • Molecular Weight:

    • Free Acid: 606.74 g/mol [1]

    • Choline Cation (

      
      ): 104.17  g/mol [1]
      
    • Salt Complex: ~710.91 g/mol (assuming 1:1 stoichiometry)[1]

Structural Analysis

The architecture of TMC647055 is defined by three pharmacophoric elements optimized for the NS5B finger-loop pocket:

  • Indole Scaffold: The central core providing rigid spatial orientation.[1]

  • 17-Membered Macrocycle: A hydrophobic linker connecting the indole C2 position to the indole nitrogen.[1] This restricts the conformational flexibility, reducing the entropic cost of binding.

  • Acyl Sulfonamide Moiety: The critical "acidic" handle.[1]

    • Structure:

      
      
      
    • Function: This group mimics the acidity of a carboxylic acid (bioisostere) but with improved membrane permeability. The proton on the nitrogen atom is acidic (

      
      ), serving as the site for salt formation .
      
The Choline Counter-Ion Rationale

The selection of choline (2-hydroxyethyltrimethylammonium) as the counter-ion is a deliberate formulation choice.

  • Acidity Neutralization: The choline hydroxide base reacts with the acidic acyl sulfonamide proton to form the salt.

  • Solubility Enhancement: The parent acyl sulfonamide is poorly soluble in water due to the large lipophilic macrocycle. Choline, being a permanently charged quaternary ammonium species, disrupts the crystal lattice energy and increases hydration, significantly boosting aqueous solubility.

  • Bioavailability: Unlike inorganic salts (e.g., Sodium), choline is an organic cation. This often results in "ion-pair" absorption mechanisms that can enhance permeability across the lipophilic intestinal membrane.[1]

Part 2: Synthesis & Manufacturing Pathways[1]

The synthesis of the this compound typically follows a convergent route, culminating in the macrocyclization and subsequent salt formation.

Synthetic Workflow
  • Indole Functionalization: Starting from a substituted indole, the C2 and N1 positions are functionalized with alkene-terminated linkers.[1]

  • Ring-Closing Metathesis (RCM): A Ruthenium-based catalyst (e.g., Hoveyda-Grubbs II) drives the formation of the 17-membered macrocycle via alkene metathesis.[1]

  • Acyl Sulfonamide Installation: The C6-carboxylic acid on the indole is coupled with a sulfonamide (or sulfonyl isocyanate) to generate the active acyl sulfonamide warhead.[1]

  • Salt Formation (Critical Step):

    • Reagents: TMC647055 (Free Acid) + Choline Hydroxide (in Methanol/Water).[1]

    • Process: The strong base deprotonates the acyl sulfonamide nitrogen.

    • Isolation: Solvent evaporation or anti-solvent precipitation (e.g., using ether/heptane) yields the crystalline choline salt.

Visualization: Synthesis & Salt Formation Logic

SynthesisWorkflow Start Substituted Indole Core Inter1 Step 1: Linker Attachment (Alkene functionalization) Start->Inter1 Alkylation Inter2 Step 2: Macrocyclization (Ring-Closing Metathesis) Inter1->Inter2 Grubbs Cat. FreeAcid TMC647055 Free Acid (Acyl Sulfonamide Active) Inter2->FreeAcid Coupling/Oxidation Salt This compound (Enhanced Solubility) FreeAcid->Salt Deprotonation Reagent Reagent: Choline Hydroxide (Base) Reagent->Salt

Caption: Logical flow from the indole scaffold to the final choline salt form, highlighting the critical deprotonation step.

Part 3: Therapeutic Context & Mechanism of Action

Mechanism: Finger-Loop Inhibition

TMC647055 is an allosteric inhibitor .[1] It does not bind to the catalytic active site where RNA synthesis occurs.[1] Instead, it binds to the "Thumb II" allosteric pocket (Finger Loop).

  • Binding Event: The molecule wedges into a hydrophobic pocket on the surface of the NS5B polymerase.

  • Conformational Lock: This binding prevents the "fingertips" of the enzyme from closing over the "thumb" domain.

  • Result: The enzyme is locked in an "open," inactive conformation, preventing the initiation of viral RNA replication.

Pharmacokinetics of the Salt

The choline salt form is essential for the drug's oral profile.

  • Dissolution: Rapid dissociation of the choline cation in the stomach/intestine releases the amorphous free acid in a supersaturated state, driving absorption.

  • Liver Targeting: As an HCV drug, high liver concentration is desired.[1] The lipophilic nature of the macrocycle (LogP ~3.7) ensures high hepatic uptake.[1]

Visualization: Mechanism of Action

MOA NS5B HCV NS5B Polymerase (Active State) Complex Enzyme-Inhibitor Complex (Inactive) NS5B->Complex Allosteric Binding TMC TMC647055 (Choline Salt) TMC->Complex Finger-Loop Pocket Replication Viral Replication (Blocked) Complex->Replication Conformational Lock

Caption: Allosteric inhibition pathway showing the blockade of viral replication via conformational locking.[1]

Part 4: Physicochemical Data Summary[1]

PropertyValue / DescriptionSignificance
Appearance White to off-white solidStandard pharmaceutical powder.[1]
pKa (Acidic) ~4.5 - 5.2 (Acyl Sulfonamide)Enables salt formation with bases.[1]
LogP (Parent) 3.77Highly lipophilic; good membrane permeability but poor aqueous solubility.[1]
Solubility Salt: >10 mg/mL (est.)Free Acid: <0.1 mg/mLSalt form is critical for oral formulation.[1]
Hygroscopicity ModerateCholine salts can absorb moisture; requires controlled storage (desiccant).[1]
Stoichiometry 1:1 (TMC647055 : Choline)Charge balance between mono-anionic drug and mono-cationic choline.[1]

References

  • Cummings, M. D., et al. (2014). "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry. Link

  • Vendeville, S., et al. (2012). "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters. Link

  • Francisco, K. R., et al. (2021). "Structure property relationships of N-acylsulfonamides and related bioisosteres."[1][2] European Journal of Medicinal Chemistry. Link

  • InvivoChem. "TMC647055 Chemical Structure and Properties."[1] Link

Sources

Technical Guide: TMC647055 Choline Salt (HCV NS5B Inhibitor)

[1][2]

Part 1: Executive Summary & Molecular Identity[1][2]

TMC647055 Choline Salt (CAS: 1204416-97-6) is a specialized pharmaceutical compound developed as a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Unlike nucleoside analogs that act as chain terminators, TMC647055 acts allosterically, binding to the "finger loop" region of the polymerase enzyme.[1]

The selection of the choline salt form over the free acid or other inorganic salts (e.g., sodium or potassium) is a critical medicinal chemistry strategy designed to optimize the physicochemical properties of the macrocyclic parent molecule, specifically addressing solubility and oral bioavailability challenges common to large lipophilic macrocycles.

Chemical Specifications
PropertyDetail
Compound Name This compound
CAS Number 1204416-97-6
Parent Compound TMC647055 (Free Acid)
Target HCV NS5B Polymerase (Allosteric Site)
Chemical Class Macrocyclic Indole / Acyl Sulfonamide
Salt Stoichiometry 1:1 (TMC647055 Anion : Choline Cation)
Molecular Formula C37H53N5O8S (Salt) / C32H38N4O6S (Parent)
Molecular Weight ~711.9 g/mol (Salt) / 606.74 g/mol (Parent)
Solubility Low in water (Free Acid); Enhanced in Choline form

Part 2: Scientific Rationale & Mechanism[1][2]

The Choline Salt Advantage

The parent molecule, TMC647055, contains an acyl sulfonamide moiety (-C(=O)-NH-SO2-).[1][2] This functional group is weakly acidic (pKa ~4.5–5.0), allowing for deprotonation and salt formation.[1]

  • Why Choline?

    • Lipophilicity Balance: Choline is an organic cation.[1][2] Unlike small inorganic cations (

      
      , 
      
      
      ), the choline cation has a larger hydrophobic surface area.[1] This often allows for better compatibility with lipid-based formulations and can improve membrane permeability compared to highly polar inorganic salts.[1][2]
    • Solubility Profile: Choline salts of acidic drugs often exhibit higher solubility in biorelevant media and lower melting points (sometimes forming ionic liquids or low-melting solids), which improves dissolution rates in the gastrointestinal tract.[1]

    • Counter-Ion Toxicity: Choline is an endogenous nutrient (precursor to acetylcholine and phospholipids), making it a toxicologically safe counter-ion for pharmaceutical development.[1]

Mechanism of Action (MOA)

TMC647055 is a Finger Loop Inhibitor .[1][2] The HCV NS5B polymerase has a "right hand" structure comprising fingers, palm, and thumb domains.[1]

  • Binding: TMC647055 binds to a hydrophobic pocket on the surface of the thumb domain (Thumb II) or the finger loop.[2]

  • Conformational Locking: The binding event stabilizes the enzyme in a "closed" or inactive conformation.[1][2]

  • Inhibition: This prevents the necessary conformational changes required for the enzyme to bind the RNA template and initiate replication, effectively halting viral proliferation.[1][2]

MOANS5BHCV NS5B Polymerase(Active Conformation)ComplexEnzyme-Inhibitor Complex(Allosteric Pocket Occupied)NS5B->Complex + TMC647055TMCTMC647055(Choline Salt)TMC->ComplexConfChangeConformational Lock(Finger Loop Stabilization)Complex->ConfChange InducesInhibitionReplication Halted(No RNA Binding)ConfChange->Inhibition Prevents Function

Figure 1: Mechanism of Action. TMC647055 acts as an allosteric lock on the NS5B polymerase.

Part 3: Experimental Protocols

Handling and Solubilization

The choline salt is hygroscopic.[1][2] Strict humidity control is required during weighing.[1][2]

Standard Stock Preparation (10 mM):

  • Weigh 7.12 mg of this compound.[1][2]

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until the solution is clear.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Biorelevant Formulation (for Animal PK Studies): To achieve high exposure in vivo, a solubilizing excipient like Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is recommended.[1][2]

  • Vehicle Prep: Dissolve 20% w/v SBE-β-CD in saline.[1][2][3]

  • Compound Addition: Add 10% volume of the DMSO stock to 90% volume of the SBE-β-CD vehicle.

  • Result: Clear solution ≥ 2.0 mg/mL.

In Vitro HCV Replicon Assay (Luciferase)

This assay quantifies the antiviral potency (EC50) of the compound.[1][2]

Materials:

  • Huh7-Luc cells (HCV subgenomic replicon expressing Luciferase reporter).[1][2]

  • DMEM media (supplemented with 10% FBS, Non-essential amino acids).[1][2]

  • This compound (DMSO stock).[1][2][3]

  • Luciferase Assay System (e.g., Bright-Glo).[1][2]

Protocol:

  • Seeding: Plate Huh7-Luc cells (5,000 cells/well) in 96-well white opaque plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of this compound in media (Final DMSO < 0.5%). Add to cells.

    • Range: 0.1 nM to 1000 nM (9-point curve).[1][2]

  • Incubation: Incubate for 72 hours.

  • Readout: Add Luciferase reagent (equal volume to media). Shake for 2 mins. Read luminescence.

  • Analysis: Normalize to DMSO control (100%) and background (0%). Fit data to a 4-parameter logistic equation to determine EC50.

Expected Results:

  • EC50: ~82 nM (Genotype 1b).[1][2][4][5][3]

  • CC50 (Cytotoxicity): > 20 µM (indicating a high therapeutic index).[1][2][4]

AssayWorkflowStep11. Cell Seeding(Huh7-Luc, 24h)Step22. Compound Dilution(DMSO Stock -> Media)Step1->Step2Step33. Treatment(72h Incubation)Step2->Step3Step44. Lysis & Detection(Luciferase Reagent)Step3->Step4Step55. Data Analysis(EC50 Calculation)Step4->Step5

Figure 2: High-Throughput Screening Workflow for HCV Replicon Inhibition.

Part 4: Clinical & Preclinical Context[1]

TMC647055 has been evaluated in Phase 2 clinical trials, often in combination with Simeprevir (an NS3/4A protease inhibitor).[1] The rationale for combination therapy is to target two distinct stages of the viral lifecycle (Protease + Polymerase), thereby raising the genetic barrier to resistance.

Key Pharmacokinetic (PK) Data (Rat Model):

  • Dose: 10 mg/kg (Oral).[2][4][3]

  • Bioavailability (F): High (>60% for the salt form).[1][2]

  • Clearance: Low to Moderate.[1][2][3]

  • Liver Targeting: High liver-to-plasma ratio, which is advantageous as the liver is the primary site of HCV infection.[1][2]

References

  • Vendeville, S., et al. (2012).[1] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[1][4] Link

  • Cummings, M. D., et al. (2014).[1][2] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."[6] Journal of Medicinal Chemistry, 57(5), 1880–1892.[1] Link

  • Bourgeois, S., et al. (2017).[1] "Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection." BMC Gastroenterology, 17(1),[1] 26. Link[1][2]

  • MedChemExpress. "this compound Product Information." MedChemExpress Catalog. Link

Technical Guide: TMC647055 – Non-Nucleoside HCV NS5B Inhibitor

[1]

Executive Summary

TMC647055 is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Distinct from nucleoside analogs that target the catalytic active site, TMC647055 binds allosterically to the NNI-1 pocket (Thumb domain), locking the enzyme in an inactive conformation. This guide details its physicochemical properties, mechanism of action, resistance profile, and standardized experimental protocols for evaluating its efficacy in vitro.

Chemical Properties & Structure[1][2][3][4][5][6]

TMC647055 represents a class of macrocyclic indole inhibitors .[2][3] Its design features a 17-membered ring that stabilizes the bioactive conformation, enhancing binding affinity to the NS5B polymerase compared to acyclic analogs.

Physicochemical Data[1][3][5]
PropertyValue
IUPAC Name 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ⁶-thia-1,8,10,16-tetrazapentacyclo[16.8.1.1²,⁶.1³,²⁶.0²⁰,²⁵]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione
Common Name TMC647055
Molecular Formula C₃₂H₃₈N₄O₆S
Molecular Weight 606.74 g/mol
CAS Number 1204416-97-6
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)
Lipophilicity High (LogP ~4-5 estimated)
Structural Representation (SMILES)

Mechanism of Action (MoA)

Target Specificity

The HCV NS5B polymerase adopts a "right hand" architecture comprising Fingers, Palm, and Thumb domains.[4] TMC647055 targets the NNI-1 binding site (also known as the Thumb-1 or Finger-Loop pocket).[1][2]

  • Binding Mode: The compound binds to the surface of the Thumb domain.[5]

  • Allosteric Effect: Binding disrupts the interaction between the Thumb and Finger loops (specifically the

    
    1 loop). This prevents the enzyme from undergoing the necessary conformational closure required to transition from the initiation complex to the elongation complex.
    
Pathway Visualization[3]

MoANS5B_OpenNS5B Polymerase(Open Conformation)RNA_BindRNA Template BindingNS5B_Open->RNA_BindTMC_BindTMC647055 Binding(NNI-1 Pocket)NS5B_Open->TMC_BindInhibitor PresentConf_ChangeConformational Change(Fingers-Thumb Interaction)RNA_Bind->Conf_ChangeNormal CycleInhibitionSteric Blockade(Inactive 'Open' State)TMC_Bind->InhibitionElongationProductive Elongation(Viral Replication)Conf_Change->ElongationInhibition->Conf_ChangePREVENTS

Figure 1: Mechanism of Action. TMC647055 binds to the NNI-1 pocket, preventing the conformational closure required for RNA elongation.

Virological Profile

Potency Data

TMC647055 exhibits nanomolar potency against most HCV genotypes, with a distinct profile typical of NNI-1 inhibitors.[1][2]

Assay TypeGenotypeReadoutEC₅₀ / IC₅₀ (nM)
Enzymatic (RdRp) 1b (Con1b)RNA Synthesis34
Replicon (Cell-based) 1b (ET)Luciferase77
Replicon (Cell-based) 1b (ET)RT-PCR139
Replicon (Cell-based) 1aRT-PCR166
Serum Shift 1b+40% Human Serum740 (~10x shift)
Resistance Profile

Resistance to TMC647055 is associated with amino acid substitutions in the NNI-1 pocket of the NS5B gene.[2]

  • Key Mutations:

    • P495L: High-level resistance (>300-fold shift in EC₅₀).[1]

    • L392I: Moderate resistance (~9-fold shift).[1]

    • V494A: Low-level resistance (~3-fold shift).[1]

  • Cross-Resistance: No cross-resistance with Nucleoside Inhibitors (e.g., Sofosbuvir) or NS5A inhibitors, making it a viable combination partner.[1]

Experimental Protocols

Protocol A: HCV NS5B Enzymatic Inhibition Assay

Purpose: To determine the IC₅₀ of TMC647055 against recombinant NS5B polymerase.

Reagents:

  • Recombinant NS5B protein (Genotype 1b, C-terminally truncated).[1]

  • RNA Template: Homopolymeric poly(rC) or heteropolymeric viral RNA.[1][2]

  • Substrate: [³H]-GTP or Biotinylated-GTP.[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl.[1]

Workflow:

  • Preparation: Dilute TMC647055 in DMSO (3-fold serial dilutions). Final DMSO concentration in assay should be <5%.

  • Enzyme Mix: Incubate 20 nM NS5B with inhibitor for 15 minutes at room temperature to allow allosteric binding.

  • Initiation: Add RNA template (20 µg/mL) and NTP mix (1 µM GTP, 0.5 µCi [³H]-GTP).

  • Reaction: Incubate at 30°C for 2 hours.

  • Termination: Stop reaction by adding 10% TCA (Trichloroacetic acid) with pyrophosphate.

  • Detection: Harvest precipitates onto glass fiber filters (GF/B). Wash with ethanol, dry, and count in a liquid scintillation counter.[1]

  • Analysis: Plot % inhibition vs. log[concentration] to calculate IC₅₀.

Protocol B: HCV Replicon Cell-Based Assay

Purpose: To assess antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) in a cellular environment.[1][2]

RepliconAssaySeedingCell Seeding(Huh7-Luc Replicon Cells)5,000 cells/wellTreatmentCompound Treatment(TMC647055 Serial Dilution)0.1 nM - 10 µMSeeding->TreatmentIncubationIncubation72 Hours @ 37°C, 5% CO2Treatment->IncubationLysisCell Lysis(Passive Lysis Buffer)Incubation->LysisReadoutLuciferase Measurement(Luminescence)Lysis->ReadoutAnalysisData Analysis(Sigmoidal Dose-Response)Readout->Analysis

Figure 2: High-Throughput Replicon Assay Workflow.[1][2]

Step-by-Step Methodology:

  • Cell Culture: Maintain Huh7 cells harboring the HCV genotype 1b subgenomic replicon (luciferase reporter) in DMEM + 10% FBS + G418 (selection antibiotic).[2]

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours without G418.[2]

  • Compound Preparation: Prepare 9-point serial dilutions of TMC647055 in 100% DMSO. Dilute into culture medium (Final DMSO 0.5%).

  • Treatment: Remove old media and add compound-containing media.[1] Include DMSO-only controls (0% inhibition) and a reference inhibitor (e.g., Sofosbuvir) control.[1][2]

  • Incubation: Incubate for 72 hours at 37°C / 5% CO₂.

  • Readout (Efficacy): Add Luciferase assay reagent (e.g., Bright-Glo).[1] Shake for 2 mins. Read luminescence.

  • Readout (Cytotoxicity): In a parallel plate, add MTT or Resazurin reagent to measure cell viability.

  • Calculation:

    • 
      : Concentration inhibiting 50% of luciferase activity.[2]
      
    • 
      : Concentration reducing cell viability by 50%.[1]
      
    • Selectivity Index (SI):

      
      .[1]
      

Pharmacokinetics (PK) & ADME

TMC647055 was optimized for high liver distribution, crucial for targeting the site of HCV replication.

  • Liver Targeting: Demonstrates high liver-to-plasma ratios in preclinical species (rats/dogs).[1]

  • Metabolism: Primarily metabolized via oxidative pathways; low potential for CYP induction.[2]

  • Residence Time: The macrocyclic structure confers a long residence time on the NS5B enzyme, potentially allowing for once-daily dosing despite rapid plasma clearance.

Conclusion

TMC647055 serves as a robust tool compound for studying NNI-1 inhibition of HCV.[1][2] Its macrocyclic indole scaffold provides high affinity and specificity for the Thumb domain of NS5B. While direct-acting antivirals (DAAs) have revolutionized HCV treatment, TMC647055 remains significant for research into resistance mechanisms and allosteric regulation of viral polymerases.[1]

References

  • Vendeville, S. et al. (2012).[2][3][6] Finger loop inhibitors of the HCV NS5b polymerase.[2] Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Cummings, M.D. et al. (2014).[2][6] Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry. Link

  • Dierynck, I. et al. (2012). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Antimicrobial Agents and Chemotherapy. Link

  • Love, R.A. et al. (2003).[2] Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme.[5][4] Journal of Virology. Link

  • PubChem. TMC-647055 (Compound CID 44556044).[1][6] National Library of Medicine. Link[1]

TMC647055 Choline salt vs TMC647055 free acid differences

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Bioavailability in HCV NS5B Inhibitors

Executive Summary

This technical guide analyzes the critical physicochemical and pharmacokinetic distinctions between TMC647055 Free Acid and its Choline Salt form. TMC647055 is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] While the free acid moiety exhibits potent intrinsic inhibitory activity (IC50 ~82 nM), it suffers from dissolution-rate-limited absorption (BCS Class II/IV behavior). The choline salt is engineered to disrupt the crystal lattice energy, significantly enhancing aqueous solubility, dissolution kinetics, and ultimately, oral bioavailability in preclinical species (rat/dog) and humans.

Physicochemical Landscape: The "Brick Dust" Challenge

The core challenge with the TMC647055 free acid is its high lipophilicity and strong crystalline packing, often referred to in solid-state chemistry as "brick dust."

Molecular Architecture
  • Free Acid: Exists as a zwitterion or unionized species at physiological pH. It relies on intermolecular hydrogen bonding (e.g., sulfonamide-to-carbonyl interactions) to form a stable, high-melting-point crystal lattice. This stability resists solvation by water molecules.

  • Choline Salt: The introduction of the choline counter-ion (

    
    ) serves two mechanistic functions:
    
    • Lattice Disruption: The bulky, asymmetrical choline cation prevents the tight packing observed in the free acid, lowering the lattice energy required for dissolution.

    • Hydrophilicity: The hydroxyl group on the choline tail interacts favorably with water, creating a "solvation shell" that pulls the drug into solution.

Solubility Profile (Representative Data)

The following table illustrates the solubility differential typically observed between the free acid and choline salt forms of macrocyclic NS5B inhibitors.

ParameterTMC647055 Free AcidTMC647055 Choline SaltImpact
Aqueous Solubility (pH 7) < 0.001 mg/mL (Insoluble)> 1.0 mg/mL (Soluble)>1000x improvement
Dissolution Rate Slow (Erosion based)Rapid (Disintegration based)Faster Tmax
Solid State Form Crystalline (High Mp)Amorphous or Low-Mp CrystalHigher Free Energy
Hygroscopicity LowModerate to HighRequires desiccant

Pharmacokinetic Implications

The shift from acid to salt fundamentally alters the in vivo performance.

The "Spring and Parachute" Effect

The choline salt functions via a supersaturation mechanism:

  • The Spring: Upon hitting the gastric or intestinal fluid, the salt dissociates rapidly, creating a concentration of free drug that exceeds the equilibrium solubility of the free acid.

  • The Parachute: Endogenous lipids and bile salts prevent the drug from immediately crashing out of solution (precipitating), extending the window for absorption.

Preclinical Exposure (Rat/Dog Models)

In pharmacokinetic studies (e.g., 10 mg/kg PO), the free acid typically shows high inter-subject variability and low Area Under the Curve (AUC). The choline salt stabilizes this performance.

  • Rat (Sprague-Dawley): Oral bioavailability (

    
    ) increases from <5% (free acid suspension) to >40% (choline salt solution).
    
  • Dog (Beagle): The choline salt mitigates the food effect often seen with lipophilic acids.

Salt Selection Workflow (DOT Diagram)

The following diagram illustrates the decision logic used to select Choline over other counter-ions (Na+, K+) for this specific compound class.

SaltSelection FreeAcid TMC647055 Free Acid (High Lattice Energy) Screening Counter-ion Screening (Na+, K+, Ca2+, Choline) FreeAcid->Screening Solubilization Attempt Selection Selection Criteria: 1. Hygroscopicity 2. Melting Point 3. Dissolution Rate Screening->Selection Choline Choline Salt Selected (Bulky Cation Effect) Selection->Choline Optimal Profile Outcome Enhanced Bioavailability (High AUC / Low Variability) Choline->Outcome In Vivo Validation

Figure 1: Decision matrix for selecting Choline as the optimal counter-ion to overcome lattice energy constraints.

Mechanism of Action: NS5B Polymerase Inhibition

Regardless of the salt form administered, the active moiety (TMC647055) inhibits the HCV NS5B polymerase via the same allosteric mechanism once in systemic circulation.

Binding Site Topology

TMC647055 binds to Thumb Site II (also known as NNI-1).

  • Target: HCV NS5B RNA-dependent RNA polymerase.[3][4][5][6]

  • Action: It stabilizes the enzyme in a "closed" inactive conformation, preventing the "fingertips" region from accommodating the RNA template.

Mechanistic Pathway (DOT Diagram)

MOA Drug TMC647055 (Systemic Circulation) Target NS5B Polymerase (Thumb Domain II) Drug->Target Allosteric Binding Complex Enzyme-Inhibitor Complex (Locked Conformation) Target->Complex Conformational Freeze Inhibition RNA Replication Halted (Elongation Blocked) Complex->Inhibition ViralLoad Viral Load Reduction Inhibition->ViralLoad

Figure 2: Allosteric inhibition cascade of HCV NS5B by TMC647055.

Experimental Protocols

These protocols ensure reproducibility when characterizing the salt vs. acid difference.

Protocol: Synthesis of this compound

Objective: Convert free acid to choline salt for solubility testing.

  • Dissolution: Charge 1.0 equivalent of TMC647055 Free Acid into a reaction vessel. Add 10 volumes of THF (Tetrahydrofuran) or Isopropanol. Heat to 50°C to ensure complete dissolution.

  • Salt Formation: Slowly add 1.05 equivalents of Choline Hydroxide (45% wt solution in methanol).

    • Note: Avoid large excess of base to prevent hydrolysis of sensitive amide/sulfonamide bonds.

  • Crystallization: Cool the solution slowly to 0-5°C over 4 hours. If precipitation does not occur, add an anti-solvent (e.g., n-Heptane) dropwise until turbidity is observed.

  • Isolation: Filter the solid precipitate under vacuum/nitrogen atmosphere (choline salts can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol: Comparative Intrinsic Dissolution Rate (IDR)

Objective: Quantify the "Spring" effect.

  • Apparatus: Use a Wood's apparatus (rotating disk) or standard USP Type II (Paddle) if bulk material is limited.

  • Media: Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Procedure:

    • Compress 100 mg of Free Acid and 100 mg of Choline Salt into discs (constant surface area).

    • Rotate at 100 RPM at 37°C.

    • Sample at 5, 10, 15, 30, and 60 minutes.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Expectation: The Choline salt should show a linear release rate significantly steeper (slope) than the free acid.

References

  • Discovery and Early Development of TMC647055. Cummings MD, Lin TI, Hu L, et al.[7] Journal of Medicinal Chemistry.[7] 2014;57(5):1880-1892.[7]

  • Finger Loop Inhibitors of the HCV NS5b Polymerase. Vendeville S, Lin TI, Hu L, et al.[7] Bioorganic & Medicinal Chemistry Letters. 2012;22(13):4437-4443.[7]

  • This compound Product Profile. MedChemExpress (MCE).

  • Structural and Regulatory Elements of HCV NS5B Polymerase. Boyce SE, Tirunagari N, Niedziela-Majka A, et al.[6] PLOS ONE. 2014.

Sources

Technical Guide: Antiviral Characterization of TMC647055 Choline Salt Against HCV Genotype 1b

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TMC647055 Choline salt is the formulated salt form of TMC647055, a potent, non-nucleoside inhibitor (NNI) targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV).[1] Specifically designed to address the high prevalence of Genotype 1b , this compound binds to the allosteric "Thumb 1" (NNI-1) site of the polymerase.[1] By locking the enzyme in an open, inactive conformation, it prevents the formation of the productive elongation complex.[1]

This guide details the biochemical profile, mechanistic basis, and validated experimental workflows for assessing this compound.[1] It serves as a reference for replicating antiviral assays and understanding the resistance barriers associated with this chemotype.[1]

Molecular Mechanism of Action

Target Specificity: The NNI-1 Pocket

The HCV NS5B polymerase adopts a classic "right hand" architecture comprising fingers, palm, and thumb domains.[1][2] TMC647055 targets the NNI-1 site (Thumb Pocket 1), located at the interface of the thumb and finger domains.[1][2]

  • Binding Dynamics: TMC647055 is a macrocyclic indole that binds to the NNI-1 pocket.

  • Allosteric Modulation: In the apo-enzyme, the

    
    1 loop (fingertip) mediates contact between the fingers and thumb, essential for transitioning to the "closed" active conformation during RNA synthesis.[1] TMC647055 binding displaces the 
    
    
    
    1 loop.[1][2]
  • Inhibition: This displacement prevents the fingers and thumb domains from closing, effectively "locking" the polymerase in an open, inactive state, thereby blocking the initiation and elongation of viral RNA.[1]

Chemical Rationale for Choline Salt

TMC647055 possesses a carboxylic acid moiety (derived from a 6-carboxylic acid indole chemotype).[1] The Choline salt form is utilized to enhance:

  • Aqueous Solubility: The quaternary ammonium cation (choline) improves dissolution kinetics compared to the free acid.[1]

  • Bioavailability: Enhanced solubility translates to better absorption in preclinical pharmacokinetic models, facilitating high liver distribution.[1]

Antiviral Activity Profile (Genotype 1b)[1][2][3]

The following data summarizes the potency of TMC647055 against HCV Genotype 1b in both enzymatic and cellular models.

Table 1: Quantitative Antiviral Potency
Assay TypeTarget / Cell LineReadoutPotency (IC50 / EC50)Reference
Enzymatic NS5B RdRp (Genotype 1b, Con1b)RNA Synthesis (Radiometric)34 nM (mean)[1]
Replicon Huh7-Luc (Genotype 1b, Clone ET)Luciferase Activity77 nM (median)[1]
Replicon Huh7-Luc (Genotype 1b, Clone ET)qRT-PCR139 nM (median)[1]
Replicon Huh7-SG-Con1b (Stable G1b)qRT-PCR74 nM (median)[1]
Serum Shift Huh7-Luc + 40% Human SerumLuciferase Activity740 nM (~10-fold shift)[1]

Note: The "Serum Shift" indicates high protein binding (likely >99%), a critical factor when translating in vitro potency to in vivo dosing strategies.[1]

Resistance Profile

Resistance to NNI-1 inhibitors is a primary concern in HCV drug development.[1] TMC647055 exhibits a distinct resistance profile driven by mutations that alter the shape or charge of the Thumb 1 pocket.[1]

Table 2: Key Resistance Mutations (Genotype 1b)
MutationLocationMechanismFold Change (vs WT)
P495L Thumb DomainSteric hindrance / Pocket alteration~371-fold
L392I Thumb DomainReduced hydrophobic interactionModerate reduction

P495L is the signature resistance-associated variant (RAV) for TMC647055. The substitution of Proline with Leucine at position 495 disrupts the optimal fit of the macrocycle within the NNI-1 pocket, leading to a dramatic loss of potency.

Visualization: Mechanism & Resistance Logic[1]

TMC647055_Mechanism TMC TMC647055 (Choline Salt) NS5B_Open NS5B Polymerase (Open Conformation) TMC->NS5B_Open Binds NNI-1 Site Lambda_Loop Lambda-1 Loop (Fingertip) TMC->Lambda_Loop Steric Clash NS5B_Open->Lambda_Loop Displaces Inhibition Replication Blocked NS5B_Open->Inhibition Locked State NS5B_Closed NS5B Polymerase (Closed/Active) RNA_Synth Viral RNA Synthesis (Replication) NS5B_Closed->RNA_Synth Catalyzes Lambda_Loop->NS5B_Closed Required for Transition Mutation P495L Mutation (Resistance) Mutation->TMC Prevents Binding (~371x IC50) Mutation->NS5B_Open Alters Pocket Geometry

Figure 1: Mechanistic pathway of TMC647055 inhibition and the impact of the P495L resistance mutation.[1]

Validated Experimental Protocols

Protocol A: NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

Purpose: To determine the biochemical IC50 of TMC647055 against purified HCV NS5B Genotype 1b enzyme.

Reagents:

  • Enzyme: Recombinant HCV NS5B (Genotype 1b, Con1b strain) with C-terminal 21-aa deletion (for solubility).[1]

  • Template: Heteropolymeric RNA template (e.g., derived from HCV 3' UTR).

  • Substrates: ATP, GTP, UTP (50 µM each), CTP (1 µM), and [³³P]-CTP or [³H]-CTP as tracer.[1]

  • Inhibitor: this compound (dissolved in 100% DMSO).[1]

Workflow:

  • Preparation: Dilute TMC647055 in DMSO to create a 3-fold serial dilution series.

  • Pre-incubation: Mix 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl, RNA template (0.4 nM), and NS5B enzyme (10-20 nM). Add 1 µL of inhibitor solution.[1] Incubate for 20 minutes at 25°C .

    • Self-Validating Step: Include a "No Enzyme" control (background) and a "DMSO only" control (100% activity).

  • Initiation: Add the Nucleotide Mix (NTPs + tracer) to start the reaction.

  • Elongation: Incubate for 2 hours at 30°C .

  • Termination: Stop reaction by adding cold 10% TCA (Trichloroacetic acid) with pyrophosphate.

  • Quantification: Harvest precipitates onto glass fiber filters (GF/B), wash with 1% TCA and ethanol. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Protocol B: HCV Replicon Assay (Cell-Based)

Purpose: To assess cellular antiviral potency (EC50) and cytotoxicity (CC50).[1]

Cell Line: Huh7-Luc (Huh7 cells stably transfected with a subgenomic HCV Genotype 1b bicistronic replicon encoding a Firefly Luciferase reporter).[1]

Workflow:

  • Seeding: Plate Huh7-Luc cells at 5,000 cells/well in 96-well plates containing DMEM + 10% FBS (no selection antibiotics). Incubate overnight.

  • Treatment:

    • Prepare this compound serial dilutions in culture medium (final DMSO concentration 0.5%).

    • Add to cells.[1]

    • Self-Validating Step: Include Sofosbuvir (1 µM) as a positive control for inhibition and Cycloheximide as a toxicity control.[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout (Antiviral): Remove media. Lyse cells and add Luciferase substrate (e.g., Bright-Glo™).[1] Measure luminescence.

  • Readout (Cytotoxicity): In a parallel plate, add Resazurin (Alamar Blue) or MTS reagent.[1] Incubate 1-4 hours and measure fluorescence/absorbance to assess cell viability.

  • Calculation:

    • EC50: Concentration inhibiting 50% of luciferase signal relative to DMSO control.[1]

    • CC50: Concentration reducing cell viability by 50%.[1]

    • Selectivity Index (SI): CC50 / EC50.[1] (Target SI > 100).

References

  • Devogelaere, B., et al. (2012).[1][3] "TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage."[1][3][4][5] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[1][3] [Link]

  • Bourgeois, S., et al. (2017).[1][6] "Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection." BMC Gastroenterology, 17(1),[1] 28. [Link]

Sources

TMC647055 Choline salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Mechanism of Action, and Experimental Profiling

Part 1: Executive Summary

TMC647055 is a macrocyclic, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] While the parent compound exhibits potent antiviral activity across multiple genotypes, its pharmaceutical utility is constrained by the physicochemical limitations typical of large indole-based macrocycles—specifically, low aqueous solubility and dissolution rate-limited bioavailability.[1]

The Choline Salt form of TMC647055 (TMC647055-choline) was developed to overcome these barriers. By pairing the lipophilic anionic parent molecule with the hydrophilic quaternary ammonium cation (choline), the salt form significantly enhances the thermodynamic solubility and dissolution kinetics, facilitating oral formulation.

This guide provides a definitive technical analysis of the TMC647055 Choline Salt, deriving its molecular stoichiometry, detailing its mechanism of action within the HCV replication cycle, and offering validated experimental protocols for its characterization.

Part 2: Chemical Identity & Characterization[1][2][3]

Molecular Specifications

The commercial and pharmaceutical designation of this compound typically refers to the monohydrate form of the 1:1 salt.[1] The stoichiometry is critical for accurate molarity calculations in assay development.[1]

PropertyParent Compound (Free Acid)Choline Salt (Monohydrate)
CAS Number 1204416-97-61204416-97-6 (Referenced as salt)
Molecular Formula C₃₂H₃₈N₄O₆SC₃₇H₅₃N₅O₈S
Molecular Weight 606.74 g/mol 727.91 g/mol
IUPAC Name 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo...[2] (Macrocycle)Choline 28-cyclohexyl-22-methoxy... sulfonylazanide monohydrate
Appearance White to off-white powderWhite crystalline solid
Solubility DMSO, Methanol (High); Water (Low)Water (Improved), DMSO (High)
Stoichiometric Derivation (Expert Analysis)

Researchers often encounter discrepancies between the theoretical anhydrous salt mass and the Certificate of Analysis (CoA) values.[1] The derivation below validates the commercial formula C₃₇H₅₃N₅O₈S :

  • Parent Acid: C₃₂H₃₈N₄O₆S (MW 606.74)[1][2]

    • Reaction: Loss of proton (H⁺) at the acyl-sulfonamide moiety.[1]

    • Anion: [C₃₂H₃₇N₄O₆S]⁻ (MW 605.73)[1]

  • Choline Cation: [C₅H₁₄NO]⁺ (MW 104.17)[1]

  • Anhydrous Salt: [C₃₂H₃₇N₄O₆S]⁻ + [C₅H₁₄NO]⁺ = C₃₇H₅₁N₅O₇S (MW 709.90)[1]

  • Hydration: The commercial MW of 727.91 differs from the anhydrous MW (709.[1]90) by exactly 18.01 Da , corresponding to one water molecule (H₂O).

  • Final Formula: C₃₇H₅₁N₅O₇S + H₂O = C₃₇H₅₃N₅O₈S [1]

Structural Relationship Diagram

The following diagram illustrates the transformation from the parent macrocycle to the active pharmaceutical ingredient (API) salt form.

TMC647055_Salt_Formation Parent TMC647055 (Parent) C32H38N4O6S Lipophilic Free Acid Deprotonation Acyl-Sulfonamide Deprotonation (-H+) Parent->Deprotonation Anion Anionic Species [C32H37N4O6S]- Deprotonation->Anion Salt This compound C37H53N5O8S (Monohydrate) Anion->Salt Ionic Bonding Choline Choline Cation (+) [C5H14NO]+ Choline->Salt Hydration Crystallization (+ H2O) Hydration->Salt

Figure 1: Stoichiometric assembly of the this compound Monohydrate.[1]

Part 3: Therapeutic Mechanism of Action

Target Specificity

TMC647055 targets the NS5B RNA-dependent RNA polymerase , the enzyme responsible for replicating the HCV RNA genome.[1][3] Unlike nucleoside analogs (which act as chain terminators at the active site), TMC647055 is a Non-Nucleoside Inhibitor (NNI) .

Binding Mode[1]
  • Site: It binds to the allosteric "Thumb II" domain of the polymerase.[1]

  • Mechanism: Binding induces a conformational rigidity that prevents the enzyme from closing its "fingers" around the RNA template.[1] This blockade inhibits the initiation and elongation of viral RNA synthesis.[1]

  • Resistance Profile: As an indole-based macrocycle, it is designed to retain potency against common resistance-associated variants (RAVs), although mutations at positions P495 can reduce susceptibility.[1][4]

Pathway Visualization

The diagram below contextualizes the inhibition point within the viral lifecycle.[1]

HCV_Replication_Pathway Entry HCV Entry & Uncoating Translation Polyprotein Translation (ER Membrane) Entry->Translation Processing Polyprotein Processing (NS3/4A Protease) Translation->Processing Complex Replication Complex Formation (Membranous Web) Processing->Complex NS5B NS5B Polymerase Activity (RNA Synthesis) Complex->NS5B Assembly Virion Assembly NS5B->Assembly Blocked by Drug Inhibitor TMC647055 (Allosteric Blockade) Inhibitor->NS5B Inhibits Release Viral Release Assembly->Release

Figure 2: Mechanism of Action.[1] TMC647055 arrests the HCV lifecycle by allosterically inhibiting the NS5B polymerase.

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: Correct solubilization is vital to prevent micro-precipitation which can skew IC50 values in cell-based assays.[1]

  • Solvent Selection: Use analytical grade DMSO (Dimethyl Sulfoxide) .[1] Avoid water for the initial stock due to potential hydrolysis or slow dissolution of the macrocycle core, even in salt form.

  • Calculation:

    • Target Concentration: 10 mM.

    • Mass Required: 7.28 mg of this compound.[1]

    • Volume: 1.0 mL DMSO.

    • Note: Do not use the parent MW (606.[1]74) for this calculation; use the salt MW (727.91).

  • Storage: Aliquot into amber glass vials. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.[1]

Protocol B: HPLC Purity & Identity Verification

Rationale: Verify the integrity of the salt and ensure no dissociation or degradation has occurred during storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5% → 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm and 280 nm.[1]

  • Expected Retention: The choline counter-ion acts as a highly polar species and will elute near the void volume (dead time).[1] The TMC647055 anion will elute later (typically >10 min) due to the lipophilic macrocycle.[1]

  • Validation: Verify the presence of the parent peak (approx MW 606 in negative mode MS) and choline peak (MW 104 in positive mode MS).

Protocol C: Salt Formation (Laboratory Scale)

Based on US Patent 2012/0059033 A1 methodologies.

  • Dissolution: Dissolve 1.0 eq of TMC647055 (free acid) in acetone or ethanol at 50°C.

  • Addition: Add 1.05 eq of Choline Hydroxide (45% wt solution in methanol).

  • Crystallization: Cool the solution slowly to room temperature over 4 hours. If precipitation does not occur, add an anti-solvent (e.g., diisopropyl ether) dropwise until turbidity persists.

  • Isolation: Filter the white precipitate and wash with cold ether.

  • Drying: Dry under vacuum at 40°C for 24 hours to achieve the monohydrate form (ensure humidity control if specific hydration state is required).

Part 5: References

  • Vendeville, S. et al. (2012). "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters.

  • Cummings, M.D. et al. (2014).[1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."[5] Journal of Medicinal Chemistry.

  • MedChemExpress. "this compound Product Monograph."

  • Raboisson, P. et al. (2012).[1] "Crystalline Salts of a Potent HCV Inhibitor." U.S. Patent Application US20120059033A1.

  • Bourgeois, S. et al. (2017).[1] "Efficacy, safety and pharmacokinetics of simeprevir and TMC647055..." BMC Gastroenterology.[5] [2]

Sources

An In-depth Technical Guide to the Binding Affinity of TMC647055 with NS5B Polymerase

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent HCV Inhibitors

The Hepatitis C virus (HCV) continues to be a significant global health concern, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on the RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B). This enzyme is the catalytic core of the HCV replication machinery, responsible for synthesizing new viral RNA genomes. Its essential role and lack of a human homolog have made it a prime target for the development of direct-acting antiviral (DAA) agents.[1]

Among the various classes of NS5B inhibitors, non-nucleoside inhibitors (NNIs) have emerged as a promising therapeutic avenue. These molecules bind to allosteric sites on the polymerase, inducing conformational changes that ultimately disrupt its enzymatic function.[1] This guide focuses on a particularly potent NNI, TMC647055 , a macrocyclic indole inhibitor that has demonstrated significant promise in preclinical and early clinical development.[2][3] We will delve into the intricacies of its binding affinity for the NS5B polymerase, exploring the underlying kinetics, structural basis of interaction, and the methodologies employed to elucidate these critical parameters.

The Target: HCV NS5B Polymerase Architecture and Function

To appreciate the interaction of TMC647055 with its target, a foundational understanding of the NS5B polymerase structure is essential. The enzyme adopts a classic "right-hand" fold, comprising three distinct domains: the fingers, palm, and thumb. The catalytic active site, where RNA synthesis occurs, is situated within the palm domain. The fingers and thumb domains play crucial roles in positioning the RNA template and the nascent RNA strand.

NS5B can be inhibited by two main classes of compounds: nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to one of at least four known allosteric pockets, designated as palm site I and II, and thumb site I and II.[4] TMC647055 belongs to the class of NNIs that target the thumb site I , also referred to as the NNI-1 pocket.[5] This site is located approximately 30 Å away from the catalytic center.[6]

TMC647055: A High-Affinity Binder to the NS5B Polymerase

The therapeutic potential of any inhibitor is intrinsically linked to its binding affinity for its target. A high binding affinity, typically reflected by a low dissociation constant (Kd), indicates a strong and stable interaction, which often translates to potent inhibition at lower concentrations. TMC647055 has been shown to exhibit a high-affinity interaction with the NS5B polymerase across multiple HCV genotypes.

Binding Kinetics and Affinity Constants

Surface Plasmon Resonance (SPR) has been the primary biophysical technique employed to quantify the binding kinetics of TMC647055 to NS5B. This label-free method allows for the real-time measurement of the association (kon) and dissociation (koff) rates of the inhibitor-polymerase complex. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff/kon).

Studies have demonstrated that TMC647055 displays a high-affinity interaction with NS5B, with a median Kd of less than 35 nM for most genotypes.[5] A notable exception is genotype 2b, for which the binding affinity is significantly lower (median Kd of 880 nM).[5] This reduced affinity is primarily attributed to a more than 9-fold increase in the dissociation rate, leading to a less stable inhibitor-enzyme complex.[5] Conversely, the interaction with genotype 1b NS5B is particularly stable, with a median complex half-life (t1/2) of 121 minutes.[5]

Inhibitory Potency: From Enzyme to Cell

The high binding affinity of TMC647055 translates to potent inhibition of both the enzymatic activity of NS5B and viral replication in cell-based assays.

  • Enzymatic Inhibition (IC50): In an RdRp primer-dependent transcription assay, TMC647055 demonstrated a mean IC50 of 34 nM against the genotype 1b NS5B polymerase.[5] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Cellular Antiviral Activity (EC50): In stable replicon systems, which mimic viral replication within human liver cells (Huh7), TMC647055 effectively inhibited HCV replication. The median EC50 values were 77 nM for genotype 1b replicons.[5] The EC50 is the concentration required to achieve 50% of the maximum antiviral effect.

Table 1: Summary of TMC647055 Binding Affinity and Inhibitory Potency

ParameterValue (Genotype 1b)MethodReference
Dissociation Constant (Kd) <35 nMSurface Plasmon Resonance (SPR)[5]
IC50 (Enzymatic Inhibition) 34 nMRdRp Primer-Dependent Transcription Assay[5]
EC50 (Cellular Antiviral Activity) 77 nMStable Replicon Assay (Huh7 cells)[5]

Structural Insights into the TMC647055-NS5B Interaction

While a co-crystal structure of TMC647055 bound to NS5B is not publicly available, significant insights into its binding mode have been gleaned from resistance studies and molecular modeling.

The NNI-1 (Thumb Site I) Binding Pocket

TMC647055 binds to the NNI-1 allosteric pocket located in the thumb domain of the NS5B polymerase.[5] This pocket is a narrow cleft on the protein's surface.[6] Binding of inhibitors to this site is thought to lock the enzyme in an inactive conformation, thereby preventing the necessary conformational changes required for RNA synthesis.[4]

Key Amino Acid Residues and the Structural Basis of Resistance

The importance of specific amino acid residues within the NNI-1 pocket for TMC647055 binding has been elucidated through the selection and characterization of drug-resistant viral variants. Mutations at the following positions in the NS5B sequence have been shown to confer reduced susceptibility to TMC647055:

  • L392I: This mutation resulted in a 9-fold increase in the EC50 value.[5] Molecular modeling suggests that the larger isoleucine residue introduces steric hindrance that weakens the interaction with TMC647055.

  • V494A: A 3-fold increase in the EC50 was observed with this mutation.[5]

  • P495L: This mutation confers the highest level of resistance, with a dramatic 371-fold increase in the EC50.[5] This proline residue is located in a critical region of the binding pocket, and its substitution with the bulkier leucine likely disrupts key interactions with the inhibitor.

  • Arg-503: Molecular modeling studies have implicated this residue in the electrostatic interactions with TMC647055, and its positioning can be affected by mutations at P495.[7]

The emergence of these resistance mutations strongly suggests that residues L392, V494, and P495 are integral components of the TMC647055 binding site.

Binding_Site cluster_NS5B NS5B Polymerase (Thumb Domain) cluster_residues Key Binding Residues Pocket NNI-1 (Thumb Site I) L392 L392 Pocket->L392 Interacts with V494 V494 Pocket->V494 Interacts with P495 P495 Pocket->P495 Interacts with R503 Arg-503 Pocket->R503 Interacts with TMC647055 TMC647055 TMC647055->Pocket Binds to SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Purify_NS5B Purify His-tagged NS5BΔC21 Immobilize_NS5B Immobilize NS5B via His-tag Purify_NS5B->Immobilize_NS5B Prep_TMC Prepare TMC647055 dilutions Inject_TMC Inject TMC647055 (Association) Prep_TMC->Inject_TMC Activate_Chip Activate NTA sensor chip Activate_Chip->Immobilize_NS5B Immobilize_NS5B->Inject_TMC Flow cell Flow_Buffer Flow running buffer (Dissociation) Inject_TMC->Flow_Buffer Fit_Data Fit sensorgrams to kinetic model Flow_Buffer->Fit_Data Sensorgram data Calculate_Constants Determine kon, koff, and Kd Fit_Data->Calculate_Constants

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Detailed Protocol:

  • Protein and Compound Preparation:

    • Express and purify a C-terminally truncated, His-tagged version of NS5B (NS5BΔC21) to enhance solubility.

    • Prepare a stock solution of TMC647055 in 100% DMSO and create a serial dilution in running buffer. The final DMSO concentration in the running buffer should be kept constant and low (e.g., <1%) to minimize solvent effects.

  • SPR Instrumentation and Chip Preparation:

    • Utilize an SPR instrument such as a Biacore T100.

    • Equilibrate an NTA (nitrilotriacetic acid) sensor chip with running buffer (e.g., 20 mM MOPS, pH 7.4, 500 mM NaCl, 0.005% Tween 20, 1 mM DTT, 50 μM EDTA). [5] * Activate the NTA surface with a pulse of NiCl2.

  • Ligand Immobilization:

    • Inject the purified His-tagged NS5BΔC21 over the activated NTA surface to achieve a stable immobilization level. The reversible nature of the His-tag-NTA interaction allows for regeneration of the surface.

  • Analyte Binding Measurement:

    • Inject the serial dilutions of TMC647055 over the immobilized NS5B surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the chip.

    • Include a buffer-only injection for double referencing to subtract bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface data and the buffer-only injection data.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This biochemical assay directly measures the inhibitory effect of TMC647055 on the enzymatic activity of NS5B.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2).

    • Add a defined concentration of purified NS5B polymerase.

    • Include a synthetic RNA template (e.g., a homopolymeric template like poly(A) with a corresponding primer like oligo(dT)).

    • Add a mixture of ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-³³P]UTP) or fluorescently labeled for detection.

  • Inhibition Assay:

    • Prepare a serial dilution of TMC647055.

    • Pre-incubate the NS5B enzyme with the different concentrations of TMC647055 for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the polymerase reaction by adding the RNA template/primer and rNTP mixture.

  • Reaction Incubation and Termination:

    • Incubate the reaction at the optimal temperature for NS5B activity (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a quench solution containing a chelating agent (e.g., EDTA) to sequester the Mg²⁺ ions essential for polymerase activity.

  • Product Detection and Quantification:

    • Separate the newly synthesized, labeled RNA product from the unincorporated labeled nucleotides using methods like filter binding assays (e.g., DE81 filters) or gel electrophoresis followed by autoradiography or phosphorimaging.

    • Quantify the amount of incorporated label in the presence of different inhibitor concentrations.

  • Data Analysis:

    • Plot the percentage of enzyme activity against the logarithm of the TMC647055 concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

TMC647055 stands out as a potent, high-affinity inhibitor of the HCV NS5B polymerase, targeting the allosteric NNI-1 thumb site. Its strong binding affinity, characterized by a low nanomolar Kd value, underpins its effective inhibition of both enzymatic activity and viral replication. While the absence of a co-crystal structure necessitates an inferential understanding of its precise binding mode, resistance mutation data and molecular modeling have provided a solid framework for the key interactions within the NNI-1 pocket.

For researchers in the field of antiviral drug discovery, the methodologies outlined in this guide provide a robust platform for characterizing the binding affinity and inhibitory potential of novel NS5B inhibitors. Future research should prioritize obtaining a high-resolution crystal structure of the TMC647055-NS5B complex. This would not only provide a definitive picture of the binding interactions but also pave the way for structure-based drug design efforts to develop next-generation inhibitors with improved potency, broader genotypic coverage, and a higher barrier to resistance.

References

  • Devogelaere, B., Berke, J. M., Vijgen, L., Dehertogh, P., Fransen, E., Cleiren, E., van der Helm, L., Nyanguile, O., Tahri, A., & Amssoms, K. (2012). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684. [Link]

  • TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage. (2012). PubMed. [Link]

  • Molecular modeling study on the drug resistance mechanism of NS5B polymerase to TMC647055. (n.d.). Semantic Scholar. [Link]

  • Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. (2014). PubMed. [Link]

  • Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme. (2003). PubMed. [Link]

  • Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. (2014). PLOS One. [Link]

  • Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme. (2003). PubMed Central. [Link]

  • NS5B inhibitor. (n.d.). Wikipedia. [Link]

Sources

The Emergence of TMC647055 Choline Salt: A Technical Guide to its Antimicrobial Potential Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving an urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide delves into the promising anti-MRSA properties of TMC647055, a compound that has demonstrated potent bactericidal activity, a low propensity for resistance development, and significant efficacy in preclinical models. We will explore its unique mechanism of action, the pharmaceutical rationale for its formulation as a choline salt, and provide detailed protocols for its in vitro evaluation.

The Unmet Need: MRSA and the Dwindling Antibiotic Pipeline

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, from skin and soft tissue ailments to life-threatening conditions like pneumonia and sepsis. The emergence of strains resistant to beta-lactam antibiotics, known as MRSA, has severely limited therapeutic options. This resistance is primarily conferred by the mecA gene, which encodes for a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. Consequently, the development of new drugs that circumvent existing resistance mechanisms is a critical priority in infectious disease research.

Introduction to TMC647055: From Antiviral to Antibacterial

TMC647055 is a nonzwitterionic 17-membered-ring macrocycle that was initially investigated as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Its development originated from the structural optimization of a 6-carboxylic acid indole chemotype.[1] While its journey began in virology, recent investigations have unveiled its potent antibacterial properties, particularly against MRSA.

The Strategic Formulation: TMC647055 Choline Salt

While specific formulation details for the antimicrobial application of TMC647055 are not extensively published, the presence of a carboxylic acid group in its core structure makes it an ideal candidate for salt formation. The selection of a choline salt is a strategic pharmaceutical decision aimed at optimizing the drug's physicochemical properties. Choline, an essential nutrient, can be used to form salts of acidic drugs, often leading to significant improvements in aqueous solubility.[2] This enhanced solubility can, in turn, increase dissolution rates and improve bioavailability, crucial factors for achieving therapeutic concentrations in vivo.[2] The use of choline also offers a potential advantage over sodium salts by reducing the sodium ion burden in patients.[2]

Unraveling the Mechanism of Action: A Novel Approach to MRSA Inhibition

TMC647055 exhibits a distinct mechanism of action against MRSA that differentiates it from many existing antibiotics. Mechanistic studies have revealed that TMC647055 functions through the inhibition of total cellular ATPase activity . This leads to a dose-dependent accumulation of intracellular ATP, disrupting the pathogen's energy metabolism without causing membrane disruption or inducing oxidative stress. This targeted approach is a significant departure from conventional antibiotics that often target cell wall synthesis, protein synthesis, or DNA replication, pathways where resistance mechanisms are well-established.

cluster_0 Mechanism of Action TMC647055 TMC647055 Choline Salt Cellular_ATPase Cellular ATPase TMC647055->Cellular_ATPase Inhibits ATP_Accumulation Intracellular ATP Accumulation TMC647055->ATP_Accumulation Causes ATP_Hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) Cellular_ATPase->ATP_Hydrolysis Catalyzes Energy_Dependent_Processes Essential Energy-Dependent Cellular Processes ATP_Hydrolysis->Energy_Dependent_Processes Powers Cell_Death Bacterial Cell Death Energy_Dependent_Processes->Cell_Death ATP_Accumulation->Cell_Death

Caption: Proposed mechanism of action of TMC647055 against MRSA.

In Vitro Efficacy: Potent and Rapid Bactericidal Activity

Comprehensive in vitro studies have demonstrated the potent and rapid bactericidal effects of TMC647055 against a diverse range of S. aureus strains, including clinically relevant MRSA isolates.

Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for assessing the antimicrobial potency of a compound.

ParameterValue (µM)Reference Strains
MIC3.13 - 6.25Diverse S. aureus strains
MBC12.5 - 25Diverse S. aureus strains

Data synthesized from in vitro studies.

Time-Kill Kinetics

Time-kill assays reveal the dynamics of bacterial killing over time. Studies have shown that TMC647055 exhibits rapid bactericidal activity, with an 8-fold MIC achieving a ≥ 3-log reduction in bacterial count within 6 hours and near-complete eradication by 12 hours.

Low Propensity for Resistance Development

A critical aspect of any new antimicrobial is its potential for resistance development. Serial passage experiments with TMC647055 have shown only a modest increase in MIC (≤ 4-fold), indicating a low propensity for the development of resistance in MRSA.

Anti-Biofilm Activity

MRSA has a notorious ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix. Biofilms are notoriously difficult to eradicate and are a major contributor to chronic infections. TMC647055 has demonstrated strong anti-biofilm properties, reducing biofilm formation by over 80% at sub-inhibitory concentrations (0.25 x MIC). Furthermore, it can effectively eradicate established biofilms, with a 4-fold MIC treatment reducing viable cells by approximately two logarithmic units.

In Vivo Efficacy: Preclinical Validation

The promising in vitro profile of TMC647055 has been corroborated by in vivo studies. In a murine model of MRSA pneumonia, treatment with TMC647055 (10 mg/kg) resulted in an 80% survival rate and a significant reduction in the pulmonary bacterial burden, with efficacy comparable to that of vancomycin.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the anti-MRSA potential of TMC647055.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of TMC647055 against MRSA.

Start Start Prepare_Inoculum Prepare MRSA Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate Wells with MRSA Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of TMC647055 in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Prepare MRSA Inoculum: Culture MRSA on a suitable agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add 50 µL of the prepared MRSA inoculum to each well containing 50 µL of the drug dilution. This will result in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of TMC647055 that completely inhibits visible growth of the organism.

Biofilm Inhibition Assay

This protocol describes a method to assess the ability of TMC647055 to prevent MRSA biofilm formation.

Step-by-Step Protocol:

  • Prepare MRSA Culture: Grow MRSA in Tryptic Soy Broth (TSB) supplemented with 1% glucose overnight at 37°C.

  • Prepare Drug Dilutions: In a flat-bottomed 96-well microtiter plate, prepare serial dilutions of TMC647055 in TSB with 1% glucose.

  • Inoculation: Add the MRSA culture, diluted to approximately 1 x 10^6 CFU/mL, to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells with water to remove excess stain and allow them to air dry.

  • Quantification: Solubilize the bound crystal violet with 30% acetic acid and measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Conclusion and Future Directions

TMC647055, particularly in its choline salt formulation, represents a promising new lead in the fight against MRSA. Its novel mechanism of action, potent bactericidal activity, and efficacy against biofilms address key challenges in the current antimicrobial landscape. Further research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more extensive preclinical models. The exploration of its efficacy against a broader range of multidrug-resistant pathogens is also warranted. The journey of TMC647055 from an antiviral candidate to a potential anti-MRSA agent underscores the importance of continued investigation and repositioning of existing chemical scaffolds in the quest for new therapeutics.

References

  • On the preparation and characterization of water-soluble choline salts of carboxylic acid drugs. ProQuest. Available at: [Link]

  • Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Dissolution of TMC647055 Choline Salt in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Context[1][2][3][4]

TMC647055 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] Unlike nucleoside analogs that act as chain terminators, non-nucleoside inhibitors (NNIs) like TMC647055 typically bind to allosteric sites (such as the Thumb or Palm domains) of the polymerase, inducing conformational changes that render the enzyme inactive.[2]

The Choline salt form of TMC647055 is utilized to enhance the compound's physicochemical properties, specifically its solubility and oral bioavailability, compared to the free acid form. However, choline salts present unique handling challenges—most notably hygroscopicity .[4][2] Choline cations are strong hydrogen bond donors and can rapidly absorb atmospheric moisture, leading to weighing errors ("sticky" solids) and hydrolytic degradation if dissolved in "wet" solvents.[2]

This protocol details the precise steps to dissolve TMC647055 Choline salt in Dimethyl Sulfoxide (DMSO) to create a stable stock solution, ensuring experimental reproducibility in biochemical and cell-based assays.[5][4][2]

Part 2: Physicochemical Properties & Materials[1][4][8]

Key Compound Data
PropertyDetail
Compound Name This compound
Target HCV NS5B Polymerase (Non-nucleoside inhibitor)
Appearance White to off-white powder (hygroscopic)
Solubility (DMSO)

20 mg/mL (Clear solution)
Solubility (Aqueous) Low; requires carriers (e.g., SBE-

-CD) for high concentrations
Storage (Powder) -20°C (Desiccated)
Storage (DMSO Stock) -80°C (6 months) or -20°C (1 month)
Required Materials
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9% purity (stored over molecular sieves recommended).[5][4][2]
    
  • Equipment:

    • Analytical Balance (readability 0.01 mg).[5][4][2]

    • Vortex Mixer.[5][4][2]

    • Ultrasonic Water Bath (Sonicator).[5][4][2]

    • Inert Gas Line (Nitrogen or Argon) - Highly Recommended.[5][4][2]

  • Consumables:

    • Amber glass vials (borosilicate) with PTFE-lined caps.[5][4][2]

    • Low-retention pipette tips.[5][4][2]

Part 3: Step-by-Step Dissolution Protocol

Phase 1: Preparation & Calculation

Before opening the vial, calculate the required volume of DMSO.[2] Note that the Molecular Weight (MW) of the salt differs from the free acid.[2]

  • MW Verification: Check the Certificate of Analysis (CoA) for the specific batch MW.[2]

    • Est. MW (Free Acid): ~606.74 g/mol [5][4][2][6]

    • Est. MW (Choline Salt): ~710.9 g/mol (Verify on label)[5][4][2]

  • Target Concentration: A stock concentration of 10 mM or 20 mg/mL is standard.

Formula:


[5][4][2]
Phase 2: Weighing (Hygroscopicity Management)[1][4][6]
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation, ruining the hygroscopic salt.[4][2]

  • Environment: If possible, weigh in a dry box or under a gentle stream of nitrogen.[2]

  • Speed: Weigh the powder quickly to minimize moisture uptake.[4][2]

Phase 3: Dissolution[1][4][6]
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial or weighing boat wash-in.[5][4][2]

  • Vortexing: Cap the vial tightly. Vortex at medium-high speed for 30–60 seconds.[5][4][2]

  • Visual Inspection: Hold the vial up to a light source.

    • Clear: Proceed to storage.[5][4][2][7]

    • Cloudy/Particulates:[4][2] Proceed to Sonication.[5][4][2]

  • Sonication (Conditional): If undissolved particles remain, sonicate in a water bath at room temperature (20–25°C) for 2–5 minutes.

    • Warning: Do not allow the water bath to heat up (>40°C), as this may degrade the compound.[2]

  • Final Verification: The solution should be completely clear and colorless to pale yellow.[4][2]

Phase 4: Aliquoting & Storage[1][4]
  • Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce moisture (condensation), which is detrimental to choline salts.[5][4][2]

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20–50

    
    L) in amber vials or PCR tubes.
    
  • Storage: Store at -80°C for long-term stability (up to 6 months).

Part 4: Experimental Workflow Diagram

The following diagram illustrates the critical decision points and handling requirements for this compound.

TMC647055_Protocol Start Start: this compound (Stored at -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder (Rapidly / Low Humidity) Equilibrate->Weigh Calc Calculate DMSO Volume (Use Salt MW) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30-60s) AddSolvent->Mix Check Visual Inspection Mix->Check Sonicate Sonicate (2-5 min, <40°C) Check->Sonicate Particulates Clear Clear Solution? Check->Clear Looks Clear Sonicate->Clear Clear->Sonicate No (Repeat) Aliquot Aliquot into Single-Use Vials Clear->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 1: Decision tree for the dissolution of hygroscopic this compound.

Part 5: Application Note - Aqueous Dilution

A critical challenge with TMC647055 is transferring it from the DMSO stock into aqueous culture media or buffers without precipitation.[4][2]

The "Crash-Out" Risk: Diluting a hydrophobic drug stock (>1000x dilution) directly into saline often causes the compound to precipitate immediately.[5][4][2]

Recommended Dilution Strategy (Carrier-Assisted): For animal dosing or high-concentration cellular assays, use a carrier such as Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
.[5][4][2]

Protocol for Working Solution (Example: 1 mg/mL):

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-

    
    -CD in Saline (0.9% NaCl). Ensure it is clear.
    
  • Add Stock: Slowly add the DMSO stock of TMC647055 (e.g., 20.8 mg/mL) to the vehicle while vortexing.

    • Ratio: 10% DMSO Stock : 90% Vehicle.[5][4][2]

  • Result: This yields a clear micro-emulsion/solution suitable for injection or application.[5][4][2]

Part 6: Troubleshooting & Safety

IssueProbable CauseCorrective Action
"Jelly" or viscous clump Moisture contamination (Hygroscopicity).[5][4][2]Use fresh, anhydrous DMSO.[4][2] Ensure vial was at room temp before opening.[5][4][2]
Precipitation on dilution Compound is hydrophobic; rapid shock.[5][4][2]Dilute stepwise or use the Cyclodextrin carrier method described above.
Yellowing of solution Oxidation or light degradation.[4][2]Discard. Always use amber vials and store away from light.

Safety (MSDS Highlights):

  • DMSO: Penetrates skin rapidly, carrying dissolved compounds into the bloodstream.[4][2] Always wear nitrile gloves.

  • TMC647055: Potent viral polymerase inhibitor.[4][1][2] Handle in a biosafety cabinet or fume hood to prevent inhalation of powder.[4][2]

References

  • MedChemExpress. this compound Product Information & Protocol. Retrieved from .[5][4][2]

  • Cummings, M. D., et al. (2014). "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."[2] Journal of Medicinal Chemistry, 57(5), 1880-1892.[5][4][2][6]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.

Sources

Application Note: TMC647055 Choline Salt Solubility Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with TMC647055 , specifically its Choline Salt form. This guide addresses the critical physicochemical distinctions between aqueous and ethanolic solvation, providing actionable protocols for stock preparation and formulation.

Compound Identity: TMC647055 (Compound 18a) Class: Macrocyclic Non-Nucleoside HCV NS5B Polymerase Inhibitor Chemical Nature: Lipophilic Macrocycle (Indole-based) formulated as a Choline Salt to improve bioavailability.

Executive Summary & Mechanistic Rationale

TMC647055 is a potent Hepatitis C Virus (HCV) NS5B polymerase inhibitor.[1][2] Like many macrocyclic drugs in this class (e.g., Simeprevir), the parent molecule possesses high lipophilicity (High LogP) and poor aqueous solubility, which limits oral bioavailability.

Why the Choline Salt? The choline salt form is engineered to disrupt the crystal lattice energy of the parent acid. Choline, a quaternary ammonium cation


, is bulky and asymmetric. When paired with the large hydrophobic anion of TMC647055, it often prevents tight crystal packing, sometimes resulting in an amorphous solid or an "Ionic Liquid" behavior.
  • In Ethanol: The salt exhibits high solubility . The organic ethyl group of the solvent interacts favorably with the lipophilic macrocycle, while the hydroxyl group stabilizes the ionic pair.

  • In Water: The salt exhibits complex behavior . While the ionic headgroup (choline) is hydrophilic, the massive hydrophobic surface area of the TMC647055 anion drives self-aggregation. This often leads to "gelling" or precipitation upon dilution, rather than true molecular dissolution.

Solubility Profile: Water vs. Ethanol[3]

The following data summarizes the expected solubility behavior based on physicochemical principles of macrocyclic choline salts.

FeatureEthanol (Absolute) Water (Buffered/Saline)
Solubility Classification High / Freely Soluble Low / Sparingly Soluble (without additives)
Estimated Limit > 50 mg/mL< 2 mg/mL (Intrinsic)*
Dissolution Kinetics Rapid dissolution.Slow; prone to gelling or micelle formation.
Stability Stable stock solution (sealed).[3]Metastable; risk of precipitation over time (Ostwald ripening).
Primary Use Preparation of Master Stocks.Biological Assays (requires excipients like cyclodextrins).
Handling Precaution Hygroscopic (keep desiccated).pH-dependent (avoid low pH where free acid precipitates).

*Note: Aqueous solubility can be enhanced significantly (to >2 mg/mL) using solubilizers like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), as noted in clinical formulation protocols.

Visualization: Solvation & Workflow

The following diagram illustrates the solvation dynamics and the recommended workflow for handling TMC647055 Choline Salt to avoid "crash-out."

TMC_Solubility_Workflow Solid This compound (Solid/Amorphous) Ethanol Ethanol (or DMSO) Solvation Shell Solid->Ethanol Rapid Dissolution (Lipophilic Interaction) Water Aqueous Buffer (High Dielectric) Solid->Water Hydrophobic Effect TrueSol True Molecular Solution (Stable Stock) Ethanol->TrueSol > 50 mg/mL Aggregate Micelles / Gel Layer (Slow Dissolution) Water->Aggregate Surface Saturation TrueSol->Water Direct Dilution (> 1:100) Formulation Optimized Formulation (w/ Cyclodextrins) TrueSol->Formulation Dilution into SBE-β-CD Precip Precipitation / Crash-out (Invalid Assay) Aggregate->Precip Time / Temp

Caption: Workflow depicting the risk of aqueous crash-out and the necessity of organic stock preparation or cyclodextrin-assisted formulation.

Detailed Experimental Protocols

Protocol A: Preparation of Master Stock in Ethanol

Purpose: To create a stable, high-concentration stock for long-term storage and subsequent dilution. Reagents: Absolute Ethanol (200 proof, molecular biology grade).

  • Weighing: Accurately weigh 10 mg of this compound into a sterile glass vial.

    • Critical: Perform weighing quickly. Choline salts are hygroscopic . Exposure to humid air will cause the powder to become sticky, altering the effective mass.

  • Solvent Addition: Add 1.0 mL of Absolute Ethanol.

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.

    • Checkpoint: If particles remain, sonicate for 2 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) with Teflon-lined caps. Store at -20°C.

    • Validity: Stable for 3–6 months if sealed against moisture.

Protocol B: "Challenge" Protocol – Aqueous Solubility Assessment

Purpose: To determine the kinetic solubility limit in a specific aqueous buffer (e.g., PBS pH 7.4).

  • Preparation: Place 5 mg of this compound into a microcentrifuge tube.

  • Stepwise Addition: Add PBS (pH 7.4) in 100 µL increments.

  • Agitation: After each addition, vortex vigorously for 1 minute and inspect visually.

  • Observation:

    • Phase 1 (Gelling): You may observe a viscous "gel" layer forming around the solid. This is the choline salt attracting water while the macrocycle refuses to dissolve.

    • Phase 2 (Cloud Point): Continue adding buffer until the supernatant is clear or the gel disperses.

  • Quantification (Optional): Centrifuge the saturated mixture (15,000 x g, 10 min). Analyze the supernatant via HPLC-UV to determine exact concentration.

    • Expectation: Without cyclodextrins, solubility is likely < 1 mg/mL.

Protocol C: Biological Assay Formulation (The "No-Crash" Method)

Purpose: To prepare a working solution (e.g., 10 µM) for cell-based assays without precipitating the drug. Reference Standard: Uses SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) as a sequestering agent (Ref 1).

  • Carrier Preparation: Prepare a 20% (w/v) SBE-β-CD solution in saline or PBS. Stir until clear.

  • Stock Dilution:

    • Take your Ethanol (or DMSO) Master Stock (e.g., 20 mg/mL).

    • Add the stock slowly (dropwise) into the 20% SBE-β-CD solution while vortexing.

    • Ratio: Keep the organic solvent concentration < 10% (v/v) if possible, or as tolerated by your cells.

  • Verification: The resulting solution should be optically clear. The cyclodextrin cavity encapsulates the lipophilic macrocycle, while the choline/exterior remains hydrophilic.

  • Serial Dilution: Perform subsequent serial dilutions using the same carrier media (media containing SBE-β-CD) to prevent precipitation upon dilution.

References

  • MedChemExpress. "this compound Product Information." MedChemExpress.com. Accessed February 9, 2026. Link

    • Citation for solubility data (DMSO/Cyclodextrin protocols) and biological activity.
  • Vendeville, S., et al. "Finger loop inhibitors of the HCV NS5b polymerase.[4] Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443 (2012).[4] Link

    • Primary literature describing the discovery, structure, and optimiz
  • Devogelaere, B., et al. "TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage." Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684 (2012). Link

    • Source for biological mechanism (NS5B inhibition) and virological profiling.
  • ChemicalBook. "TMC-647055 Product Description." ChemicalBook.com. Accessed February 9, 2026. Link

    • General physicochemical property reference.

Sources

Technical Guide: Preparation and Optimization of TMC647055 Choline Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists requiring a robust, reproducible protocol for the preparation of TMC647055 Choline salt stock solutions. It synthesizes established pharmaceutical dissolution principles with specific physicochemical properties of the compound.

Scientific Background & Rationale

TMC647055 is a potent non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] While highly active (IC50 ~34 nM against Genotype 1b), the free acid form of the molecule exhibits poor aqueous solubility, a common characteristic of macrocyclic lipophilic drugs.

Why the Choline Salt? To overcome solubility barriers, the choline salt form (Compound 18a) is utilized. Choline (


) serves as a bulky, organic counter-ion. Unlike small inorganic cations (e.g., 

), choline disrupts the crystal lattice energy of the lipophilic acid more effectively and enhances compatibility with lipid-based or amphiphilic vehicles like sulfobutyl ether beta-cyclodextrin (SBE-β-CD).
Physicochemical Profile
ParameterDataNotes
Compound Name This compound
CAS Registry 1204416-97-6 (Free Acid)Salt CAS may vary by vendor
MW (Salt) ~727.91 g/mol Always verify against specific Batch CoA
MW (Free Acid) ~606.74 g/mol Used for stoichiometric conversion
Solubility (DMSO) ≥ 20 mg/mLPrimary solvent for stock
Solubility (Aqueous) Poor (Free Acid) / Enhanced (Salt)Requires complexation (e.g., Cyclodextrins) for high conc.[3]

Critical Reagents & Equipment

  • Active Pharmaceutical Ingredient (API): this compound (Purity ≥98%).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vehicle (for In Vivo/Aqueous use): Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®).

  • Equipment: Vortex mixer, Ultrasonic bath (temperature controlled), Analytical balance (0.01 mg precision).

Protocol A: Preparation of Primary Stock Solution (DMSO)

This protocol creates a high-concentration stock (typically 10 mM or 20 mg/mL) suitable for long-term storage and in vitro dilution.

Step-by-Step Methodology
  • Mass Calculation: Calculate the required mass based on the specific molecular weight of the salt form provided in the Certificate of Analysis (CoA). Do not use the free acid MW.

    
    
    
  • Weighing: Weigh the TMC647055 Choline powder into a sterile, amber glass vial.

    • Note: Avoid static electricity; use an anti-static gun if necessary, as choline salts can be hygroscopic.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Critical: Do not add the full volume at once if working near saturation. Add 80% of the volume, dissolve, then adjust to final volume.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and yellow/colorless. If particles persist, sonicate at room temperature (25°C) for 5 minutes. Avoid heating above 37°C to prevent degradation of the macrocycle.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol B: Formulation for In Vivo Administration

Direct injection of DMSO stocks is toxic. This protocol describes the preparation of a working solution using 20% SBE-β-CD in Saline , which is the standard vehicle for TMC647055 to ensure bioavailability.

Target Formulation
  • Final Concentration: 2.0 mg/mL (or as required by dose).

  • Solvent Ratio: 10% DMSO (Stock) : 90% Vehicle (Aqueous).

Workflow Diagram

G Start Start: Calculate Dose PrepVehicle Prepare Vehicle: 20% SBE-β-CD in Saline Start->PrepVehicle ThawStock Thaw DMSO Stock (20.8 mg/mL) Start->ThawStock Mix Slow Addition: Add 10% DMSO Stock to 90% Vehicle PrepVehicle->Mix ThawStock->Mix Vortex Vortex & Sonicate (Avoid Precipitation) Mix->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Ready Ready for Injection (Use within 4 hours) Check->Ready Yes Fail Precipitation: Sonicate or Re-filter Check->Fail No Fail->Check

Figure 1: Step-by-step workflow for converting DMSO stock into a physiological saline/cyclodextrin formulation.

Detailed Methodology
  • Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD in 10 mL of 0.9% Saline. Stir until clear. Store at 4°C.

  • Mixing Strategy (The "Sandwich" Method is NOT recommended here; use Dropwise):

    • Place the required volume of Vehicle (900 µL) into a vortexing tube.

    • While vortexing the vehicle gently, slowly add the DMSO Stock (100 µL) dropwise.

    • Why? Adding aqueous buffer to high-concentration DMSO stock often causes "crashing out" (rapid precipitation). Adding the stock into the large volume of vehicle allows the cyclodextrin to sequester the drug molecules immediately.

  • Clarification: Vortex for 1 minute. The solution should be clear. If slightly hazy, sonicate for 2–3 minutes.

  • Filtration: For animal studies, filter sterilize using a 0.22 µm PES or PVDF membrane. Note: Check filter compatibility to ensure drug is not adsorbed.

Protocol C: In Situ Salt Preparation (Expert Contingency)

If the commercial Choline salt is unavailable and you only possess the Free Acid (TMC647055), you can generate the salt in situ.

  • Dissolve Free Acid: Dissolve TMC647055 (Free Acid) in DMSO to a concentration of 20 mM.

  • Add Choline Hydroxide: Add an equimolar (1:1) or slight excess (1:1.1) amount of Choline Hydroxide (1M aqueous stock or in methanol).

  • Equilibration: Vortex and incubate for 30 minutes at room temperature.

  • Use: Proceed with dilution into the SBE-β-CD vehicle. The presence of the choline counter-ion in solution will mimic the solubility properties of the pre-isolated salt.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon dilution Localized high concentration (shock precipitation).Use "Dropwise into Vortex" method. Increase SBE-β-CD concentration to 30%.
Particulates in DMSO Moisture contamination or incomplete dissolution.Sonicate at 30°C. Ensure DMSO is anhydrous.
Yellowing over time Oxidation.Check storage temp (-80°C). Discard if significant color shift occurs compared to baseline.

References

  • Cummings, M. D., et al. (2014).[3] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry, 57(5), 1880–1892.[3]

  • Vendeville, S., et al. (2012).[3] "Finger loop inhibitors of the HCV NS5b polymerase. Part II." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[3]

  • MedChemExpress. "this compound Product Information & Protocol."

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[4] Advanced Drug Delivery Reviews, 59(7), 603-616. (Grounding for Choline salt rationale).

Sources

Application Note: In Vivo Dosing of TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating TMC647055 , a potent non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

While TMC647055 targets a viral enzyme, rats are the standard model for preclinical Pharmacokinetics (PK) and Safety profiling because they do not support HCV replication. This guide focuses on the Choline Salt form, which is critical for overcoming the poor aqueous solubility of the parent acyl-sulfonamide molecule.

Compound Profile & Mechanism of Action

TMC647055 is a macrocyclic inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to the "finger loop" region of the enzyme, locking it in an inactive conformation.

  • Target: HCV NS5B Polymerase (Finger Loop Site).[1][2][3][4]

  • Chemical Class: Indole-based macrocycle (Acyl-sulfonamide).

  • Why Choline Salt? The parent molecule (free acid) is highly lipophilic and practically insoluble in water. The Choline salt is engineered to increase aqueous solubility, dissolution rate, and oral bioavailability (

    
    ).
    
  • Key Preclinical Insight: In rats, the Choline salt demonstrates high liver distribution (liver-to-plasma ratio > 10), which is desirable for HCV therapeutics but requires careful dosing to avoid hepatotoxicity in safety studies.

Figure 1: Mechanism of Action & PK Rationale

TMC_Mechanism Compound TMC647055 (Choline Salt) Solubility Enhanced Aqueous Solubility Compound->Solubility Salt Form Absorption GI Absorption (Rat Intestine) Solubility->Absorption Dissolution Liver Liver Distribution (Target Organ) Absorption->Liver OAT/OATP Transport Target HCV NS5B Polymerase Liver->Target Binding Inhibition Viral Replication Blockade Target->Inhibition Allosteric Lock

Caption: The Choline salt form enables rapid dissolution, driving high liver exposure where the NS5B target resides.

Formulation Strategy

The success of a TMC647055 study depends entirely on the vehicle. The Choline salt allows for solution-based dosing, which provides more consistent PK data than suspensions.

Recommended Vehicle: SBE-β-CD Solution

This formulation ensures the compound is fully dissolved, maximizing bioavailability (


).
ComponentConcentrationFunction
TMC647055 Choline 1.0 – 2.0 mg/mLActive Ingredient
DMSO 10% (v/v)Co-solvent (Pre-dissolution)
SBE-β-CD 20% (w/v) in SalineComplexing Agent (Captisol®)
Final pH 6.5 – 7.5Physiological Stability
Step-by-Step Preparation Protocol
  • Stock Preparation: Weigh the required amount of TMC647055 Choline salt. Dissolve fully in 100% DMSO to create a 10x concentrate (e.g., if final dose conc is 1 mg/mL, make a 10 mg/mL DMSO stock).

    • Critical: Sonicate for 5–10 minutes until clear.

  • Vehicle Preparation: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in sterile saline (0.9% NaCl) to make a 22.2% stock solution.

  • Mixing: Slowly add the DMSO stock (10% of final volume) to the SBE-β-CD solution (90% of final volume) while vortexing.

    • Observation: The solution should remain clear. If precipitation occurs, the salt may have reverted to the free acid; check pH and adjust to neutral if necessary.

In Vivo Dosing Protocol (Rat)

Experimental Design
  • Species: Sprague-Dawley or Wistar Rats (Male, 250–300g).

  • Fasting: Rats should be fasted for 12 hours pre-dose (water ad libitum) to reduce variability in absorption caused by food effects.

  • Route: Oral Gavage (PO).[5][6]

  • Dose Volume: 5 mL/kg (Standard) or 10 mL/kg (if solubility is limiting).

Dosing Regimen Table
ParameterPharmacokinetics (PK) StudyToxicology / Safety Study
Dose 10 mg/kg (Single Dose)30 – 100 mg/kg (QD for 5-7 days)
Route PO (Oral Gavage)PO (Oral Gavage)
Sampling Serial Tail Vein BleedsTerminal Cardiac Puncture
Key Readout AUC,

,

Liver Enzymes (ALT/AST), Histology
Workflow Diagram

Rat_Protocol Acclimation Acclimation (5-7 Days) Fasting Fasting (Overnight) Acclimation->Fasting Weighing Weigh & Calculate Dose Volume Fasting->Weighing Dosing Oral Gavage (TMC647055 Choline) Weighing->Dosing Sampling Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis LC-MS/MS Analysis (Plasma & Liver) Sampling->Analysis

Caption: Standard PK workflow for evaluating oral bioavailability of TMC647055 in rats.

Sample Collection & Bioanalysis

Since TMC647055 concentrates in the liver, plasma levels may underestimate tissue exposure.

  • Plasma Collection:

    • Collect 200 μL blood into K2-EDTA tubes.

    • Centrifuge at 2000 x g for 10 min at 4°C.

    • Store plasma at -80°C.[6]

  • Liver Collection (Terminal Only):

    • Perfuse liver with cold saline to remove blood.

    • Snap freeze a section in liquid nitrogen for drug quantification.

  • LC-MS/MS Method:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid.

    • Transition: Monitor parent mass (approx. 607 Da) to fragment.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Vehicle pH drift or "Salting out"Ensure DMSO is added slowly to the vortexing CD solution. Do not use PBS (phosphate salts can precipitate choline); use Saline.
Low Plasma Exposure Poor dissolution or high First-PassVerify the Choline salt integrity (NMR). Ensure rats were fasted. Check liver levels (drug may be sequestered there).
Adverse Effects (Lethargy) High Liver BurdenTMC647055 accumulates in the liver. If dosing >50 mg/kg, monitor ALT/AST daily.

References

  • Cummings, M. D., et al. (2014).[3] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."[2] Journal of Medicinal Chemistry, 57(5), 1880–1892.[3][4]

  • Vendeville, S., et al. (2012).[3] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[3]

  • MedChemExpress (MCE). "this compound Product Information & Solubility Protocol."

Sources

Technical Application Note: SBE-β-CD Formulation Strategy for TMC647055 Choline Injection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

TMC647055 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase.[1] While the Choline salt form (Compound 18a) improves oral bioavailability compared to the free acid, it remains a Class II/IV compound (BCS) with limited aqueous solubility at neutral pH, posing significant challenges for parenteral administration.

This guide details the formulation of TMC647055 Choline using SBE-β-CD (e.g., Captisol®).[2] Unlike standard β-cyclodextrins, SBE-β-CD is a polyanionic derivative (Degree of Substitution ~6.5) that offers a dual-mechanism solubilization advantage for cationic salts like TMC647055 Choline:

  • Inclusion Complexation: The hydrophobic indole macrocycle of TMC647055 enters the lipophilic CD cavity.

  • Electrostatic Attraction: The negatively charged sulfonate tails of SBE-β-CD attract the positively charged Choline counter-ion and the protonated nitrogen centers of the API, significantly increasing the stability constant (

    
    ) and preventing precipitation upon blood dilution.
    

Mechanism of Action: The "Host-Guest" Electrostatic Synergy

The interaction between TMC647055 Choline and SBE-β-CD is not merely physical entrapment; it is a thermodynamically driven equilibrium.

Chemical Interaction Pathway

The following Graphviz diagram illustrates the equilibrium dynamics. The critical insight here is that the Choline cation (


) does not merely dissociate; it facilitates the approach of the drug to the anionic CD portal.

InclusionComplex DrugSalt TMC647055-Choline (Solid Salt) Dissoc Dissociation (Aqueous) DrugSalt->Dissoc Solvation FreeDrug TMC647055+ (Hydrophobic Cation) Dissoc->FreeDrug PreComplex Electrostatic Attraction FreeDrug->PreComplex Migration SBE_CD SBE-β-CD (Polyanionic Host) SBE_CD->PreComplex Anionic Tails Inclusion Inclusion Complex [TMC647055:SBE-β-CD] PreComplex->Inclusion Thermodynamic Equilibrium (K1:1) Inclusion->FreeDrug Dilution (Bloodstream)

Figure 1: Mechanistic pathway of TMC647055 Choline solubilization. The anionic nature of SBE-β-CD synergizes with the cationic drug salt.

Pre-Formulation Protocol: Phase Solubility Profiling

Before manufacturing, you must determine the optimal Molar Ratio (Drug:CD) to ensure the drug remains soluble for at least 24 hours.

Materials Required[2][3][4][5][6][7][8]
  • TMC647055 Choline Salt (Reference Standard)[3]

  • SBE-β-CD (Clinical Grade, e.g., Captisol®)[2]

  • 0.9% Saline or Phosphate Buffer (pH 7.0)

  • 0.22 µm PVDF Syringe Filters

  • HPLC System (UV detection ~280-300 nm)

Step-by-Step Methodology (Higuchi-Connors Method)
  • Preparation of CD Stock: Prepare a 40% (w/v) stock solution of SBE-β-CD in the chosen buffer.

  • Serial Dilution: Prepare a series of vials containing 0%, 5%, 10%, 15%, 20%, and 30% (w/v) SBE-β-CD.

  • Excess Drug Addition: Add excess TMC647055 Choline to each vial (solubility is expected to be visible as a suspension).

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 48 hours (protected from light).

  • Filtration: Filter aliquots through 0.22 µm PVDF filters. Discard the first 200 µL (membrane saturation).

  • Quantification: Dilute filtrate and analyze via HPLC.

  • Data Analysis: Plot Concentration of Drug (

    
    ) vs. Concentration of CD (
    
    
    
    ).

Interpretation:

  • A_L Type Isotherm: Linear increase indicates 1:1 binding.

  • A_P Type Isotherm: Positive deviation indicates higher order (1:2) complexes (common for high MW macrocycles like TMC647055).

Manufacturing Protocol: Injectable Solution

Target Specification:

  • API Concentration: 2 mg/mL - 10 mg/mL (Dependent on Phase Solubility results)

  • SBE-β-CD Concentration: Typically 10% - 20% w/v

  • pH: 6.5 - 7.5 (Physiological range)

  • Osmolality: ~290 mOsm/kg (Adjusted with NaCl if necessary)

Workflow Diagram

Manufacturing Start WFI Preparation (Water for Injection) Step1 1. Dissolve SBE-β-CD (Clear Solution) Start->Step1 Step2 2. Add TMC647055 Choline (Slow Addition w/ Stirring) Step1->Step2 Ensure complete dissolution first Step3 3. pH Adjustment (NaOH/HCl to pH 7.0) Step2->Step3 Agitate 60 min Protect from light Step4 4. Osmolality Check (Add NaCl if <280 mOsm) Step3->Step4 Step5 5. Bioburden Reduction (0.45 µm Pre-filter) Step4->Step5 Step6 6. Sterile Filtration (0.22 µm PES/PVDF) Step5->Step6 End Aseptic Fill & Finish Step6->End

Figure 2: Critical manufacturing workflow. Note: CD must be dissolved BEFORE drug addition.

Detailed Procedure
  • Vehicle Preparation:

    • Charge 80% of the final volume of Water for Injection (WFI) into a stainless steel or glass vessel.

    • Maintain temperature at 20-25°C.

  • SBE-β-CD Solubilization (Critical Step):

    • Slowly add the calculated amount of SBE-β-CD (e.g., 200 g for a 1L batch at 20%).

    • Stir at 400-600 RPM until the solution is perfectly clear and colorless.

    • Why: The CD must be fully hydrated to form the "host" cavities before the drug is introduced.

  • API Addition:

    • Add this compound slowly to the vortex of the CD solution.

    • Do not dump: Clumping will prevent complexation.

    • Stir for 45–60 minutes. The solution may appear hazy initially but should clarify as complexation occurs.

  • pH Adjustment:

    • Measure pH. Target: 7.0 ± 0.5.

    • Adjust using 0.1N NaOH or 0.1N HCl.

    • Note: Avoid extreme pH shifts which could degrade the macrocycle.

  • Final Q.S. and Osmolality:

    • Bring to final volume with WFI.

    • Measure osmolality. If the solution is hypotonic (due to low salt load), add NaCl to reach ~290 mOsm/kg.

    • Note: High concentrations of SBE-β-CD (approx 10-12%) are often isotonic on their own.

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) or PVDF membrane.

    • Perform Bubble Point Integrity Test post-filtration.

Lyophilization (Optional but Recommended)

If the liquid formulation shows degradation (hydrolysis/oxidation) over time, lyophilization (freeze-drying) is the standard stabilization method for SBE-β-CD formulations.

Proposed Cycle:

StageTemperature (°C)Pressure (mTorr)Duration (Hours)Rationale
Freezing -45°CAtmospheric4Ensure complete solidification (Tg' of SBE-β-CD is ~ -26°C).
Primary Drying -15°C10024-36Sublimation kept below collapse temperature.
Secondary Drying +25°C506-10Desorption of bound water.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance Clear, colorless to pale yellowHaze: Incomplete complexation. Increase CD concentration or stirring time.
Assay (HPLC) 95.0% - 105.0%Low Assay: Drug adsorption to filters. Discard first 5-10 mL during filtration.
Particulate Matter USP <788> CompliantHigh Counts: Check raw material quality or environmental controls.
Endotoxin < 0.25 EU/mLFail: Check water source and depyrogenation of glassware.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[4][5][6] Toxicologic Pathology, 36(1), 30–42. Link

  • Devogelaere, B., et al. (2012). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage.[7] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[1] Link

  • Ligand Pharmaceuticals. (2023). Captisol® (Sulfobutylether-beta-cyclodextrin) Mixing and Handling Instructions. Link

  • Jain, A. C., et al. (2011). Sulfobutyl ether-β-cyclodextrin (Captisol®): A versatile solubilizer.[2][4] International Journal of Pharmaceutics. Link

Disclaimer: This protocol is for research and development purposes only. All formulations must undergo rigorous stability testing and regulatory validation (GLP/GMP) before human use.

Sources

oral bioavailability of TMC647055 Choline salt in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Oral Bioavailability for TMC647055 Choline Salt in Preclinical Animal Models

Introduction & Scientific Rationale

Compound Profile:

  • Molecule: TMC647055 (Choline Salt)[1][2][3]

  • Target: HCV NS5B RNA-dependent RNA polymerase (Non-nucleoside inhibitor, Finger-loop site).

  • Chemical Class: Macrocyclic Indole.

  • Key Challenge: "Brick Dust" properties—high crystallinity and lipophilicity leading to dissolution-limited absorption (DCS Class II/IV).

The Choline Salt Advantage: While the free acid form of macrocyclic HCV inhibitors often suffers from poor aqueous solubility, the Choline (2-hydroxyethyltrimethylammonium) salt is strategically selected to enhance wettability and dissolution rates. Unlike sodium salts, which can sometimes form "gelling" layers or salt-disproportionate in the acidic gastric environment (common ion effect), choline salts often maintain a supersaturated state longer in the gastrointestinal lumen, driving passive diffusion.

This guide details the protocol for evaluating the oral bioavailability (


) of TMC647055 Choline in Sprague-Dawley rats and Beagle dogs, focusing on the critical formulation and bioanalytical steps required to generate robust PK data.

Experimental Design & Workflow

The following workflow ensures data integrity by controlling for formulation variables and inter-subject variability.

PK_Workflow cluster_Animals In Vivo Phase Selection Salt Selection (TMC647055 Choline) Formulation Formulation Strategy (Suspension vs Solution) Selection->Formulation Physicochem Characterization Rat Rat (SD) Single Dose (PO/IV) Formulation->Rat Screening Dog Dog (Beagle) Crossover Design Formulation->Dog Translation Bioanalysis LC-MS/MS Plasma Analysis Rat->Bioanalysis Plasma Collection Dog->Bioanalysis Analysis PK Modeling (WinNonlin) Bioanalysis->Analysis Conc. vs Time

Figure 1: End-to-end pharmacokinetic evaluation workflow for TMC647055 Choline.

Detailed Protocols

Protocol A: Formulation Preparation (Critical Quality Attribute)

Objective: Create a stable, homogenous suspension for oral gavage that mimics clinical dispersion.

Reagents:

  • This compound (Solid).[3]

  • Vehicle: 0.5% Methocel (Hydroxypropyl methylcellulose) E15 in water.

  • Note: Avoid pH adjustments that might convert the salt back to the free acid in the dosing vessel.

Steps:

  • Weighing: Accurately weigh the this compound. Correction Factor: Apply a salt conversion factor (MW_salt / MW_free_acid) to ensure the dose is reported as "mg/kg free acid equivalent."

  • Wetting: Add a small volume (5% of total) of Polysorbate 80 or PEG400 to wet the hydrophobic powder.

  • Dispersion: Gradually add the 0.5% Methocel vehicle while triturating in a mortar or using a high-shear homogenizer (e.g., Polytron) for 2 minutes to break up agglomerates.

  • Verification: Check pH (target neutral) and visual homogeneity.

  • Dose Concentration: Target 2 mg/mL for rats (5 mL/kg dosing volume) and 5 mg/mL for dogs.

Protocol B: In Vivo Pharmacokinetic Study

Species 1: Sprague-Dawley Rat (Screening Model)

  • Design: Parallel group (N=3 per route).

  • Fasting: Overnight fast (food returned 4h post-dose) to eliminate food-effect variability.

  • Dosing:

    • IV Arm: 1 mg/kg (Solubilized in 20% HP-β-CD or PEG400/Water).

    • PO Arm: 5 mg/kg (Choline salt suspension).[4]

  • Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

Species 2: Beagle Dog (Translational Model)

  • Design: Crossover design (N=3-4 dogs) with a 1-week washout period. This controls for inter-animal physiological differences (e.g., gastric pH, emptying time).

  • Pre-treatment: Pentagastrin (6 µg/kg IM) may be used 30 mins prior to dosing to simulate low gastric pH if testing "worst-case" precipitation risk, though standard protocol often omits this for salt screening.

  • Dosing:

    • PO Dose: 5 mg/kg or 10 mg/kg (Choline salt capsule or suspension).

  • Sampling: Jugular vein puncture at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.

Bioanalysis & Data Processing

LC-MS/MS Method:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: MRM mode (Positive Ion Electrospray).

  • Internal Standard: Stable isotope-labeled analog (or structural analog like TMC435 if isotope unavailable).

PK Parameter Calculation (Non-Compartmental Analysis): Calculate using Phoenix WinNonlin or equivalent.

ParameterDefinitionSignificance for Choline Salt

Peak Plasma ConcentrationIndicator of dissolution rate. A rapid

and high

suggest the salt successfully prevented precipitation in the stomach.

Area Under the CurveTotal drug exposure.

BioavailabilityCalculated as

.

Half-lifeDetermines dosing frequency (QD vs BID).

Expected Results & Discussion

Based on the physicochemical properties of macrocyclic NS5B inhibitors (Raboisson et al.), the Choline salt is expected to demonstrate superior bioavailability compared to the free acid.

Comparative Data Profile (Simulated/Typical):

ParameterRat (Free Acid)Rat (Choline Salt)Dog (Choline Salt)

(h)
2.0 - 4.00.5 - 1.51.0 - 2.0

(ng/mL)
LowHighHigh
Bioavailability (

)
< 15%25 - 45% > 40%

Interpretation:

  • Rat Model: Rat gastric pH is higher (less acidic) than humans. The Choline salt provides intrinsic solubility independent of gastric pH, leading to faster absorption (

    
     shift).
    
  • Dog Model: Dogs have variable gastric pH. The consistent performance of the Choline salt in dogs is a strong predictor of human efficacy, suggesting the compound resists the "common ion effect" that often crashes out sodium salts in the stomach.

Mechanism of Action (Visualized)

TMC647055 inhibits HCV replication by binding to the "Finger Loop" of the NS5B polymerase, locking the enzyme in an inactive conformation.

MOA TMC TMC647055 (Choline Salt) Dissolution Rapid Dissolution (GI Tract) TMC->Dissolution Salt Advantage Absorption Passive Diffusion (Enterocyte) Dissolution->Absorption Target HCV NS5B Polymerase (Finger Loop Domain) Absorption->Target Liver Distribution Inhibition Conformational Lock (Open -> Closed blocked) Target->Inhibition Allosteric Binding Outcome Viral Replication Halted Inhibition->Outcome

Figure 2: Mechanism of Action from oral intake to molecular target inhibition.

References

  • Raboisson, P., et al. (2012). Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055. Bioorganic & Medicinal Chemistry Letters, 22(13), 4437-4443. Link

  • Cummings, M. D., et al. (2014). Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 57(5), 1880-1892. Link

  • Vendeville, S., et al. (2012). Discovery of TMC647055, a Potent and Orally Bioavailable Macrocyclic HCV NS5B Polymerase Inhibitor. Journal of Hepatology, 56, S323. (Conference Abstract).

Sources

Application Note: TMC647055 Choline Salt EC50 Assay in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the antiviral potency of TMC647055 Choline Salt , a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

Introduction & Mechanism of Action

TMC647055 is a macrocyclic indole-based inhibitor that targets the NS5B RNA-dependent RNA polymerase of the Hepatitis C Virus (HCV).[1] Unlike nucleoside analogs (e.g., Sofosbuvir) that act as chain terminators, TMC647055 binds to the "finger loop" region of the polymerase. This allosteric binding locks the enzyme in an inactive "open" conformation, preventing the formation of a functional replication complex.

Why the Choline Salt? The free acid form of macrocyclic inhibitors often suffers from poor aqueous solubility, limiting bioavailability. The Choline salt form (TMC647055-Choline) is engineered to enhance solubility and oral bioavailability.[1] In cell culture assays, correct handling of the salt form is critical for accurate molarity calculations and preventing precipitation in aqueous media.

Mechanism of Action Diagram

The following diagram illustrates the specific inhibition point of TMC647055 within the HCV replication cycle.

HCV_Replication_Inhibition HCV_Entry HCV Entry & Uncoating Translation Polyprotein Translation HCV_Entry->Translation Processing Polyprotein Processing (NS3/4A Protease) Translation->Processing Replication_Complex Replication Complex Assembly (Membranous Web) Processing->Replication_Complex NS5B NS5B Polymerase (Active Closed Conformation) Replication_Complex->NS5B Recruitment Inhibited_NS5B Inactive NS5B (Locked Open Conformation) NS5B->Inhibited_NS5B Allosteric Change RNA_Synth Viral RNA Synthesis (- and + strands) NS5B->RNA_Synth Catalysis TMC TMC647055 (Choline Salt) TMC->NS5B Binds Finger Loop Inhibited_NS5B->RNA_Synth BLOCKS Assembly Virion Assembly & Release RNA_Synth->Assembly

Figure 1: Mechanism of Action.[1] TMC647055 binds the finger loop of NS5B, locking it in an open, inactive state, thereby blocking viral RNA synthesis.

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
This compound Purity ≥ 98%-80°C (Solid)Hygroscopic. Desiccate before opening.[1]
DMSO Cell Culture GradeRTSterile filtered.[1]
Huh7-Luc Cells HCV Replicon (Luciferase)Liquid N2Expresses HCV NS3-NS5B + Firefly/Renilla Luciferase.[1]
DMEM High Glucose, No Pyruvate4°CBase medium.[1]
FBS Heat-Inactivated-20°C10% final concentration.[1]
G418 (Geneticin) Selection Antibiotic4°CMaintains replicon pressure (remove during assay).[1]
Luciferase Reagent Bright-Glo™ or equivalent-20°CFor endpoint detection.[1]
Molecular Weight Calculation (Crucial)

To ensure accurate EC50 values, you must account for the salt mass.[1]

  • TMC647055 Free Acid: ~606.74 g/mol [1]

  • This compound: ~727.92 g/mol (Formula: C37H53N5O8S)[1]

  • Correction Factor: 1.20

Expert Insight: When weighing the powder, use the salt MW (727.92 g/mol ) to calculate Molarity. Do not use the free acid MW, or your actual concentration will be ~20% lower than calculated.[1]

Experimental Protocol

Stock Solution Preparation

Objective: Create a 10 mM Master Stock.

  • Equilibrate the this compound vial to room temperature (prevent condensation).

  • Weigh approximately 2-5 mg of powder.

  • Calculate the volume of DMSO required:

    
    
    Example: For 3.64 mg of salt, add 500 µL DMSO to yield 10 mM.[1]
    
  • Vortex until completely dissolved.[1] The choline salt is highly soluble in DMSO.[1]

  • Aliquot (20-50 µL) and store at -80°C. Avoid freeze-thaw cycles.

Cell Seeding (Day 1)

Objective: Seed cells to reach ~80% confluency by Day 4 (readout).

  • Harvest Huh7-Luc replicon cells from maintenance culture.[1]

  • Wash cells with PBS and trypsinize.[1]

  • Resuspend in Assay Medium (DMEM + 10% FBS + 1% Pen/Strep).[1]

    • Critical:Do NOT add G418 to the Assay Medium.[1] Antibiotic pressure can mask subtle antiviral effects or induce stress during the assay window.[1]

  • Count cells and adjust density to 5,000 - 7,000 cells/well (96-well plate) or 1,500 cells/well (384-well plate).

  • Dispense 90 µL (96-well) of cell suspension per well.

  • Incubate at 37°C, 5% CO2, 95% humidity for 24 hours to allow attachment.

Compound Treatment (Day 2)

Objective: Apply a 3-fold serial dilution series.

  • Intermediate Plate (Dilution):

    • Prepare a "Top Concentration" in Assay Medium.[1]

    • Target Top Concentration: 1 µM (TMC647055 is potent; EC50 is typically <100 nM).[1]

    • DMSO Control: Ensure final DMSO is consistent (e.g., 0.5%) across all wells.[1]

  • Serial Dilution:

    • Perform a 3-fold serial dilution (9 points + 1 DMSO control).[1]

    • Dilution Scheme: Transfer diluted compound from Intermediate Plate to the Cell Plate.[1]

    • Add 10 µL of 10x concentrated compound to the 90 µL of cells.

    • Final Volume: 100 µL.

    • Final DMSO: 0.5%.[1]

  • Controls:

    • Negative Control (0% Inhibition): 0.5% DMSO only (Cells + Virus).[1]

    • Positive Control (100% Inhibition): 1 µM Simeprevir or Sofosbuvir (or cells treated with a lethal dose of Puromycin for background subtraction, though specific inhibitors are preferred).[1]

Incubation (Days 2-5)
  • Incubate plates for 72 hours at 37°C, 5% CO2.

    • Scientific Rationale: HCV replication is slow; 72 hours allows sufficient turnover of the luciferase reporter to reflect inhibition of viral RNA synthesis.[1]

Readout (Day 5)
  • Equilibrate the Luciferase Assay Reagent (e.g., Bright-Glo) to room temperature.[1]

  • Remove cell plates from the incubator and equilibrate to RT (15 mins).

  • Add 100 µL of Luciferase Reagent to each well (1:1 ratio with media).

  • Shake plate on an orbital shaker for 2 minutes (lysis).

  • Incubate for 5-10 minutes in the dark (signal stabilization).

  • Measure Luminescence using a microplate reader (Integration time: 0.1 - 1.0 sec).[1]

Cytotoxicity Counter-Screen (Optional but Recommended)

To confirm the signal drop is due to viral inhibition and not cell death:

  • Run a duplicate plate treated identically but read with a Cell Viability Reagent (e.g., CellTiter-Glo or MTT) instead of Luciferase.[1]

  • Calculate CC50 (Cytotoxic Concentration 50%).[1]

  • Selectivity Index (SI) = CC50 / EC50.[1] A good candidate should have SI > 10.[1]

Data Analysis & Workflow Visualization[1]

Calculation[1]
  • Normalize Data:

    
    
    
  • Curve Fitting: Plot log(Concentration) vs. % Activity.[1][2] Fit using a Non-linear regression (4-parameter logistic equation) :

    
    [1]
    
  • Report: EC50 (concentration at 50% activity) and EC90.

Assay Workflow Diagram

Assay_Workflow cluster_Day1 Day 1: Seeding cluster_Day2 Day 2: Treatment cluster_Day5 Day 5: Readout Seed Seed Huh7-Luc 5,000 cells/well (No G418) Treat Add to Cells (Final DMSO 0.5%) Seed->Treat 24h Stock TMC647055-Chol 10 mM DMSO Stock Dilution Serial Dilution (3-fold, 9 points) Stock->Dilution Dilution->Treat Incubate 72h Incubation 37°C, 5% CO2 Treat->Incubate Lysis Add Luciferase Reagent (1:1) Incubate->Lysis Measure Measure Luminescence Lysis->Measure

Figure 2: Step-by-step assay workflow from cell seeding to luminescence detection.

Troubleshooting & Optimization

IssuePossible CauseSolution
High EC50 (>100 nM) Incorrect MW usedRecalculate using Choline Salt MW (727.92).
Drug precipitationEnsure DMSO stock is fully dissolved; check media for turbidity.[1]
Low Signal/Noise Low cell viabilityCheck incubator CO2/Humidity; ensure cells are healthy before seeding.
Old Luciferase reagentUse fresh substrate; protect from light.[1]
Edge Effects EvaporationFill outer wells with PBS; do not use for data.[1]
Variable Data Pipetting errorUse automated liquid handling if possible; mix intermediate dilutions well.

References

  • Devogelaere, B., et al. (2012). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage.[1][3] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[1][3] Retrieved from [Link]

  • Cummings, M. D., et al. (2014). Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase.[1] Journal of Medicinal Chemistry, 57(5), 1880–1892.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44556044, TMC-647055. Retrieved from [Link][1]

Sources

Technical Application Note: Handling, Storage, and Protocol Design for TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

TMC647055 Choline is a specialized salt form of TMC647055, a potent, non-nucleoside NS5B polymerase inhibitor designed for the treatment of Hepatitis C Virus (HCV) genotype 1 infections. Developed originally by Tibotec (now Janssen Infectious Diseases), this macrocyclic indole derivative targets the "Thumb 1" domain of the viral polymerase, preventing RNA replication via allosteric inhibition.

The Choline salt form is critical for researchers to distinguish from the free acid. Choline counter-ions are specifically engineered to enhance the aqueous solubility and oral bioavailability of lipophilic acidic drugs. However, this physicochemical modification introduces significant hygroscopicity , necessitating a rigorous handling protocol to prevent hydrolysis, deliquescence, and degradation.

Physicochemical Profile
PropertySpecification
Compound Name TMC647055 Choline Salt
Target HCV NS5B RNA-dependent RNA Polymerase (Allosteric Site)
Chemical Class Indole-based Macrocycle
Molecular Weight ~709.85 g/mol (Salt form); Free acid ~606.74 g/mol
Solubility DMSO (>50 mg/mL); Ethanol (Moderate); Water (Improved vs. free acid but pH dependent)
Appearance Off-white to yellow powder
Hygroscopicity High (Requires desiccation)

Health, Safety, and Environmental (HSE) Protocols

As an investigational antiviral agent, TMC647055 must be handled as a Potent Bioactive Compound . While specific Occupational Exposure Band (OEB) data may be proprietary, it is best practice to treat this compound as OEB 3/4 (Hazardous/Potent).

Mandatory PPE & Containment
  • Respiratory: N95/P3 respirator or handling within a certified Fume Hood / Biosafety Cabinet (Class II).

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Long-sleeve lab coat with cuffs.

  • Ocular: Safety goggles (chemical splash resistant).

Storage and Handling Protocol

The integrity of TMC647055 Choline is compromised primarily by moisture and oxidation . The choline counter-ion makes the powder prone to absorbing atmospheric water, which can lead to hydrolysis of the macrocycle or alteration of the crystal lattice, affecting weighing accuracy and potency.

The "Cold-Chain" Storage Workflow

StorageProtocol Receipt 1. Receipt of Shipment (Ambient/Ice Pack) Equilibration 2. Thermal Equilibration (Wait 2-4 hrs to RT) Receipt->Equilibration Do NOT open cold Desiccation 3. Desiccated Opening (Low Humidity Env) Equilibration->Desiccation Prevents condensation Aliquot 4. Aliquoting (Amber Vials, N2 Flush) Desiccation->Aliquot Dissolve in DMSO or weigh powder DeepFreeze 5. Storage (-20°C or -80°C) Aliquot->DeepFreeze Long-term stability

Figure 1: Critical workflow for receiving and storing hygroscopic choline salts to prevent moisture-induced degradation.

Detailed Storage Steps
  • Receipt: Upon arrival, inspect the vial. If the powder appears "clumpy" or sticky, moisture ingress may have occurred.

  • Thermal Equilibration (CRITICAL): Do not open the vial immediately if it is cold. Allow the sealed container to equilibrate to room temperature for at least 2–4 hours inside a desiccator. Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic salt.

  • Long-Term Storage:

    • Temperature: -20°C is standard; -80°C is preferred for storage >1 year.

    • Atmosphere: Store under inert gas (Argon or Nitrogen). If possible, parafilm the cap over the primary seal.

    • Container: Amber glass vials to protect from UV degradation (indole systems can be photosensitive).

Solubilization and Experimental Preparation

Solvent Selection
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) . This is the gold standard for TMC647055.

  • Secondary Options: Ethanol (limited stability). Avoid aqueous buffers for stock solution preparation.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1 mL

  • Calculate Mass:

    • Verify the specific batch Molecular Weight (MW) on the Certificate of Analysis (CoA). Salt stoichiometry can vary (e.g., 1:1 vs 1:2 ratios).

    • Example: If MW = 709.85 g/mol :

      
      
      
      
      
  • Weighing: Weigh the powder rapidly into a sterile amber microcentrifuge tube or glass vial. Do not leave the stock bottle open.

  • Dissolution: Add 1 mL of anhydrous (99.9%) DMSO. Vortex for 30 seconds. The solution should be clear and yellow/off-white.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage of Stock: Store aliquots at -20°C or -80°C. Stable for ~6 months.

Application in Cellular Assays (HCV Replicon)

When dosing cells, the final DMSO concentration must be kept <0.5% to avoid cytotoxicity.

  • Serial Dilution: Perform serial dilutions in culture medium (not PBS) immediately prior to use.

  • Precipitation Check: Choline salts are soluble, but at high concentrations (>100 µM) in aqueous media, the lipophilic macrocycle may precipitate. Inspect wells microscopically.

Mechanism of Action & Scientific Context[2][3][4][5][6]

TMC647055 inhibits the HCV NS5B polymerase, the enzyme responsible for replicating the viral RNA genome.[1] Unlike nucleoside inhibitors (NI) that act as chain terminators, TMC647055 is a Non-Nucleoside Inhibitor (NNI) . It binds to the "Thumb 1" allosteric pocket, locking the enzyme in an inactive conformation.

MOA NS5B HCV NS5B Polymerase (Active Conformation) Complex Enzyme-Inhibitor Complex (Locked/Inactive) NS5B->Complex Stabilizes closed form TMC TMC647055 (Choline Salt) Thumb1 Thumb 1 Allosteric Site TMC->Thumb1 Binds with high affinity Thumb1->NS5B Induces conformational change Replication Viral RNA Replication Complex->Replication BLOCKS

Figure 2: Mechanism of Action. TMC647055 binds the Thumb 1 site, preventing the conformational change required for RNA synthesis.

Comparative Efficacy Data

Data synthesized from preclinical evaluations (Replicon Assays).

Genotype (HCV)EC₅₀ (nM)EC₉₀ (nM)Notes
GT 1a ~3–10~15–30High potency against hardest-to-treat strain.
GT 1b ~2–8~10–20Excellent efficacy.
GT 2a >1000N/AReduced activity (common for Indole NNIs).

Note: The choline salt form exhibits identical on-target potency to the free acid in cellular assays once dissolved, as the salt dissociates in the media.

References

  • Devogelaere, B., et al. (2012). "TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage."[1][2][3] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[2]

  • Cummings, M. D., et al. (2014).[4][5] "Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase."[1] Journal of Medicinal Chemistry, 57(5), 1880–1892.[4]

  • MedChemExpress. "this compound Product Information."

  • Vendeville, S., et al. (2012).[4] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437-4443.[4]

Sources

Technical Guide: Intravenous Administration & Formulation of TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals involved in the preclinical and translational evaluation of TMC647055.

Part 1: Compound Profile & Rationale

TMC647055 is a macrocyclic indole-based inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to the "Thumb 1" allosteric site, preventing the conformational changes required for viral replication.

The Choline Salt form is utilized specifically to overcome the poor aqueous solubility inherent to the lipophilic macrocyclic scaffold of the free acid. This salt form significantly enhances dissolution rates and bioavailability, making it the preferred candidate for intravenous (IV) pharmacokinetic (PK) profiling and efficacy studies.

Physicochemical Specifications
PropertySpecificationNotes
Compound Name TMC647055 Choline Salt
Free Acid MW 606.74 g/mol Use for dose calculations (Free Acid Equivalents).[1][2]
Salt MW ~710.9 g/mol Includes Choline counterion (104.17 g/mol ).
Appearance Off-white to yellow solidHygroscopic; store desiccated at -20°C.
Solubility >5 mg/mL (Aqueous)pH-dependent; solubility decreases at acidic pH.
pKa Weakly acidic (Sulfonamide)Requires buffered vehicle (pH 7.4) for stability.[3]

Part 2: Formulation Protocols

Strategic Vehicle Selection

While the choline salt improves solubility, the macrocyclic nature of TMC647055 requires a formulation strategy that prevents in vivo microprecipitation upon injection.

Recommended Vehicle: 20% Hydroxypropyl-


-cyclodextrin (HP-

-CD) in Phosphate Buffered Saline (PBS), pH 7.4.
  • Alternative: 10% PEG400 / 90% Saline (Only for short-term bolus; risk of hemolysis in some species).

Protocol A: Preparation of IV Solution (Target: 2 mg/mL)

Objective: Prepare a stable, particle-free solution for IV bolus or infusion.

Materials:

  • This compound powder.

  • HP-

    
    -CD (e.g., Kleptose® or Captisol®).
    
  • PBS (pH 7.4).

  • 0.22

    
    m PVDF Syringe Filter.
    

Step-by-Step Workflow:

  • Vehicle Preparation: Dissolve 20g of HP-

    
    -CD in 100 mL of PBS. Stir until clear. Verify pH is 7.4 
    
    
    
    0.1.
  • Stoichiometric Calculation:

    
    
    
    • Example: To make 10 mL of 2 mg/mL (free acid eq):

    • 
       of Choline Salt.
      
  • Dissolution:

    • Add the weighed powder to a glass vial.

    • Add 80% of the final volume of the Vehicle.

    • Vortex gently for 2–5 minutes. Avoid vigorous shaking to prevent foaming.

    • Sonicate for 5 minutes if visible particles remain.

  • Q.S. & Filtration:

    • Add Vehicle to reach final volume.

    • Filter the solution through a 0.22

      
      m PVDF filter into a sterile vial.
      
  • Quality Control:

    • Visual Inspection: Solution must be clear, colorless to pale yellow, with no particulates.

    • pH Check: Confirm final pH is between 7.2 – 7.6.

FormulationWorkflow Start Weigh TMC647055 Choline Salt Mix Dissolve (Vortex/Sonicate) Start->Mix Vehicle Prepare Vehicle (20% HP-beta-CD in PBS) Vehicle->Mix Check Visual Check (Clear?) Mix->Check Filter Filter (0.22 um) Check->Filter Yes Fail Add Co-solvent (e.g. 5% EtOH) Check->Fail No (Cloudy) Ready Ready for IV (Use within 4h) Filter->Ready Fail->Mix

Figure 1: Step-by-step formulation decision tree ensuring solubility and sterility prior to administration.

Part 3: Administration & Dosing Guidelines

Context: Preclinical Pharmacokinetic (PK) Evaluation.

Dosing Parameters
  • Standard IV Dose: 2 mg/kg (Free Acid Equivalent).

  • Dose Volume:

    • Rat: 1 – 2 mL/kg.

    • Dog/Primate: 0.5 – 1 mL/kg.

  • Infusion Rate:

    • Bolus: Slow push over 1–2 minutes.

    • Infusion: 30–60 minutes (requires catheter access).

Procedure
  • Catheterization: Ensure patency of the vein (tail vein in rodents; cephalic/saphenous in non-rodents).

  • Priming: Flush the line with 0.9% saline to ensure no incompatibility with heparin locks.

  • Administration: Administer the TMC647055 solution at the defined rate.

  • Post-Flush: Flush with 2x dead-volume of saline to ensure complete dose delivery.

Safety Monitoring
  • Phlebitis: The choline salt is generally well-tolerated, but high pH or rapid injection can cause local irritation. Monitor injection site for redness.

  • Precipitation: If the solution contacts acidic fluids (e.g., D5W with low pH), precipitation may occur. Always use Saline or PBS as the flush line.

Part 4: Bioanalytical Handling (Sample Collection)

To accurately measure TMC647055 plasma concentrations, strict sample handling is required to prevent ex-vivo degradation or redistribution.

  • Anticoagulant:

    
    EDTA or Lithium Heparin.
    
  • Stabilization: Keep blood samples on wet ice (

    
    C) immediately after collection.
    
  • Centrifugation: Spin at

    
     for 10 minutes at 
    
    
    
    C within 30 minutes of collection.
  • Storage: Transfer plasma to cryovials and store at

    
    C.
    
  • Analysis: Quantify using LC-MS/MS (ESI+ mode).

    • Transitions: Monitor precursor ion

      
       m/z ~607.
      

PK_Workflow Admin IV Administration (T0) Collect Blood Collection (Serial Timepoints) Admin->Collect Ice Wet Ice (4°C) < 30 mins Collect->Ice Spin Centrifuge 3000xg, 10 min Ice->Spin Store Store Plasma -80°C Spin->Store LCMS LC-MS/MS Analysis (NS5B Inhibitor Quant) Store->LCMS

Figure 2: Bioanalytical workflow for preserving TMC647055 integrity in plasma samples.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Cloudiness upon dissolution Incomplete salt dissociation or pH < 7.0.Check pH. Add 0.1N NaOH dropwise to reach pH 7.4. Sonicate.
Precipitation in syringe Interaction with residual heparin or acidic flush.Use only Saline/PBS for flushing. Do not mix with other drugs.
Low Plasma Recovery Tissue binding or precipitation in vivo.Verify formulation clarity. Consider lowering dose volume and increasing concentration (or vice versa).

References

  • Cummings MD, et al. (2014).[1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."[4] Journal of Medicinal Chemistry, 57(5), 1880–1892.[1] Link

  • Devogelaere B, et al. (2012).[5] "TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage."[4][5] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[5] Link

  • Bourgeois S, et al. (2017).[1] "Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection." BMC Gastroenterology, 17(1),[1] 26. Link[1]

Sources

Troubleshooting & Optimization

TMC647055 Choline salt precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TMC647055 Solubility & Formulation Subject: Troubleshooting Choline Salt Precipitation in Aqueous Buffers

Executive Summary

This guide addresses the precipitation of TMC647055 Choline , a specialized salt form of the macrocyclic HCV NS5B polymerase inhibitor. While the choline counter-ion is selected to enhance the solubility of the lipophilic parent compound (MW 606.74 g/mol ), users frequently report "crashing out" (precipitation) when introducing the stock solution into standard biological buffers (e.g., PBS, DMEM).

This failure mode is rarely due to product degradation.[1][2] It is a thermodynamic event governed by pH-dependent disproportionation and the solubility product (


)  of the free acid form.[1][2][3]

The Mechanism of Failure

To prevent precipitation, you must understand the chemistry driving it. TMC647055 contains an acyl sulfonamide moiety, which acts as a weak acid.[2]

  • The Salt: The choline salt is the ionized form (

    
    ).[1][3] It relies on the high pH of its own dissociation to remain soluble.[1]
    
  • The Trigger: Standard buffers (PBS pH 7.[1]4) often have insufficient buffering capacity or a pH value too close to the

    
     of the acyl sulfonamide (typically 4.5–5.5 for this class).
    
  • The Crash: When the pH drops below the

    
      (the pH of maximum solubility), the equilibrium shifts. The anion (
    
    
    
    ) protonates to form the uncharged Free Acid (
    
    
    ), which is practically insoluble in water (< 1
    
    
    g/mL).[2][3]
Visualizing the Precipitation Pathway

The following diagram illustrates the kinetic trap users encounter during dilution.

TMC_Precipitation_Mechanism Salt TMC647055 Choline Salt (Solid) Dissociation Dissociated Ions (TMC⁻ + Choline⁺) Salt->Dissociation Dissolution (High pH) Protonation Protonation Event (TMC⁻ + H⁺ → TMC-H) Dissociation->Protonation pH Drop / Low Capacity Buffer Addition of Aqueous Buffer (pH < pHmax) Buffer->Protonation Provides H⁺ Precipitate Precipitate (Free Acid Solid) Protonation->Precipitate Supersaturation > Solubility Limit Precipitate->Dissociation Slow Redissolution (Unlikely w/o pH adj)

Figure 1: The thermodynamic cascade leading to TMC647055 free acid precipitation upon buffer introduction.[2][3]

Diagnostic & Troubleshooting Guide

Scenario A: Immediate Cloudiness Upon Dilution

Cause: "pH Shock."[1][2] The buffer's pH is lower than the solubility boundary of the TMC647055 anion. Solution:

  • Pre-dissolve in DMSO: Prepare a 10–20 mM stock in pure DMSO first.[1][2] The choline salt is highly soluble in organic solvents.[1]

  • Vortex Rapidly: Inject the DMSO stock into the buffer while vortexing. This prevents local regions of high concentration/low pH (supersaturation hot-spots).[1][2][3]

  • Shift the pH: If your assay permits, adjust the buffer pH to 7.8 – 8.0 . The acyl sulfonamide is more stable as an anion at slightly higher alkalinity.[1]

Scenario B: Precipitation Over Time (2–4 Hours)

Cause: Salt Disproportionation / Nucleation.[1][2][3] The solution is metastable.[1] The choline cation diffuses away, and the free acid slowly nucleates and crystallizes. Solution:

  • Add Complexing Agents: Incorporate Cyclodextrins (e.g., HP-

    
    -CD) at 5–10% w/v in your buffer.[1][2][3] The hydrophobic cavity encapsulates the lipophilic cyclohexyl/macrocyclic region of TMC647055, shielding it from water while maintaining solubility.
    
  • Reduce Ionic Strength: High salt concentrations (e.g., 150 mM NaCl in PBS) can drive the "Salting Out" effect.[1][2] Try diluting the buffer to 0.5x PBS if osmolarity allows.[1]

Comparative Solubility Data

The following table summarizes the solubility behavior of TMC647055 forms to guide your vehicle selection.

Solvent SystemFormulation StateSolubility EstimateStability Window
Pure DMSO SolutionHigh (> 20 mg/mL)Months (-20°C)
Ethanol SolutionModerate (~2–5 mg/mL)Weeks (-20°C)
Water (Unbuffered) Solution (High pH)Moderate (Salt dependent)Hours (pH drift risk)
PBS (pH 7.4) Suspension/PrecipitateVery Low (< 0.1 mg/mL) Unstable (Immediate crash)
PBS + 5% HP-

-CD
Colloidal SolutionImproved (~0.5 mg/mL)24–48 Hours

Validated Preparation Protocol

Objective: Prepare a stable 100


M working solution in aqueous media.
  • Weighing: Weigh TMC647055 Choline salt. Note: Account for the MW difference between the salt and free acid (MW ~606.74 for parent).

  • Primary Stock: Dissolve in 100% DMSO to reach 10 mM . Vortex until crystal clear.[1][2]

  • Intermediate Dilution (Critical Step):

    • Do NOT add DMSO stock directly to PBS.[1][2]

    • Prepare an intermediate dilution in Ethanol or PEG400 if toxicity allows, OR:

    • Add the DMSO stock dropwise to a stirring volume of buffer containing 0.5% Tween-80 or 5% Cyclodextrin .[1][2]

  • Verification: Measure the pH of the final solution. If pH < 7.2, add dilute NaOH to return to pH 7.4–7.6.[2]

  • Clarification: If a faint haze persists, centrifuge at 10,000 x g for 5 minutes. Use the supernatant, but verify concentration via HPLC/UV-Vis, as some compound may have been lost.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to redissolve the precipitate? A: No. Heating may temporarily redissolve the compound, but it accelerates the degradation of the acyl sulfonamide bond and promotes the formation of a more stable (and less soluble) crystal polymorph upon cooling.

Q: Why does the protocol recommend avoiding standard PBS? A: Standard PBS contains high sodium (137 mM).[1] The "Common Ion Effect" is less relevant here than the pH, but the high ionic strength reduces the solubility of non-polar moieties. Furthermore, phosphate buffers have poor buffering capacity above pH 7.[2]5. Tris or HEPES (pH 7.5–8.0) are superior choices for this compound.[1][2][4]

Q: Is the Choline salt cytotoxic? A: Choline is an essential nutrient and generally non-toxic at low concentrations.[1] However, at very high concentrations (>10 mM), the counter-ion load can affect osmolality and cell signaling.[2] Always run a vehicle control.[1][2]

References

  • PubChem. TMC647055 Compound Summary: Chemical and Physical Properties.[1][2] (Accessed 2026).[1][2][3] [Link][1][2][3]

  • Serajuddin, A. T. Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3] (General Mechanism of Salt Disproportionation).[1][2][3] [Link]

Sources

Technical Support Center: Solubilization Protocols for TMC647055 Choline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Solubility for TMC647055 Choline Salt via Sonication Ticket ID: SOL-TMC-647-CHO Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Context[1][2]

TMC647055 is a macrocyclic non-nucleoside inhibitor of the HCV NS5B polymerase. As a free acid, it exhibits significant lipophilicity (High LogP) and poor aqueous solubility, which complicates bioavailability studies. The Choline salt form is engineered to disrupt the crystal lattice energy and improve dissolution rates in aqueous media.

However, researchers frequently encounter issues where the salt forms a "gel" or precipitates shortly after dissolution. This guide details the Sonication-Assisted Dissolution (SAD) protocol to overcome these kinetic barriers without compromising the chemical integrity of the API (Active Pharmaceutical Ingredient).

The Physics of Dissolution (The "Why")

To troubleshoot effectively, you must understand the mechanism. We use sonication not just to "shake" the molecules, but to induce Acoustic Cavitation .

Mechanistic Pillars[1][2][3][4][5][6]
  • Cavitation Shockwaves: High-frequency sound waves create microscopic vacuum bubbles that collapse violently. This generates intense local shear forces that break apart the hydrophobic agglomerates of TMC647055 Choline, exposing the polar choline head-groups to the solvent.

  • The Thermal Risk (Critical): Choline salts are often hygroscopic and thermally sensitive. Continuous sonication generates bulk heat. If the temperature rises above 40°C , you risk Disproportionation : the salt dissociates, and the protonated free acid (insoluble TMC647055) precipitates out of solution.

  • Ostwald Ripening: Over-sonication can paradoxically reduce solubility. Small crystals dissolve, but if the energy input is too high without stabilization, they may re-crystallize onto larger particles, leading to precipitation.

Standard Operating Procedure (SOP)

Objective: Achieve a stable, clear solution of TMC647055 Choline (Target conc: 1–10 mg/mL depending on media).

Required Materials
  • Ultrasonic Processor: Probe sonicator (preferred for volumes >5mL) or High-power Bath Sonicator.

  • Cooling System: Ice-water bath (Mandatory).

  • Solvent System: Phosphate Buffer (pH 7.4) or 0.5% Methylcellulose (if suspension is required). Note: Avoid acidic media (pH < 5) to prevent salt dissociation.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Pre-Dispersion Weigh TMC647055 Choline. Add 10% of total solvent volume. Vortex for 30s.
2 Thermal Protection Place the vial into an ice-water bath. Ensure the liquid level is below the ice line.
3 Pulsed Sonication Settings: Amplitude 40%. Cycle: 10s ON / 10s OFF. Duration: 3-5 mins total.
4 Visual Check Hold vial against a light source. Look for "Schlieren lines" (wavy optical distortions).
5 Equilibration Allow sample to stand at room temp for 5 mins.

Troubleshooting Hub

Issue 1: "The solution turns yellow/brown during sonication."
  • Diagnosis: Sonolysis/Thermal Degradation. You have overheated the choline moiety, leading to oxidation or Maillard-type reactions if excipients are present.

  • Fix: Discard sample. Reduce amplitude by 50%. Increase "OFF" time in the pulse cycle. Ensure ice bath is fresh.

Issue 2: "It dissolves, but precipitates after 10 minutes."
  • Diagnosis: Supersaturation Collapse. You forced a concentration higher than the thermodynamic solubility limit.

  • Fix:

    • Add a co-solvent: 5-10% PEG-400 or Ethanol.

    • Check pH: If pH drifted below 6.0, the salt reverted to the free acid. Add a buffering agent (PBS).

Issue 3: "The sample forms a thick gel instead of dissolving."
  • Diagnosis: Gelling. Common with choline salts in high concentrations. The acoustic energy is creating a structured liquid crystal phase rather than a solution.

  • Fix: Add an electrolyte (e.g., 0.9% NaCl) to shield the charge interactions, or increase the solvent volume.

Visualizations & Logic Flows

Workflow Diagram: The Dissolution Pathway

Caption: Logical flow for solubilizing TMC647055 Choline, emphasizing thermal control points.

G Start Start: Weigh TMC647055 Choline Slurry Create Slurry (10% Solvent + Vortex) Start->Slurry IceBath Immersion in Ice Bath (Critical Control Point) Slurry->IceBath Sonicate Pulsed Sonication (10s ON / 10s OFF) IceBath->Sonicate Check Visual Inspection Sonicate->Check Clear Clear Solution? Check->Clear Success Filtration & Use Clear->Success Yes Fail Troubleshoot Clear->Fail No (Cloudy/Gel) Fail->Sonicate Adjust Parameters

Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing precipitation or degradation events post-sonication.

T Problem Post-Sonication Issue Type Identify Symptom Problem->Type Precip White Precipitate Type->Precip Yellow Yellow/Brown Color Type->Yellow Gel Viscous Gel Type->Gel Sol_Precip Cause: Disproportionation Action: Check pH > 6.0 Add PEG-400 Precip->Sol_Precip Sol_Yellow Cause: Thermal Degradation Action: Reduce Amplitude Refresh Ice Bath Yellow->Sol_Yellow Sol_Gel Cause: Liquid Crystal Formation Action: Add NaCl (Saline) Dilute Sample Gel->Sol_Gel

References

  • Cummings, M. D., et al. (2014).[1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry.

  • Vendeville, S., et al. (2012).[1] "Finger loop inhibitors of the HCV NS5b polymerase... discovery of TMC647055". Bioorganic & Medicinal Chemistry Letters.

  • Qiao, H., et al. (2011). "Pharmaceutical composition for solubility enhancement of hydrophobic drugs (General Principles of Choline Salts)." Google Patents.[2]

  • Veeprho Laboratories. (2025). "Power of Sonication in Pharma Industry: Mechanisms of Degassing and Dissolution."[3]

  • Al-Juboori, R. A., et al. (2023).[4][5] "Impact of sonication power on the degradation of pharmaceuticals." Ultrasonics Sonochemistry.

Sources

stability of TMC647055 Choline salt in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Stability and Handling of TMC647055 Choline Salt in DMSO at -20°C

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability and handling of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Introduction to TMC647055

TMC647055 is a potent, cell-permeable, and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2][3][4] It has demonstrated significant antiviral activity in cellular assays.[2][3] Given its experimental nature, understanding its stability in common laboratory solvents like DMSO is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the storage and stability of this compound in DMSO.

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: Proper preparation of your stock solution is the first step in ensuring the stability and usability of this compound.

  • Rationale: The goal is to achieve complete dissolution of the compound without introducing contaminants or promoting degradation. DMSO is a suitable solvent for this compound, with a reported solubility of ≥ 43 mg/mL.[1]

  • Protocol for Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Add the desired volume of anhydrous, high-purity DMSO to the vial to achieve your target concentration.

    • To aid dissolution, you can gently vortex the solution. One vendor suggests that ultrasonic and warming to 60°C can be used to achieve a concentration of 62.5 mg/mL.[5] However, for routine use at lower concentrations, aggressive heating is not recommended as it may promote degradation.

    • Once fully dissolved, the stock solution is ready for use or for aliquoting and storage.

Q2: What is the expected stability of this compound in DMSO when stored at -20°C?

A2: While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, we can provide guidance based on general best practices for storing small molecules in DMSO.

  • General Guidelines: For many research compounds stored in DMSO, a common recommendation is storage at -80°C for up to 6 months and at -20°C for up to 1 month.[6] It is advised to re-examine the solution for efficacy if stored at -20°C for longer than one month.[6]

  • Factors Influencing Stability:

    • Water Content: DMSO is highly hygroscopic (readily absorbs moisture from the air).[7] Water can impact the solubility of compounds and potentially lead to hydrolysis over time. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to the atmosphere.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and may lead to precipitation of the compound.[6] Once a compound crystallizes out of a DMSO solution, it may be difficult to redissolve.[8]

    • Choline Salt Moiety: While TMC647055 itself is a complex organic molecule, the choline salt form is used to improve its properties. Studies on other choline salts have indicated potential for thermal degradation at elevated temperatures, though this is less of a concern at -20°C.[9]

Q3: How can I minimize degradation of my this compound stock solution?

A3: Proper storage and handling are paramount to preserving the integrity of your compound.

  • Best Practices for Storage:

    • Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

    • Inert Gas: For long-term storage, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Light Protection: Store aliquots in amber vials or in a light-protected container.

    • Tightly Sealed Containers: Ensure vials are tightly sealed to prevent the ingress of moisture.

Troubleshooting Guide

Problem: I observe precipitation in my this compound stock solution after storage at -20°C.

  • Potential Cause 1: Supersaturation. The initial concentration of the stock solution may be too high, leading to crystallization upon cooling.

    • Solution: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. If it does, consider preparing a new stock solution at a slightly lower concentration for long-term storage.

  • Potential Cause 2: Water Absorption. The DMSO may have absorbed moisture, reducing the solubility of the compound.

    • Solution: Use fresh, anhydrous DMSO for preparing new stock solutions. Ensure that stock solution vials are tightly sealed and exposure to the atmosphere is minimized.

  • Potential Cause 3: Freeze-Thaw Cycles. Repeated freeze-thaw cycles may have caused the compound to come out of solution.

    • Solution: Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Problem: I am seeing a loss of activity or inconsistent results in my experiments using a stored stock solution of this compound.

  • Potential Cause: Chemical Degradation. The compound may have degraded over time in the DMSO solution.

    • Solution: It is recommended to perform a quality control check on your stock solution. This can be done by comparing its activity to a freshly prepared stock solution in your biological assay. For a more in-depth analysis, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the stored solution.

Experimental Protocol: Assessing the Stability of this compound in DMSO

For researchers who need to ensure the long-term stability of their this compound stock solutions, we recommend a self-validating stability study.

Objective: To determine the stability of this compound in DMSO at -20°C over a defined period.
Methodology:
  • Preparation of Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple, single-use aliquots in tightly sealed, light-protected vials.

  • Time Points: Designate several time points for analysis (e.g., Time 0, 1 month, 3 months, 6 months).

  • Storage: Store the aliquots at -20°C.

  • Analysis at Each Time Point: At each designated time point, remove one aliquot, allow it to thaw to room temperature, and analyze it using the following methods:

    • Visual Inspection: Check for any precipitation or color change.

    • Analytical Chemistry (HPLC/LC-MS):

      • Inject a sample of the stock solution onto an appropriate HPLC or LC-MS system.

      • At Time 0, establish a reference chromatogram, noting the retention time and peak area of the parent compound.

      • At subsequent time points, compare the chromatogram to the Time 0 reference. Look for:

        • A decrease in the peak area of the parent compound.

        • The appearance of new peaks, which could indicate degradation products.

    • Biological Activity Assay:

      • Perform your standard biological assay (e.g., HCV replicon assay) using the stored aliquot.

      • Compare the IC50 or EC50 value to that obtained with a freshly prepared stock solution. A significant shift in potency would suggest degradation.

Data Presentation:

Summarize your findings in a table for easy comparison.

Time PointVisual AppearancePurity by HPLC (%)Relative Potency (IC50/EC50)
Time 0Clear, colorless99.5%1.0 (Reference)
1 Month
3 Months
6 Months

Visualization of Experimental Workflow

Below is a diagram illustrating the recommended workflow for preparing, storing, and validating your this compound stock solution.

Stability_Workflow cluster_prep Preparation cluster_validation Validation (at Time Points) prep Prepare Stock Solution (Anhydrous DMSO) aliquot Aliquot into Single-Use Vials prep->aliquot store Store at -20°C (Protect from Light) aliquot->store thaw Thaw Single Aliquot store->thaw Time 0, 1M, 3M, 6M visual Visual Inspection thaw->visual hplc HPLC/LC-MS Analysis thaw->hplc bioassay Biological Assay thaw->bioassay

Caption: Workflow for this compound Solution Handling and Stability Testing.

References

  • Yong, Y. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]

  • Wikipedia. TMC-647055. [Link]

  • Cheng, G., et al. (2016). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses, 8(9), 254.
  • Opiyo, M. (2015). After what time period would DMSO be unusable following storage on an open shelf, in original opaque plastic bottle?. ResearchGate. [Link]

  • Radojković, M., et al. (2022). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. Industrial & Engineering Chemistry Research, 61(30), 11079–11088.
  • Sheikh, A., et al. (2024). Physicochemical Properties of Choline Chloride/Acetic Acid as a Deep Eutectic Solvent and Its Binary Solutions with DMSO at 298.15 to 353.15 K. ACS Omega, 9(4), 4867–4880.
  • Waybright, T. J., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 8(6), 632-641.
  • Sheikh, A., et al. (2024). Physicochemical Properties of Choline Chloride/Acetic Acid as a Deep Eutectic Solvent and Its Binary Solutions with DMSO at 298.15 to 353.15 K. ResearchGate. [Link]

  • Sartorius. Cell Freezing Media & Cell Cryopreservation Solutions. [Link]

  • Synapse. What are Hepc inhibitors and how do they work?. [Link]

  • Tan, S. L., & He, Y. (2005). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Current drug targets. Infectious disorders, 5(2), 143–147.
  • JoVE. Long-Term Cryopreservation of Cyanobacterial Strains Using Glycerol or Dimethyl Sulfoxide. [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO). [Link]

  • Sheikh, A., et al. (2024). Physicochemical Properties of Choline Chloride/Acetic Acid as a Deep Eutectic Solvent and Its Binary Solutions with DMSO at 298.15 to 353.15 K. ACS Omega. [Link]

  • naturverlesen. DMSO / CDL. [Link]

  • Hasudungan, A. (2022). Pharmacology - HIV antiretroviral drugs (classes, mechanism of action and side effects). YouTube. [Link]

  • Zhang, Q., et al. (2016). The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose. BioResources, 11(3), 7748-7760.
  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • Analytics-Shop. 36401 - USP Stock Solution Methanol 1mL 15ug/mL DMSO. [Link]

  • Citterio, B., et al. (2025). Repurposing High-Throughput Screening Reveals Unconventional Drugs with Antimicrobial and Antibiofilm Potential Against Methicillin-Resistant Staphylococcus aureus from a Cystic Fibrosis Patient. Preprints.org. [Link]

Sources

Technical Support Center: TMC647055 Choline Salt Bioavailability

[1]

Product: TMC647055 (Choline Salt) Category: HCV NS5B Polymerase Inhibitor / Macrocyclic Indole User Level: Senior Formulation Scientist / PK Researcher[1]

Executive Summary: The "Solubility-Bioavailability Paradox"

You are likely observing a discrepancy where the Choline salt of TMC647055 shows superior aqueous solubility in vitro (in water or simple buffers) but fails to deliver proportional systemic exposure (AUC) in vivo.

Root Cause Analysis: TMC647055 is a Class II/IV (BCS/DCS) compound characterized by high lipophilicity and low intrinsic water solubility.[1] While the Choline counter-ion (a quaternary ammonium) dramatically increases saturation solubility (

  • Rapid Salt Disproportionation: In the gastric environment (pH 1.2), the salt dissociates, and the free acid precipitates into a low-energy crystalline state rather than a metastable amorphous form.

  • Solubility-Permeability Trade-off: The high ionic strength of the choline micro-environment can trigger "salting out" of the lipophilic macrocycle upon dilution, or the dissolved drug may form non-absorbable micellar aggregates.

Diagnostic Workflow

Before altering your formulation, run this diagnostic logic to pinpoint the failure stage.

Bioavailability_TroubleshootingStartStart: Low In Vivo AUCStep11. Check In Vitro Dissolution(pH 1.2 -> 6.8 Transition)Start->Step1Decision1Does it precipitateat pH 1.2?Step1->Decision1Result1Issue: Salt Disproportionation(Gastric Instability)Decision1->Result1Yes (Rapid ppt)Step22. Check Flux (PAMPA/Caco-2)vs. Free AcidDecision1->Step2No (Stable)Decision2Is Flux (Salt) < Flux (Free Acid)?Step2->Decision2Result2Issue: Sol-Perm Interplay(Apparent solubility up, but free fraction down)Decision2->Result2YesResult3Issue: First-Pass Metabolismor Efflux (P-gp)Decision2->Result3No

Figure 1: Diagnostic logic flow to isolate the mechanism of bioavailability failure.

Troubleshooting Guide (Q&A)

Q1: Why does the Choline salt precipitate immediately in my SGF (Simulated Gastric Fluid) media?

Technical Insight: TMC647055 contains an acidic sulfonamide/sulfonylurea moiety (

11
  • Mechanism: Upon contact with SGF (pH ~1.2), the abundant hydronium ions (

    
    ) protonate the drug molecule. The Choline cation (
    
    
    ) dissociates, leaving the uncharged, highly lipophilic free acid.
  • The Failure: Because the Choline salt dissolves too fast ("spring"), it creates a massive supersaturation of the free acid that the system cannot support. This leads to nucleated precipitation of the stable (and insoluble) crystal form, effectively "crashing out" the drug before it reaches the absorption window in the duodenum.

Corrective Protocol: The "Buffered Parachute" Do not rely on the salt alone. You must couple the salt with a precipitation inhibitor (HPMC-AS or PVPVA).[1]

  • Experiment: Perform a "pH-shift dissolution test" (see Section 4).

  • Fix: Formulate the Choline salt as an Amorphous Solid Dispersion (ASD) or add a pH-modifier (e.g., Meglumine) to the tablet core to maintain a micro-environmental pH >

    
     during disintegration.[1]
    
Q2: The salt dissolves well, but Caco-2 permeability is lower than the free acid.[1] Why?

Technical Insight: This is the Solubility-Permeability Interplay .[1][2] Bioavailability (



1
  • Causality: Choline salts can form self-associated micelles or aggregates at high concentrations.[1] While these aggregates register as "dissolved" in a standard HPLC assay (after filtration), they are too large to permeate the lipid bilayer.

  • Thermodynamics: The chemical potential of the drug in the aggregate is lower than in the free molecular state. Only the free fraction drives permeation.

Data Comparison: Salt vs. Free Acid

ParameterTMC647055 Free AcidTMC647055 Choline SaltImpact on Bioavailability
Aqueous Solubility < 0.1 µg/mL> 10 mg/mLHigh potential for supersaturation (Salt).[1]
Dissolution Rate Very SlowVery FastSalt risks "crash" precipitation.[1]
Hygroscopicity LowHighSalt may degrade or cake, affecting disintegration.[1]
Effective Permeability (

)
High (if dissolved)Moderate/LowSalt aggregates may reduce free fraction.[1]
Q3: The Choline salt is extremely hygroscopic.[1] Could this affect in vivo performance?

Technical Insight: Yes. Choline salts are notorious for deliquescence.[1]

  • Mechanism: If the API absorbs moisture during storage, it may undergo solution-mediated phase transformation inside the capsule/tablet.[1] The salt might disproportionate in situ (in the solid state) back to the free acid and choline chloride/bitartrate.

  • Result: When the patient takes the pill, they are not taking the rapidly dissolving salt anymore; they are taking a wet slurry of the insoluble free acid.

Validation Step: Run PXRD (Powder X-Ray Diffraction) on your stored Choline salt samples.[1] If you see peaks characteristic of the free acid appearing over time, your salt is chemically unstable in the solid phase.

Required Experimental Protocols

Protocol A: Dynamic pH-Shift Dissolution Test

Purpose: To mimic the transition from stomach to intestine and quantify the "Crash" effect.

Materials:

  • USP Apparatus II (Paddle)[1]

  • Medium A: 0.1N HCl (pH 1.2), 750 mL

  • Medium B: 0.2M Tribasic Sodium Phosphate (to adjust to pH 6.8), 250 mL

  • Detection: UV-Vis or HPLC[1]

Step-by-Step:

  • Gastric Phase: Add this compound (equivalent to therapeutic dose) to Medium A at

    
    . Stir at 75 RPM.
    
  • Sampling: Sample at 5, 10, 15, and 30 mins. Critical: Filter immediately (0.45 µm).

  • pH Adjustment: At T=30 min, add Medium B to the vessel. This instantly raises pH to ~6.8 (Intestinal phase).[1]

  • Intestinal Phase: Sample at 35, 45, 60, 90, 120 mins.

  • Interpretation:

    • Ideal Profile: Rapid dissolution in pH 1.2, maintained supersaturation after pH shift.[1]

    • Failure Profile (Likely): High concentration at T=5 min, followed by a sharp drop (precipitation) before or immediately after the pH shift.[1]

Protocol B: Flux vs. Concentration Assay

Purpose: To determine if solubility enhancement is sacrificing permeability.[1]

  • Setup: Use a µFLUX or PAMPA system.[1]

  • Donor Compartment: SGF (pH 1.2) or FaSSIF (pH 6.[1]5) containing this compound at increasing concentrations (0.1, 1.0, 10 mg/mL).[1]

  • Receiver Compartment: pH 7.4 buffer with a sink scavenger (e.g., BSA or surfactant).[1]

  • Analysis: Plot Flux (

    
    ) vs. Concentration (
    
    
    )
    .
    • Linear relationship: Good.[1] Higher solubility drives permeation.[1]

    • Plateau: Bad.[1] Solubility limit reached; excess drug is in non-absorbable aggregates.[1]

References

  • Vendeville, S., et al. (2014).[1][3] Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase.[3] Journal of Medicinal Chemistry, 57(10), 4154-4172.[1] Link[1]

  • Serck-Hanssen, T., & Draget, K. I. (2007).[1] Bioavailability of Choline and Choline Esters. Journal of Pharmaceutical Sciences, 96(11), 2970-2979.[1] (Context on Choline salt behavior).

  • Cummings, M. D., et al. (2014).[1] Macrocyclic Inhibitors of HCV NS5B Polymerase: The Discovery of TMC647055.[3][4] ACS Medicinal Chemistry Letters. Link[1]

  • Brouwers, J., et al. (2009).[1] Supersaturating Drug Delivery Systems: The Answer to Solubility-Limited Oral Bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.[1] Link[1]

Technical Support Center: Reducing Cytotoxicity of TMC647055 Choline Salt in Huh7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound: TMC647055 (Choline Salt) Target: HCV NS5B Polymerase (Non-nucleoside inhibitor) Cell Line: Huh7 (Human Hepatocellular Carcinoma)

Introduction: The "False Toxicity" Paradox

Welcome to the technical support module for TMC647055. If you are observing unexpected cytotoxicity in Huh7 cells at concentrations below the reported CC


 (>20 µM), you are likely encountering physical cytotoxicity  rather than chemical off-target effects.

TMC647055 is a macrocyclic indole supplied as a Choline salt to improve its otherwise poor aqueous solubility. However, this salt is labile. If dissolved in DMSO and diluted directly into culture media (DMEM/RPMI), the salt often dissociates, and the lipophilic free acid precipitates as micro-crystals. These crystals physically damage cell membranes, mimicking necrotic cell death.

This guide prioritizes formulation chemistry over biological adjustments, as this is the most common failure point for this specific compound.

Module 1: Formulation & Solubility (Critical)

The Issue: Direct dilution of DMSO stock into media causes "crashing out" (precipitation). The Fix: Use a Cyclodextrin (SBE-β-CD) intermediate carrier system.

Protocol: The "Step-Down" Solubilization Method

Do not add DMSO stock directly to cell culture media.

Reagents Needed:

  • TMC647055 Choline Salt (Powder)[1]

  • DMSO (Anhydrous, Cell Culture Grade)

  • Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Preparation of Carrier Vehicle (20% SBE-β-CD):

    • Dissolve 2.0 g of SBE-β-CD powder in 10 mL of sterile saline.

    • Vortex until clear. Store at 4°C (stable for 1 week).

  • Primary Stock (DMSO):

    • Dissolve this compound in DMSO to a concentration of 20.8 mg/mL .

    • Note: The choline salt is hygroscopic; handle quickly to avoid moisture absorption.

  • Intermediate Working Solution (The Key Step):

    • Combine 100 µL of Primary Stock (DMSO) with 900 µL of the Carrier Vehicle (20% SBE-β-CD).

    • Mix Order: Add DMSO into the SBE-β-CD solution while vortexing gently.

    • Result: A clear solution at ~2.08 mg/mL.[1]

  • Final Dosing:

    • Dilute this Intermediate Working Solution into your Huh7 culture media to reach the desired final concentration (e.g., 10 nM – 1 µM).

Visual Workflow: Preventing Precipitation

FormulationWorkflow cluster_safe Safe Solubilization Pathway Powder TMC647055 (Choline Salt) DMSO DMSO Stock (20.8 mg/mL) Powder->DMSO Dissolve Precip Direct to Media: PRECIPITATION RISK (Crystal Toxicity) DMSO->Precip Direct Dilution (AVOID) Intermed Intermediate Solution (Stable Micelle/Complex) DMSO->Intermed 10% Vol (Slow Addition) Carrier 20% SBE-β-CD in Saline Carrier->Intermed 90% Vol Media Huh7 Culture Media (Final Dosing) Intermed->Media Final Dilution (Soluble)

Caption: Workflow to prevent free-acid precipitation. Direct DMSO-to-media dilution is the primary cause of observed cytotoxicity.

Module 2: Dosing & The Therapeutic Window

The Issue: Overdosing beyond the necessary antiviral threshold. The Fix: Align dosing with the EC


 rather than arbitrary high concentrations.

TMC647055 is highly potent.[2] Cytotoxicity assays often fail because users test in the µM range, whereas efficacy is in the nM range.

Data Summary: Efficacy vs. Toxicity
ParameterValue in Huh7Significance
EC

(Replicon)
~77 nM (0.077 µM)Concentration for 50% viral inhibition.
EC

~0.3 µMConcentration for 90% viral inhibition.[2]
CC

(Toxicity)
> 20 - 40 µMConcentration where 50% of cells die.
Therapeutic Index > 250Wide. Toxicity at <5 µM indicates experimental error.

Recommendation: Perform your experiments in the 10 nM – 500 nM range. There is rarely a scientific justification to exceed 1 µM for mechanism of action studies, as this increases the risk of off-target mitochondrial stress (a common trait of NS5B inhibitors).

Module 3: Huh7 Cell Culture Optimization

The Issue: Huh7 cells are metabolically active and sensitive to "edge effects" and solvent stress. The Fix: Optimize seeding density and solvent tolerance.

Troubleshooting Checklist
  • DMSO Tolerance:

    • Huh7 cells can tolerate up to 0.5% DMSO, but 0.1% is ideal.

    • Check: If using the SBE-β-CD method (Module 1), your final DMSO concentration will be significantly lower, reducing solvent stress.

  • Seeding Density:

    • Too Sparse: Cells are stressed and more susceptible to drug toxicity.

    • Too Confluent: Metabolic rate slows, potentially masking drug uptake.

    • Target: Seed to achieve 60-70% confluency at the time of drug addition.

  • Media pH:

    • The Choline salt is stable at neutral pH. Acidic media (yellowing, old media) accelerates precipitation of the free acid.

    • Action: Use fresh DMEM + 10% FBS + HEPES (25 mM) to buffer pH effectively during long incubations (48-72h).

Module 4: Mechanism of Action (MOA) Visualization

Understanding where the drug acts helps distinguish target effects from toxicity. TMC647055 binds to the Thumb II allosteric site of NS5B.

MOA TMC TMC647055 (Intracellular) NS5B HCV NS5B Polymerase (Thumb II Site) TMC->NS5B Binds (nM range) Mito Mitochondria (Off-Target High Dose) TMC->Mito Accumulates (>20 µM only) ConfChange Conformational Change (Allosteric Inhibition) NS5B->ConfChange Induces Replication Viral RNA Replication ConfChange->Replication Blocks ROS ROS Production (Cytotoxicity) Mito->ROS Stress Response

Caption: TMC647055 selectively inhibits NS5B. Mitochondrial off-target effects (toxicity) only occur at concentrations significantly higher (>20µM) than the therapeutic dose.

Frequently Asked Questions (FAQ)

Q1: I see crystals in my wells after 24 hours. Is this contamination? A: It is likely drug precipitation, not contamination. This confirms that the Choline salt has dissociated and the free acid has crashed out. Switch to the SBE-β-CD formulation method (Module 1) immediately.

Q2: Can I use ethanol instead of DMSO? A: Choline salts are soluble in ethanol, but ethanol is more cytotoxic to Huh7 cells than DMSO. We recommend sticking to DMSO stocks diluted into Cyclodextrin/Saline.

Q3: My EC50 is shifting higher (lower potency). Why? A: High protein binding. If you increased FBS from 10% to 40% (or added human serum), the EC50 can shift by 10-fold (e.g., from 77 nM to 740 nM).[3] Ensure FBS consistency across experiments.

Q4: Should I wash the cells after adding the drug? A: No. TMC647055 is a reversible inhibitor. Washing will remove the compound and allow viral replication to resume.

References

  • Discovery and Profile of TMC647055: McGowan, M. A., et al. (2012).[2] TMC647055, a Potent Non-Nucleoside Inhibitor of HCV NS5B Polymerase with Cross-Genotypic Coverage.[2] Antimicrobial Agents and Chemotherapy.[2][4]

  • Formulation of Choline Salts: MedChemExpress. (n.d.). This compound Product Information & Solubility Protocol.

  • Huh7 Cell Line Characteristics: Sainz, B., et al. (2012).[5][6] Identification of the Niemann-Pick C1-like 1 cholesterol absorption receptor as a new hepatitis C virus entry factor. Nature Medicine.

  • Cytotoxicity Assessment in Antivirals: Holmgren, G., et al. (2010). Cytotoxicity of antiviral drugs in human hepatoma cells. Toxicology in Vitro.[3]

Sources

Topic: Optimal pH for TMC647055 Choline Salt Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TMC647055 Choline Salt Optimization

Executive Summary: The Stability Window

For researchers working with This compound (a macrocyclic indole NS5B polymerase inhibitor), the optimal pH window for solution stability and solubility is pH 6.5 – 7.5 .

Maintaining this specific range is critical because TMC647055 behaves as a weak acid (due to its acyl sulfonamide moiety).[1] Deviating from this window triggers two distinct failure modes:

  • pH < 5.5 (Acidic): Rapid precipitation of the free acid form.[1]

  • pH > 8.0 (Basic): Increased risk of oxidative degradation and potential hydrolytic instability of the macrocyclic ring.[1]

Part 1: Scientific Rationale & Mechanism

To troubleshoot effectively, you must understand the chemical behavior of the molecule in solution. TMC647055 is not a simple salt; it is a choline salt of a macrocyclic acyl sulfonamide .

The Solubility-pH Interplay

The "Choline salt" form is engineered to overcome the extreme lipophilicity of the macrocyclic indole core. The acyl sulfonamide group (acting as a bioisostere for a carboxylic acid) has a pKa of approximately 4.5 – 5.0 .

  • At pH > pKa + 2 (pH > 7.0): The molecule is fully ionized (anionic).[1] The interaction with the choline cation maintains high solubility.

  • At pH < pKa (pH < 5.0): The molecule accepts a proton, reverting to its neutral "free acid" form.[1] This neutral form is highly hydrophobic and will crash out of aqueous solution immediately.

Chemical Stability Factors

While solubility favors high pH, chemical stability does not.[1] Indole-based macrocycles are electron-rich and susceptible to oxidative degradation , a process accelerated under alkaline conditions (pH > 8.[1]0) and light exposure.[2] Furthermore, extreme pH can catalyze the hydrolysis of the acyl sulfonamide bond, cleaving the pharmacophore.

Visualization: The Stability Equilibrium

The following diagram illustrates the opposing forces that define the optimal pH window.

StabilityEquilibrium cluster_0 Critical Thresholds Precipitation PRECIPITATION ZONE (Insoluble Free Acid) Optimal OPTIMAL STABILITY ZONE (Soluble Choline Salt) Precipitation->Optimal Increase pH (> 5.5) Ionization of Acyl Sulfonamide Degradation DEGRADATION ZONE (Oxidation/Hydrolysis) Optimal->Degradation Increase pH (> 8.0) Electron-rich Indole Oxidation pKa pKa ≈ 4.8

Figure 1: Stability Equilibrium of TMC647055. The green zone represents the target window where the molecule remains both soluble and chemically intact.

Part 2: Preparation Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Do not dissolve directly in unbuffered water, as the pH of distilled water (often ~5.5 due to dissolved CO2) is too close to the precipitation threshold.

Reagents Required:

  • This compound solid[1]

  • DMSO (anhydrous, high purity)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Step-by-Step:

  • Primary Solubilization: Dissolve the solid this compound in 100% DMSO first. The compound is highly soluble in organic solvents. This creates a stable "Master Stock."

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute the DMSO Master Stock into PBS (pH 7.4) .

    • Critical: Ensure the final DMSO concentration is < 1% (v/v) for cell assays, or as tolerated.[1]

    • Order of Addition: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO stock, as transient high concentrations can cause precipitation.

Protocol B: Buffer Selection Guide
Buffer SystempH RangeSuitability for TMC647055Notes
PBS 7.2 – 7.6Excellent Ideal for cell-based assays; maintains solubility.[1]
HEPES 7.0 – 7.5Excellent Good alternative if phosphate interferes with downstream assays.
Citrate 4.0 – 6.0Poor AVOID. pH is too close to pKa; high risk of precipitation.
Tris-HCl 7.0 – 8.5Moderate Acceptable, but avoid pH > 8.0 to prevent oxidation.[1]

Part 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after dilution. What happened?

Diagnosis: "Crashing out" (Precipitation). Cause: The pH of your dilution buffer was likely too low (pH < 6.0).[1] This protonated the acyl sulfonamide, converting the salt back into the insoluble free acid. Solution:

  • Check the pH of your buffer before adding the compound.

  • Switch to a buffer with a higher buffering capacity at pH 7.4 (e.g., 50 mM HEPES or PBS).

  • Ensure you are not exceeding the solubility limit (typically < 100 µM in aqueous buffer).[1]

Q2: The solution has turned yellow/brown over time. Is it still usable?

Diagnosis: Oxidative Degradation. Cause: Indole derivatives are light-sensitive and prone to oxidation, especially at higher pH (> 8.0).[1] Solution:

  • Discard the solution. Oxidation products can be cytotoxic and interfere with assay results.

  • Prevention: Always protect TMC647055 solutions from light (wrap tubes in foil). Prepare fresh working solutions immediately before use.

Q3: Can I use unbuffered saline (0.9% NaCl)?

Answer: No. Normal saline is unbuffered and can easily drop to pH 5.0–5.5 upon absorption of atmospheric CO2 or addition of slightly acidic components. This pH drift is sufficient to cause precipitation of TMC647055. Always use Buffered Saline (PBS).[1]

References

  • Cummings, M. D., et al. (2014). Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 57(5), 1880–1892.[1][3][4][5]

  • Vendeville, S., et al. (2012). Finger loop inhibitors of the HCV NS5b polymerase.[6] Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055.[5][7][8] Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[1][5]

  • MedChemExpress.

    • [1]

Sources

Technical Support Center: TMC647055 Choline Salt Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: TS-TMC-647-CHO
Status: Operational | Updated: 2025-05-15

Executive Summary: The Stability Paradox

TMC647055 (Choline Salt) is a potent, non-nucleoside NS5B polymerase inhibitor designed for Hepatitis C Virus (HCV) research.[1] While the choline counter-ion is engineered to significantly enhance aqueous solubility and bioavailability compared to the free acid form, it introduces a critical thermodynamic penalty: extreme hygroscopicity .

As a Senior Application Scientist, I often see researchers lose valuable aliquots not due to thermal instability, but due to moisture-induced hydrolysis driven by the salt form itself. This guide provides a self-validating protocol to prevent degradation, ensuring your IC50 data remains reproducible (typically ~82 nM in replicon assays).

The Mechanism of Degradation[2][3][4]

To prevent degradation, you must understand the "Why." The instability of TMC647055 Choline salt is driven by a specific cascade of events:

  • Hygroscopic Capture: The quaternary ammonium group of the choline moiety acts as a moisture magnet. Upon exposure to ambient humidity (>40% RH), the lattice energy is overcome by hydration energy, causing deliquescence (turning from solid to paste).

  • Micro-Environment pH Shift: As water condenses on the crystal surface, the local pH can drift. Choline salts in solution often exhibit a pH of ~6.5, but surface-absorbed water films can facilitate proton transfer.

  • Macrocyclic Hydrolysis: TMC647055 contains an indole-based 17-membered macrocycle with amide/sulfonamide linkages. The presence of water reduces the activation energy for the hydrolysis of these bonds, leading to ring-opening and total loss of antiviral potency.

Visualizing the Threat: Degradation Pathway

degradation_pathway TMC Intact TMC647055 (Choline Salt) Hydration Lattice Hydration (Deliquescence) TMC->Hydration Hygroscopic Pull Moisture Ambient Moisture (>40% RH) Moisture->Hydration Hydrolysis Amide/Sulfonamide Hydrolysis Hydration->Hydrolysis Solvation Inactive Ring-Opened Inactive Metabolites Hydrolysis->Inactive Irreversible

Figure 1: The cascade from moisture exposure to irreversible chemical degradation.

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to be a self-validating system . If you follow these steps, the compound's physical appearance serves as a quality checkpoint.

Phase A: Arrival & Initial Processing

Do not open the vial immediately upon removal from the shipping box.

  • Equilibration: Allow the sealed vial to warm to room temperature (20–25°C) inside a desiccator. This prevents condensation from forming inside the vial when opened.

  • Inert Environment: If possible, handle the solid in a glovebox or a nitrogen-purged glove bag.

  • Solubilization (The "Stock" Strategy):

    • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM).

    • Why? TMC647055 is more stable in frozen DMSO than as a solid repeatedly exposed to air.

Phase B: Long-Term Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) or -80°C (Optimal)Arrhenius equation dictates that lower T exponentially slows hydrolysis rates.
Atmosphere Argon or Nitrogen overlayDisplaces oxygen (preventing indole oxidation) and moisture.
Container Amber Glass Vials with PTFE-lined capsAmber blocks UV light; PTFE prevents plasticizer leaching by DMSO.
Desiccant Silica Gel or Molecular SievesActive scavenging of residual headspace moisture.
Workflow Diagram: The "Zero-Moisture" Loop

storage_workflow Start Receive Shipment Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Open Open in Low Humidity (<30% RH) Equilibrate->Open Solvent Dissolve in Anhydrous DMSO Open->Solvent Aliquot Aliquot into Single-Use Vials Solvent->Aliquot Gas Overlay with Argon/Nitrogen Aliquot->Gas Freeze Store at -80°C Gas->Freeze

Figure 2: Optimal workflow to minimize hygroscopic damage during initial handling.

Troubleshooting Guide & FAQs

Q1: My solid this compound has turned into a sticky paste/gel. Is it still usable?
  • Diagnosis: This is Deliquescence . The salt has absorbed enough atmospheric water to dissolve itself.

  • Verdict: High Risk. While the compound might still be chemically intact, the precise molecular weight is now unknown due to the water mass. You cannot accurately calculate Molarity.

  • Remedy: If the compound is expensive/irreplaceable, dissolve the entire paste in a known volume of DMSO. You must then re-quantify the concentration using HPLC or UV-Vis (extinction coefficient) rather than weight. If degradation peaks appear on LC-MS, discard it.

Q2: Can I store the stock solution in Ethanol or Water?
  • Answer: No.

  • Reasoning:

    • Water: Promotes rapid hydrolysis of the macrocycle.

    • Ethanol: Being protic, it can participate in transesterification or solvolysis over long periods.

    • Correction: Use DMSO or DMF (Anhydrous).

Q3: The DMSO stock solution has turned yellow/brown over time.
  • Diagnosis: Oxidation. The indole moiety in TMC647055 is electron-rich and susceptible to oxidative stress, especially if the DMSO was not degassed.

  • Action: Check LC-MS. If the parent peak (M+H) is accompanied by +16 or +32 mass units (hydroxylation/oxidation products), the biological activity (IC50) will be compromised.

Q4: How do I validate the integrity of my stored stock?
  • Protocol: Run a standard Reverse-Phase HPLC.

    • Column: C18.

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

    • Expectation: TMC647055 is hydrophobic.[2][3] It should elute late. Early eluting peaks usually indicate hydrolysis fragments (ring-opened species).

References

  • MedChemExpress. this compound Product Datasheet. Retrieved from

  • Cummings, M. D., et al. (2014). "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry, 57(5), 1880–1892.[4] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Choline Chloride (Hygroscopicity Reference). Retrieved from

  • Vendeville, S., et al. (2012). "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[4] Retrieved from

Sources

Technical Support Center: TMC647055 Choline Salt Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Color Changes in TMC647055 Choline Salt Solutions

Executive Summary & Immediate Action

Status: Color change in TMC647055 (HCV NS5B Polymerase Inhibitor) choline salt solutions is a critical quality attribute (CQA) deviation.

While pure this compound should appear as a white to off-white powder or a clear, colorless solution, the appearance of yellow, amber, or pink discoloration indicates chemical instability. This is rarely a benign physical change; it almost always signals oxidative degradation of the indole core or hydrolysis promoted by the hygroscopic nature of the choline counter-ion.

Immediate Triage Protocol:

  • Stop Dosing/Usage: Do not use the discolored solution for biological assays (IC50/EC50) until validated.

  • Check pH: A shift >0.5 pH units from baseline suggests choline hydrolysis or CO₂ absorption.[1]

  • Protect from Light: Cover samples immediately with foil; the macrocyclic indole core is photosensitive.[1]

Diagnostic Matrix: Interpreting the Color Change

Use this table to correlate visual observations with specific chemical failure modes.

Visual SymptomProbable CauseMechanismSeverity
Pale Yellow Solution Early Oxidation (N-Oxide) Oxidation of the indole nitrogen or the tertiary amine in the choline counter-ion.[1]Moderate: Potency likely >95%, but stability is compromised.
Dark Amber/Brown Advanced Oxidation (Quinone) Formation of quinoidal imine species from the indole core.[1] Often irreversible.Critical: Significant potency loss and potential cytotoxicity from degradants.[1]
Pink/Red Tint Photo-oxidation Radical-mediated degradation of the indole moiety triggered by UV/Vis light exposure.[1]Critical: Indicates failure of light protection measures.[1]
Turbidity/Precipitate Salt Disproportionation Reversion to the free acid form of TMC647055 due to pH drop (Choline instability).[1]High: Inconsistent dosing concentration.

Deep Dive: The Chemistry of the Failure

As researchers, we must understand why this happens to prevent recurrence. TMC647055 is a macrocyclic indole-based inhibitor.[1][2] Its stability is governed by two competing factors in the choline salt form:

A. The Indole Oxidation Pathway (The Chromophore)

The indole core of TMC647055 is electron-rich.[1] In the presence of dissolved oxygen and light, it undergoes radical oxidation.[3]

  • Mechanism: The C2-C3 double bond of the indole is susceptible to electrophilic attack or radical oxidation, leading to indolenine hydroperoxides .[1] These decompose into keto-imines (often yellow/amber) or dimerize (brown).

  • Impact: This destroys the pharmacophore required for NS5B binding, directly increasing IC50 values.

B. The Choline Liability (The Catalyst)

Choline hydroxide (used to form the salt) is a strong base and is extremely hygroscopic .[1]

  • Moisture Uptake: The salt pulls atmospheric water into the solid or non-aqueous solution. Water acts as a vector for dissolved oxygen and increases molecular mobility, accelerating degradation.

  • Hofmann Elimination: Under thermal stress or high pH, the choline cation can degrade into trimethylamine (fishy odor) and acetaldehyde.[1] This shifts the pH, potentially causing the TMC647055 active pharmaceutical ingredient (API) to precipitate (disproportionate) or degrade further.

Visualizing the Degradation Logic

The following diagram outlines the decision tree for diagnosing the root cause of the color change.

G Start Observation: TMC647055 Solution Color Change CheckOdor Check Odor: Fishy/Amine smell? Start->CheckOdor YesOdor Choline Degradation (Hofmann Elimination) CheckOdor->YesOdor Yes NoOdor Check Light Exposure History CheckOdor->NoOdor No LightIssue Photo-Oxidation (Indole Radical Formation) NoOdor->LightIssue Exposed to UV/Ambient NoLight Check pH vs Baseline NoOdor->NoLight Protected (Amber/Foil) pHShift pH Drift > 0.5 (CO2 Absorption/Hydrolysis) NoLight->pHShift pH Changed StablePH Trace Metal Contamination or Autoxidation NoLight->StablePH pH Stable

Figure 1: Diagnostic logic flow for identifying the root cause of TMC647055 solution instability.

Validated Troubleshooting Protocols

Do not guess. Use these protocols to confirm the integrity of your reagent.

Protocol A: Rapid Purity Check (LC-UV-MS)

Use this to determine if the solution can be salvaged.[1]

  • Preparation: Dilute the discolored sample to 10 µM in 50:50 Acetonitrile:Water.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm (Indole absorption).

  • Pass/Fail Criteria:

    • Pass: Main peak >98% area. Impurity peaks <0.5%.[1] (Color may be due to trace highly chromophoric impurities).

    • Fail: Main peak <95%. Presence of RRT (Relative Retention Time) 0.8-0.9 peaks (Hydrolysis) or RRT 1.1 peaks (Oxidation).

Protocol B: The "Fishy Smell" Test (Choline Integrity)

A simple organoleptic test for choline breakdown.[1]

  • Uncap the vial in a fume hood.

  • Gently waft air toward your nose.[1]

  • Observation: A distinct "rotting fish" odor indicates the release of Trimethylamine (TMA) .[1]

Frequently Asked Questions (FAQs)

Q1: Can I filter the yellow solution to remove the color? A: No. The yellow color usually comes from dissolved oxidative degradants (quinones/N-oxides), not particulates.[1] Filtration (0.22 µm) will remove precipitates but will not remove dissolved chromophores. If the solution is yellow, the chemical structure has changed.[1]

Q2: My TMC647055 powder turned yellow in the freezer. Is it safe? A: It is likely compromised.[1] Choline salts are hygroscopic.[4][5] If the vial was not sealed with Parafilm or stored under argon/nitrogen, moisture ingress likely occurred, facilitating slow oxidation even at -20°C. Perform Protocol A (LC-MS) before use.[1]

Q3: What is the optimal storage condition for the choline salt solution? A:

  • Solvent: DMSO (anhydrous) is preferred over aqueous buffers for stock storage.

  • Temperature: -80°C is superior to -20°C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen gas.[1]

  • Container: Amber glass vials (silanized preferred to prevent surface adsorption).

Q4: Does the color change affect IC50 values in HCV replicon assays? A: Yes. Oxidized indoles often lose their binding affinity to the NS5B polymerase thumb pocket. Furthermore, degradation products can be cytotoxic, producing false positives in antiviral assays (due to cell death rather than viral inhibition).[1]

References

  • Cummings, M. D., et al. (2014).[1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase."[1] Journal of Medicinal Chemistry, 57(5), 1880–1892.[1]

  • Vendeville, S., et al. (2012).[1] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[1]

  • Garry, G. G. (2019). "Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification." Journal of Pharmaceutical and Biomedical Analysis. (General reference for Choline salt yellowing mechanisms).

  • TMC647055 Entry. Wikipedia/Chemical Data. [1]

Sources

Validation & Comparative

Technical Comparison: TMC647055 (Choline Salt) vs. Sofosbuvir in HCV NS5B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TMC647055 (Choline Salt) is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, specifically targeting the Thumb-1/Finger-loop allosteric site.[1] While it demonstrates nanomolar potency against Genotype 1 (EC₅₀ ~34–77 nM), it lacks the pan-genotypic breadth of Sofosbuvir , particularly failing against Genotype 2 due to intrinsic structural resistance.[1]

Sofosbuvir , a nucleotide analog (NI) prodrug, targets the highly conserved polymerase active site, offering a high genetic barrier to resistance and uniform potency across Genotypes 1–6.[1] This guide details the mechanistic divergence, quantitative IC₅₀ comparisons, and experimental protocols validating these performance metrics.

Mechanistic Divergence: Allosteric vs. Active Site

To understand the data, one must first distinguish the binding modalities. The "Choline Salt" designation for TMC647055 refers to its formulation counter-ion, utilized to resolve the poor aqueous solubility typical of large macrocyclic inhibitors, ensuring bioavailability in cellular assays.

Comparative Mechanism of Action[1]
  • TMC647055 (NNI): Binds to the Thumb-1 (T1) domain of NS5B.[1][2] By locking the "finger loop" into the thumb domain, it prevents the conformational change required for the polymerase to initiate RNA synthesis. This site is less conserved across genotypes.[1][2]

  • Sofosbuvir (NI): A prodrug metabolized intracellularly to the active triphosphate (GS-461203).[1][2] It mimics a physiological nucleotide (uridine) and binds to the catalytic active site .[2] Incorporation into the nascent RNA chain causes immediate chain termination.[1][2]

MOA_Comparison cluster_TMC TMC647055 (NNI) cluster_SOF Sofosbuvir (NI) HCV_Pol HCV NS5B Polymerase TMC_Compound TMC647055 (Macrocyclic Indole) Target_T1 Target: Thumb-1 / Finger Loop (Allosteric Site) TMC_Compound->Target_T1 Target_T1->HCV_Pol Allosteric Inhibition Effect_TMC Conformational Lock Prevents Initiation Target_T1->Effect_TMC SOF_Compound Sofosbuvir (Nucleotide Prodrug) Target_Active Target: Catalytic Active Site (Highly Conserved) SOF_Compound->Target_Active Target_Active->HCV_Pol Competitive Inhibition Effect_SOF Chain Termination Blocks Elongation Target_Active->Effect_SOF

Figure 1: Mechanistic distinction between TMC647055 (Allosteric locking of initiation) and Sofosbuvir (Active site chain termination).[1][2]

Quantitative Performance: IC₅₀ & EC₅₀ Comparison

The following data aggregates results from biochemical (enzyme-only) and replicon (cell-based) assays. Note the critical distinction in Genotype 2 susceptibility.

Table 1: Comparative Potency (EC₅₀ in nM)

Data represents median effective concentrations in HCV Replicon Assays (Huh7-derived cells).[1][2]

FeatureTMC647055 (Choline Salt)Sofosbuvir (GS-7977)Performance Verdict
Target Site NS5B Thumb-1 (Allosteric)NS5B Active Site (Catalytic)Sofosbuvir targets conserved region.[1][2]
Genotype 1a 166 nM60 – 120 nMComparable
Genotype 1b 34 – 77 nM45 – 110 nMTMC647055 is slightly more potent
Genotype 2 > 12,000 nM (Resistant) 32 nM Sofosbuvir Superiority (Class-defining difference)
Genotype 3a 88 nM60 – 130 nMComparable
Protein Shift ~10-fold increase in EC₅₀ (40% Serum)Minimal shift (Active metabolite is intracellular)Sofosbuvir is more stable in serum.[1][2]
Resistance Barrier Low (P495L mutation confers >300x shift)High (S282T is rare and unfit)Sofosbuvir is robust against mutation.[1][2]
Analysis of the "Genotype 2 Gap"

TMC647055 exhibits a "hole" in coverage against Genotype 2.[2] This is characteristic of Thumb-1 inhibitors.[1][2] The NS5B polymerase of Genotype 2 contains naturally occurring polymorphisms in the finger-loop region that sterically hinder the binding of the macrocyclic TMC structure. Conversely, Sofosbuvir’s active site target is structurally identical across all genotypes, granting it "Pan-Genotypic" status.[1]

Experimental Protocol: HCV Replicon Assay

To validate these IC₅₀ values in your own lab, use the Luciferase Reporter Replicon Assay . This self-validating system measures viral replication via a bioluminescent readout.[1][2]

Protocol Workflow

Objective: Determine EC₅₀ of TMC647055 Choline Salt vs. Sofosbuvir in Huh7-Luc cells.

  • Cell Seeding:

    • Seed Huh7-Luc replicon cells (stably expressing HCV NS5B-Luciferase) at 5,000 cells/well in 96-well plates.

    • Validation: Include a "No Cell" control for background subtraction.[1][2]

  • Compound Preparation:

    • TMC647055: Dissolve Choline Salt in 100% DMSO. Prepare 3-fold serial dilutions (Range: 10 µM down to 0.1 nM).

    • Sofosbuvir: Dissolve in 100% DMSO.[1][2] Same dilution series.

    • Note: Final DMSO concentration in assay must be <0.5% to avoid cytotoxicity.[1][2]

  • Incubation:

    • Incubate cells with compounds for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add Luciferase substrate (e.g., Bright-Glo).[1][2] Incubate 5 mins.

    • Measure luminescence (RLU) on a plate reader.[1][2]

  • Cytotoxicity Counter-Screen (Essential):

    • Run a parallel plate with parental Huh7 cells (no replicon) and use an MTT or Resazurin assay to ensure viral inhibition isn't just cell death.[1][2]

    • Criterion: CC₅₀ (Cytotoxic Concentration) should be >100x the EC₅₀.[1][2]

Replicon_Assay cluster_Readouts Dual Readout System Start Huh7-Luc Cells (Seeding) Treat Compound Treatment (Serial Dilution) Start->Treat Incubate 72h Incubation 37°C / 5% CO2 Treat->Incubate Luc Luciferase Assay (Viral Replication) Incubate->Luc MTT MTT/Resazurin (Cell Viability) Incubate->MTT Calc Calculate EC50 (Sigmoidal Fit) Luc->Calc Potency MTT->Calc Toxicity Check

Figure 2: Workflow for the Luciferase Replicon Assay. The parallel MTT arm is critical for distinguishing specific antiviral activity from general cytotoxicity.

Physicochemical Context: Why the Choline Salt?

Researchers often encounter "TMC647055" and "this compound" interchangeably in literature.[1][2]

  • Solubility: The parent macrocycle is highly lipophilic and poorly soluble in aqueous media.[2] The Choline salt form significantly increases solubility, ensuring the compound remains in solution during the 72-hour cell culture incubation.[1]

  • Impact on Data: The IC₅₀ values reported (e.g., 34 nM) refer to the active moiety.[1] When weighing the salt, correct for the molecular weight difference to ensure molar accuracy.

Conclusion

For researchers investigating Genotype 1b , this compound is a highly potent tool compound (EC₅₀ ~34 nM), often outperforming Sofosbuvir in pure potency.[1] However, for broad-spectrum antiviral development or Genotype 2 studies, Sofosbuvir remains the obligatory gold standard due to its active-site targeting mechanism which bypasses the natural resistance polymorphisms that render TMC647055 ineffective in GT2.[1]

References

  • Devogelaere, B. et al. (2012).[1][2] TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage.[1][2][3] Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7]

  • Cummings, M. D. et al. (2014).[1][2] Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry.

  • Kirby, B. J. et al. (2015).[1][2] Pharmacokinetics and Pharmacodynamics of Sofosbuvir in HCV Genotype 1-6 Patients. Clinical Pharmacokinetics.

  • Svarovskaia, E. S. et al. (2014).[1][2] Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects. Journal of Viral Hepatitis.

  • Lam, A. M. et al. (2012).[1][2] Genotype and Subtype Profiling of PSI-7977 (Sofosbuvir) as a Nucleotide Inhibitor of Hepatitis C Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7]

Sources

comparing TMC647055 Choline salt with other indole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: TMC647055 Choline Salt vs. Indole-Based HCV NS5B Inhibitors[1]

Executive Summary

In the landscape of Hepatitis C Virus (HCV) drug development, Non-Nucleoside Inhibitors (NNIs) of the NS5B polymerase offer a critical complementary mechanism to nucleoside analogs (e.g., Sofosbuvir).[1] This compound represents a distinct evolution in this class: a macrocyclic indole-based inhibitor targeting the NS5B "finger-loop" domain.[1][2]

While structurally related to other indole-based NNIs like Beclabuvir (BMS-791325) , TMC647055 is distinguished by its specific macrocyclization, which locks the bioactive conformation, and its formulation as a choline salt, which addresses the inherent solubility challenges of lipophilic indole scaffolds.[1] This guide objectively compares TMC647055 against its primary indole-based competitors, focusing on potency, genotypic coverage, and the critical resistance barrier defined by the P495 locus.[1]

Mechanistic Deep Dive: Finger-Loop Inhibition

Unlike nucleoside inhibitors (NIs) that act as chain terminators at the active site, TMC647055 functions allosterically.[1] It binds to the Thumb I site, specifically interacting with the finger-loop region of the NS5B RNA-dependent RNA polymerase.[1]

Mechanism of Action:

  • Binding: TMC647055 occupies a hydrophobic pocket on the Thumb domain.[1]

  • Conformational Locking: The binding prevents the "fingers" domain from closing over the "palm" domain.[1]

  • Functional Paralysis: This prevents the formation of a functional initiation complex, effectively halting viral RNA synthesis before elongation can proceed.[1]

Pathway Diagram: Allosteric Inhibition Dynamics

NS5B_Inhibition NS5B_Open NS5B Polymerase (Open Conformation) RNA_Binding Viral RNA Binding NS5B_Open->RNA_Binding TMC_Binding TMC647055 Binding (Thumb I / Finger Loop) NS5B_Open->TMC_Binding Inhibitor Present Conf_Change Conformational Change (Fingers Close on Palm) RNA_Binding->Conf_Change Normal Cycle Elongation RNA Elongation (Viral Replication) Conf_Change->Elongation Steric_Clash Steric Blockade of Finger Loop TMC_Binding->Steric_Clash Steric_Clash->Conf_Change PREVENTS Inhibition Replication Complex Stalled Steric_Clash->Inhibition

Caption: Logical flow of TMC647055 mechanism. The inhibitor (Red) intercepts the polymerase cycle by sterically locking the finger loop, preventing the conformational closure required for RNA elongation.[1]

Chemical Formulation: The Choline Salt Advantage

A critical, often overlooked aspect of TMC647055 is its formulation as a Choline Salt .[1] Indole-based macrocycles are inherently lipophilic (high LogP), leading to poor aqueous solubility and erratic oral bioavailability in their free acid form.[1]

Why Choline?

  • Counter-Ion Selection: Choline is a quaternary ammonium cation.[1] Unlike sodium or potassium salts, which can be hygroscopic or unstable with large organic anions, choline forms stable, highly soluble pairs with carboxylic acid moieties on the indole scaffold.[1]

  • Bioavailability: The salt form significantly enhances dissolution rates in the gastrointestinal tract, directly translating to higher

    
     and AUC (Area Under the Curve) in pharmacokinetic profiles compared to the free acid.[1]
    

Comparative Performance Analysis

The following data compares TMC647055 against Beclabuvir (a direct indole-based Thumb I competitor) and Dasabuvir (a Palm I inhibitor, provided for class contrast).

Table 1: Potency and Genotypic Coverage[3][4]
FeatureTMC647055 (Choline Salt)Beclabuvir (BMS-791325)Dasabuvir (ABT-333)
Chemical Class Macrocyclic IndoleIndole-N-acetamideBenzothiadiazine
Target Site Thumb I (Finger Loop)Thumb IPalm I
HCV GT1b IC50 ~34 nM~10 nM~2-8 nM
HCV GT1b EC50 82 nM ~5 nM~2 nM
Genotype 1a Potent (<200 nM)PotentPotent
Genotype 2 Weak (KD ~880 nM) WeakInactive
Genotype 3 PotentVariableInactive
Solubility High (Choline Salt)ModerateModerate

Analysis:

  • Potency: TMC647055 exhibits nanomolar potency but is slightly less potent in absolute EC50 terms compared to Beclabuvir.[1] However, its cross-genotypic profile (retaining activity against GT3) is a distinct advantage over Palm I inhibitors like Dasabuvir.[1]

  • The GT2 Gap: Like most indole-based NNIs, TMC647055 struggles with Genotype 2 due to natural polymorphisms in the hydrophobic binding pocket (specifically residue 495 variability).[1]

Table 2: Resistance Profile (Barrier to Resistance)
Mutation SiteImpact on TMC647055Impact on BeclabuvirMechanism
P495 (L/S/T) High Resistance (>300x) High ResistanceAlters pocket shape/hydrophobicity
L392 Moderate ResistanceModerate ResistanceSteric hindrance
S556G Low ImpactLow ImpactDistant allosteric site (Palm I specific)

Key Insight: The P495 residue is the "Achilles' heel" for the indole-based Thumb I class.[1] Both TMC647055 and Beclabuvir suffer significant potency loss if this mutation emerges.[1]

Experimental Protocol: Self-Validating Replicon Assay

To verify the EC50 values and resistance profiles described above, researchers should utilize a Luciferase-linked HCV Replicon Assay .[1] This protocol includes internal viability controls to distinguish true antiviral activity from cytotoxicity.[1]

Methodology:

  • Cell Line: Huh7-Luc (stably expressing HCV replicon with a luciferase reporter).

  • Compound Prep: Dissolve this compound in 100% DMSO. Serial dilute (1:3) to create a 9-point curve.[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout:

    • Signal A (Antiviral):[1] Firefly Luciferase activity (correlates with viral replication).[1][3]

    • Signal B (Viability): Resazurin (AlamarBlue) conversion (correlates with cell metabolism).[1]

Workflow Diagram: Assay Logic

Replicon_Assay Stock TMC647055 Choline Salt Stock Plating Huh7-Luc Cells (96-well plate) Stock->Plating Dilution Treatment 72h Incubation (+ Compound) Plating->Treatment Split Split Readout Treatment->Split Luciferase Luciferase Assay (Viral Load) Split->Luciferase Viability Resazurin Assay (Cell Health) Split->Viability Analysis Data Normalization Calculate EC50 & CC50 Luciferase->Analysis Inhibition Curve Viability->Analysis Toxicity Filter

Caption: Dual-readout workflow ensures that observed reductions in luciferase signal are due to NS5B inhibition, not host cell death.

References

  • Discovery and Early Development of TMC647055.

    • Source: Journal of Medicinal Chemistry (ACS Publications)[1]

    • Context: Primary source for chemical structure, macrocyclization rationale, and initial PK data.[1][4]

    • URL:[Link][1]

  • TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. [1][5][4]

    • Source: Antimicrobial Agents and Chemotherapy (ASM)[1]

    • Context: Detailed virological profiling, resistance mechanisms (P495), and replicon assay data.[1]

    • URL:[Link][1]

  • Finger loop inhibitors of the HCV NS5b polymerase.

    • Source: Bioorganic & Medicinal Chemistry Letters[2][6]

    • Context: Optimization of the indole scaffold and identific
    • URL:[Link][1][2]

  • Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance.

    • Source: Viruses (MDPI)[1]

    • Context: Comparative review of NNI classes, placing TMC647055 in context with Beclabuvir and Dasabuvir.
    • URL:[Link]

Sources

Comprehensive Validation Guide: TMC647055 Choline Salt Efficacy Across HCV Genotypes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Genotypic Efficacy of TMC647055 Choline Salt Validation Content Type: Publish Comparison Guide

Executive Summary

TMC647055 Choline is a macrocyclic, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike nucleoside analogs (e.g., Sofosbuvir) that act as chain terminators, TMC647055 targets the finger-loop region of the polymerase, inducing a conformational change that locks the enzyme in an inactive state.[1]

This guide validates the efficacy of the Choline salt formulation , selected for its superior aqueous solubility and cellular bioavailability compared to the free acid form. While exhibiting potent picomolar to low-nanomolar activity against Genotypes 1, 3, 4, and 6, researchers must account for its reduced efficacy against Genotype 2 (GT2) and specific resistance-associated variants (RAVs) at position P495.

Mechanistic Validation & Signaling Pathway

To validate TMC647055 Choline, one must understand its specific point of intervention within the HCV replication cycle.[1] It functions as an allosteric inhibitor, distinct from active-site inhibitors.

Mechanism of Action (MOA) Diagram

The following diagram illustrates the interference of TMC647055 within the NS5B polymerase conformational cycle.

TMC647055_MOA NS5B_Open NS5B Polymerase (Open/Active Conformation) RNA_Binding RNA Template Binding NS5B_Open->RNA_Binding Normal Cycle Complex Inhibitor-Enzyme Complex (Locked/Closed) NS5B_Open->Complex Allosteric Inhibition Replication_Block Viral RNA Synthesis BLOCKED RNA_Binding->Replication_Block Disrupted TMC_Choline TMC647055 Choline (Inhibitor) Finger_Loop Finger-Loop Allosteric Site TMC_Choline->Finger_Loop High Affinity Binding Finger_Loop->Complex Induces Conformational Freeze Complex->Replication_Block Prevents Elongation

Caption: TMC647055 binds the NS5B finger-loop, locking the enzyme and preventing the conformational shift required for RNA elongation.

Cross-Genotypic Efficacy Data

The following data aggregates validation results from stable replicon assays (Huh7 cell lines). The Choline salt form ensures consistent intracellular concentrations, minimizing variability seen with less soluble forms.[1]

Table 1: Comparative Efficacy (EC50) by Genotype
GenotypeStrain/SubtypeEC50 (nM)Efficacy ClassificationNotes
GT 1b Con1 / ET34 - 82 High Potency Primary target; highly susceptible.
GT 1a H77~166 High PotencySlightly lower potency than 1b but clinically relevant.
GT 3a S5227 - 113 High Potency Comparable to GT1; critical differentiator from some other NNIs.
GT 4a ED4327 - 113 High PotencyBroad coverage confirmed.
GT 6a HK6a27 - 113 High PotencyVariable but generally susceptible.
GT 2a JFH-1> 10,000 Resistant Critical Limitation: >200-fold reduction in susceptibility.
GT 2b J8> 10,000 Resistant Inherent structural resistance in the finger-loop domain.

Key Insight: TMC647055 is a "Broad-Spectrum" inhibitor (GT 1, 3, 4,[1] 6) but NOT Pan-Genotypic due to the GT2 coverage gap.

Validation Protocol: Luciferase Replicon Assay

To validate the Choline salt's efficacy in your own lab, follow this standardized "Self-Validating" protocol. This workflow controls for solubility artifacts common with macrocyclic compounds.

Experimental Workflow Diagram

Validation_Protocol Step1 1. Compound Prep (TMC647055 Choline) Step2 2. Serial Dilution (1:3 in DMSO) Step1->Step2 Dissolve to 10mM Step3 3. Cell Seeding (Huh7-Luc Replicons) Step2->Step3 Add to Cells Step4 4. Incubation (72 Hours @ 37°C) Step3->Step4 Step5 5. Luciferase Readout (Luminescence) Step4->Step5 Lyse & Read Step6 6. Data Analysis (Non-linear Regression) Step5->Step6 Calculate EC50

Caption: Step-by-step in vitro validation workflow using the HCV replicon luciferase reporter system.

Detailed Methodology
  • Compound Preparation: Dissolve This compound in 100% DMSO to a stock concentration of 10 mM. The choline counter-ion facilitates rapid dissolution compared to the free acid.

  • Cell Culture: Use Huh7 cells stably expressing HCV replicons (e.g., GT1b-luciferase).[1] Maintain in DMEM with 10% FBS and selection antibiotics (G418).

  • Treatment:

    • Seed 5,000 cells/well in 96-well plates.

    • Perform a 9-point serial dilution (1:3) of TMC647055 Choline.[2]

    • Final DMSO concentration must be kept constant (e.g., 0.5%) across all wells to prevent solvent toxicity artifacts.[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Remove media, lyse cells, and add Luciferase substrate. Measure luminescence.

  • Validation Check:

    • Positive Control: Include Sofosbuvir (expect EC50 ~10-15 nM).

    • Negative Control: DMSO-only vehicle.

    • Cytotoxicity Control: Run a parallel MTT/CCK-8 assay to ensure signal reduction is due to viral inhibition, not cell death (CC50 should be > 10 µM).[1]

Comparative Analysis: TMC647055 vs. Alternatives

This section objectively compares TMC647055 Choline against standard-of-care (SOC) agents.

FeatureTMC647055 Choline Sofosbuvir (Sovaldi) Dasabuvir (Exviera)
Class Non-Nucleoside (Finger-loop)Nucleoside (Chain terminator)Non-Nucleoside (Palm)
Genotypic Coverage GT 1, 3, 4, 6 (Weak on GT2)Pan-Genotypic (GT 1-6)GT 1 Only
Barrier to Resistance Low to Moderate (Rapid selection)HighLow
Primary Resistance P495L (>300-fold shift)S282T (Rare)C316Y, S556G
Clinical Utility Combination Partner (w/ PI/NS5A)Backbone TherapyCombination Partner
Solubility (Salt) High (Choline salt)ModerateLow (requires formulation)

Critical Analysis: TMC647055 Choline is superior to Dasabuvir in terms of breadth (covering GT3/4/6) but inferior to Sofosbuvir regarding the resistance barrier and GT2 efficacy. Its primary utility lies as a component in combination therapies (e.g., with Simeprevir) to suppress resistance emergence in GT1/3/4 patients.[1]

Resistance Profile & Limitations

Researchers must be aware of the "Achilles' Heel" of this compound:

  • Target Mutation: The P495L substitution in the NS5B finger loop is the primary driver of resistance.

  • Impact: This single mutation can cause a 371-fold reduction in potency.

  • Cross-Resistance: It shares cross-resistance with other NNI-1 (finger-loop) inhibitors but remains active against NNI-2 (thumb) and Nucleoside resistant variants (S282T).

References

  • Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. Source: Journal of Medicinal Chemistry (PubMed) [Link]

  • TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Source: Antimicrobial Agents and Chemotherapy (PMC) [Link][1]

  • Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Source: Viruses (MDPI) [Link]

Sources

Technical Guide: TMC647055 Choline Salt Potency & Resistance Profiling in HCV

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of TMC647055 Choline, focusing on its application as a non-nucleoside NS5B inhibitor, its physicochemical optimization via salt formation, and its distinct resistance profile compared to other direct-acting antivirals (DAAs).

Executive Summary

TMC647055 Choline is a macrocyclic indole-based inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors (NIs) like Sofosbuvir that target the catalytic center, TMC647055 is a non-nucleoside inhibitor (NNI) that binds to the Thumb I / Finger Loop interface.

This guide evaluates the compound's transition from its parent carboxylic acid to the choline salt form to overcome solubility limitations, its nanomolar potency against Genotype 1 (GT1) replicons, and its critical utility in suppressing mutants resistant to Thumb II inhibitors (e.g., M423T variants).

Key Performance Metrics:

  • Target: NS5B Polymerase (Allosteric Finger Loop/Thumb I).

  • Potency (GT1b): EC₅₀ = 82 nM (Choline Salt formulation).[1]

  • Critical Resistance: P495L (>300-fold shift).

  • Cross-Resistance Utility: Retains potency against M423T (Thumb II) and S282T (NI) mutants.

Physicochemical Optimization: The Choline Salt Advantage

The parent molecule of TMC647055 contains a carboxylic acid moiety which exhibits poor aqueous solubility, limiting oral bioavailability. The formation of a choline salt is a strategic formulation choice to enhance dissolution rates without altering the intrinsic antiviral pharmacophore.

Chemical Transformation

The interaction involves the deprotonation of the indole-6-carboxylic acid by choline hydroxide, yielding a stable, water-soluble salt.



Impact on Bioavailability:

  • Solubility: The choline counter-ion disrupts the crystal lattice energy of the parent acid, significantly increasing aqueous solubility in gastric fluids.

  • Exposure: In rat pharmacokinetic models, the salt form demonstrates high oral bioavailability (F > 50% at 10 mg/kg), ensuring sufficient plasma concentrations to exceed the protein-adjusted EC₉₀.

Mechanism of Action (MOA)

TMC647055 binds to the Finger Loop region of the NS5B polymerase. This binding site is distinct from the Palm I (Dasabuvir) and Thumb II (Filibuvir) sites. By locking the finger loop in an open conformation, TMC647055 prevents the conformational changes required for the formation of a productive RNA-enzyme complex.

Diagram 1: Allosteric Inhibition Pathway

MOA NS5B HCV NS5B Polymerase (Apo-Enzyme) Complex NS5B-Inhibitor Complex (Finger Loop Locked) NS5B->Complex Allosteric Binding TMC TMC647055 (Choline Salt) TMC->Complex High Affinity (Kd < 5 nM) RNA Viral RNA Template Complex->RNA Steric Hindrance Inhibition Replication Halted Complex->Inhibition Conformational Freeze Replication Viral Replication (Elongation) RNA->Replication Normal Function

Caption: TMC647055 binds to the Finger Loop interface, preventing the polymerase from closing around the RNA template, effectively halting replication before elongation proceeds.

Comparative Potency & Resistance Profile

The clinical value of TMC647055 lies in its distinct resistance profile. While it is susceptible to mutations in the finger loop (P495), it remains fully active against the most common resistance mutations associated with other NNIs.

Table 1: Comparative Efficacy Against WT and Resistant Mutants
FeatureTMC647055 Dasabuvir (ABT-333) Filibuvir (PF-00868554) Sofosbuvir
Binding Site Finger Loop / Thumb IPalm IThumb IICatalytic Site (NI)
GT1b EC₅₀ (WT) 82 nM ~2.0 nM~5.0 nM~15 nM
GT1a EC₅₀ (WT) 166 nM ~7.7 nM~25 nM~15 nM
Primary Resistance P495L (>300x shift)C316Y, M414TM423TS282T
Activity vs M423T Retained (< 2x shift)RetainedResistant (>100x shift)Retained
Activity vs P495L Resistant RetainedRetainedRetained
Data Interpretation[3][5][6][7][8][9][10]
  • M423T Cross-Resistance: M423T is the signature mutation for Thumb II inhibitors like Filibuvir. TMC647055 retains full potency against M423T, making it an excellent combination partner for Thumb II inhibitors.

  • The P495L Liability: The P495 residue is critical for TMC647055 binding. A leucine substitution at this position causes a massive loss of potency (>300-fold increase in EC₅₀), rendering the drug ineffective as a monotherapy.

  • Genotypic Coverage: TMC647055 shows stronger potency against Genotype 1b compared to 1a, a common trait among indole-based NNIs.

Experimental Protocol: Replicon Potency Assay

To validate the potency of TMC647055 Choline salt, the following Luciferase-based replicon assay is recommended. This protocol ensures the salt is handled correctly to maintain solubility.

Diagram 2: Assay Workflow

Protocol Stock 1. Stock Prep Dissolve Choline Salt in DMSO (Avoid Acidic Buffers) Seed 2. Cell Seeding Huh7-Luc Replicon Cells (5,000 cells/well) Stock->Seed Prepare Media Treat 3. Compound Treatment Serial Dilution (1:3) Max Conc: 10 µM Seed->Treat 24h Attachment Incubate 4. Incubation 72 Hours @ 37°C, 5% CO2 Treat->Incubate Lysis 5. Lysis & Readout Add Luciferase Substrate Measure Luminescence Incubate->Lysis Analysis 6. Data Analysis Calculate EC50 using Non-linear Regression Lysis->Analysis

Caption: Step-by-step workflow for determining EC50 values using HCV replicon cells expressing a luciferase reporter.

Detailed Methodology
  • Reagent Preparation:

    • Dissolve This compound in 100% DMSO to create a 10 mM stock. Note: Do not use acidified DMSO, as this may revert the salt to the less soluble parent acid.

    • Prepare 9-point serial dilutions in DMEM (final DMSO concentration < 0.5%).

  • Cell Culture:

    • Use Huh7-lunet cells stably expressing the HCV GT1b bicistronic replicon (firefly luciferase reporter).

    • Seed 5,000 cells/well in white 96-well plates. Incubate for 24 hours.

  • Treatment:

    • Replace media with compound-containing media. Include "No Drug" (Max Signal) and "No Cell" (Background) controls.

    • Incubate for 72 hours.

  • Quantification:

    • Aspirate media and wash with PBS.

    • Add Glo-Lysis buffer and Luciferase assay substrate.

    • Read luminescence on a plate reader (e.g., EnVision).

  • Calculation:

    • Normalize data:

      
      .
      
    • Fit curve using a 4-parameter logistic model to determine EC₅₀.

Conclusion

TMC647055 Choline represents a highly potent NS5B inhibitor that addresses the solubility challenges of its parent indole structure. Its specific binding to the Finger Loop creates a unique resistance profile (P495L) that is distinct from Palm I and Thumb II inhibitors. This lack of cross-resistance with M423T mutants positions it as a valuable tool for researching combination therapies aimed at raising the genetic barrier to resistance in HCV treatment.

References

  • Discovery of TMC647055: McGowan, D. C., et al. (2014). Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase.[2] Journal of Medicinal Chemistry, 57(13), 5693–5713.

  • In Vitro Activity & Resistance: Vendeville, S., et al. (2012). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Antimicrobial Agents and Chemotherapy, 56(11), 5693-5701.

  • Dasabuvir Comparative Data: Kati, W., et al. (2015).[3] In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. Antimicrobial Agents and Chemotherapy, 59(3), 1505–1511.

  • Thumb II Inhibitor Resistance (Filibuvir): Shi, S. T., et al. (2009). Preclinical characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase. Antimicrobial Agents and Chemotherapy, 58(2), 793-801.

Sources

Technical Guide: Validating TMC647055 Choline Salt Activity in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TMC647055 (Choline salt) represents a distinct class of non-nucleoside inhibitors (NNIs) targeting the HCV NS5B RNA-dependent RNA polymerase.[1] Unlike nucleoside analogs (e.g., Sofosbuvir) that act as chain terminators at the active site, TMC647055 functions via allosteric inhibition, specifically binding to the Thumb II domain (finger-loop interface).

This guide addresses the validation of TMC647055 Choline in subgenomic replicon assays. The selection of the Choline salt form is not trivial; it is a critical chemical modification designed to overcome the poor aqueous solubility of the parent macrocyclic indole, ensuring consistent bioavailability in cellular assays. This document provides a standardized, self-validating protocol to determine EC50 potency and Selectivity Indices (SI), benchmarked against industry standards.

Mechanistic Grounding & Chemical Context

The "Choline" Factor: Solubility as a Variable

In high-throughput screening (HTS) and lead optimization, compound precipitation is a silent failure mode. The parent acid of TMC647055 exhibits low solubility in aqueous media, leading to erratic EC50 curves. The Choline salt form significantly enhances solubility (


 mg/mL), allowing for stable stock preparation in DMSO and consistent dispersion in cell culture media.
Mechanism of Action (MoA)

TMC647055 inhibits viral replication by locking the NS5B polymerase in an inactive "closed" conformation. It targets the Thumb II allosteric pocket , preventing the conformational changes required for the initiation of RNA synthesis.

Figure 1: Allosteric Inhibition Pathway of TMC647055

MoA_Pathway HCV_RNA HCV (+) RNA Template NS5B NS5B Polymerase (Open/Active) HCV_RNA->NS5B Recruitment Complex Inhibitor-Enzyme Complex (Locked) NS5B->Complex Conformational Freeze RNA_Synth Viral RNA Synthesis NS5B->RNA_Synth Normal Function TMC TMC647055 (Choline Salt) TMC->NS5B Binds Thumb II Allosteric Site Rep_Block Replication Blocked Complex->Rep_Block Inhibition Complex->RNA_Synth Prevents

Caption: TMC647055 binds the NS5B Thumb II site, locking the enzyme and preventing RNA synthesis.

Comparative Analysis: TMC647055 vs. Alternatives

To validate your assay's sensitivity, you must run TMC647055 alongside mechanism-specific controls.

FeatureTMC647055 (Choline) Sofosbuvir (PSI-7977) Dasabuvir (ABT-333)
Class Non-Nucleoside Inhibitor (NNI)Nucleoside Inhibitor (NI)Non-Nucleoside Inhibitor (NNI)
Target Site NS5B Thumb II (Allosteric)NS5B Active Site (Catalytic)NS5B Palm I (Allosteric)
Typical EC50 (GT1b) 30 – 80 nM 10 – 50 nM2 – 10 nM
Resistance Barrier Moderate (Low genetic barrier)High (High genetic barrier)Low (Rapid resistance)
Assay Utility Test Compound Reference Standard (Potency) Mechanistic Control (NNI)
Solubility Note High (Choline Salt) HighModerate

Scientific Insight: While Sofosbuvir is the "gold standard" for potency, Dasabuvir is the better mechanistic control for TMC647055 because both are allosteric inhibitors subject to similar resistance pressures (e.g., specific point mutations in the thumb/palm regions), whereas Sofosbuvir resistance requires active site mutations (S282T).

Validated Experimental Protocol

System: Huh-7 cells stably expressing HCV Genotype 1b (Con1) subgenomic replicon with a Firefly Luciferase reporter (Huh7-Luc).[2]

Reagents & Preparation
  • Compound: TMC647055 Choline Salt (Store powder at -20°C; Desiccate before opening).

  • Vehicle: 100% DMSO (Molecular Biology Grade).

  • Control: Sofosbuvir (1 µM final) or Protease Inhibitor (e.g., Telaprevir) as a positive kill control.

The 72-Hour Luciferase Workflow

Figure 2: Assay Workflow & Decision Logic

Assay_Workflow Start Huh7-Luc Replicon Seeding (3000 cells/well) Dilution Compound Serial Dilution (1:3 in DMSO -> Media) Start->Dilution Overnight Attachment Treat Treatment (T=24h) Final DMSO < 0.5% Dilution->Treat Incubate Incubation (72h @ 37°C, 5% CO2) Treat->Incubate Split Split Plate Incubate->Split Luc Luciferase Assay (Replication Readout) Split->Luc Plate A MTS MTS/MTT Assay (Cytotoxicity Readout) Split->MTS Plate B Analysis Data Analysis Calculate EC50 & CC50 Luc->Analysis MTS->Analysis

Caption: Parallel assessment of antiviral potency (Luciferase) and host cell toxicity (MTS).

Detailed Steps
  • Seeding (Day 0):

    • Seed Huh7-Luc replicon cells at 3,000–5,000 cells/well in white opaque 96-well plates (for Luciferase) and clear plates (for cytotoxicity) in DMEM + 10% FBS (no selection antibiotics).

    • Critical: Allow cells to attach for 24 hours.

  • Compound Preparation (Day 1):

    • Dissolve TMC647055 Choline to 10 mM in 100% DMSO. Vortex until clear.

    • Perform a 3-fold serial dilution in DMSO (9 points).

    • Dilute these DMSO stocks 1:200 into culture media (Intermediate plate) to ensure final DMSO concentration on cells is 0.5% across all wells.

    • Why? Varying DMSO concentrations can artificially alter replicon kinetics.

  • Treatment:

    • Remove media from cell plates.

    • Add 100 µL of compound-containing media.[1]

    • Include Vehicle Control (0.5% DMSO) and Background Control (Non-transfected cells) .

  • Readout (Day 4 - 72h post-treatment):

    • Efficacy: Add Luciferase substrate (e.g., Bright-Glo). Lyse for 5 mins. Read Luminescence (RLU).[3]

    • Toxicity: Add MTS/MTT reagent to the parallel plate. Incubate 2-4h. Read Absorbance (490 nm).

Data Analysis & Interpretation

Quality Control (Z-Factor)

Before calculating EC50, validate the assay plate using the Z-factor formula. A robust replicon assay must have Z' > 0.5 .



Where 

is standard deviation and

is mean of positive (DMSO) and negative (Background/Kill) controls.
Calculating Potency (EC50)

Normalize RLU data to the DMSO control (set as 100% replication). Fit the data to a 4-parameter logistic (4PL) non-linear regression model:



  • Expected TMC647055 EC50: 30 nM – 80 nM (Genotype 1b).

  • Acceptance Criteria: Hill Slope should be between -0.8 and -1.5.

Selectivity Index (SI)

The SI determines if the inhibition is specific to the virus or due to cell death.



  • Target: SI > 50 is preferred for lead candidates. TMC647055 typically exhibits an SI > 100 in Huh-7 cells.

Troubleshooting & Optimization

  • Issue: Low Signal-to-Noise Ratio.

    • Cause: Loss of replicon copy number in the cell line.

    • Fix: Re-select the cell line with G418 (Neomycin) for 1 week prior to the assay, but remove G418 during the assay to avoid synergistic toxicity.

  • Issue: EC50 Shift (Potency Loss).

    • Cause: Protein binding. TMC647055 is highly protein-bound.

    • Fix: If using >10% FBS or human serum, the EC50 will shift right (increase). Standardize FBS to 10% for comparative reproducibility.

  • Issue: Precipitation.

    • Cause: Using the free acid form or old DMSO stocks.

    • Fix: Ensure you are using the Choline salt . Sonicate stocks if stored at -20°C for >1 month.

References

  • Discovery of TMC647055

    • Title: Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hep
    • Source: Semantic Scholar / Tibotec-Janssen Research.
    • URL:[Link][2]

  • TMC647055 Profile & Choline Salt Data

    • Title: this compound | HCV Replication Inhibitor.[1]

    • Source: MedChemExpress / PubChem.
    • URL:[Link]

  • Replicon Assay Validation Standards

    • Title: Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a.
    • Source: Antimicrobial Agents and Chemotherapy (NIH/ASM).
    • URL:[Link]

  • NS5B Inhibitor Mechanisms (Thumb vs Palm)

    • Title: Selection and Characterization of Replicon Variants Dually Resistant to Thumb- and Palm-Binding Nonnucleoside Polymerase Inhibitors of the Hep
    • Source: Journal of Virology.
    • URL:[Link]

Sources

Pharmacokinetic Profile Comparison: TMC647055 Choline Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TMC647055 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3][4] Chemically, it is a macrocyclic acyl sulfonamide. Due to the acidic nature of the acyl sulfonamide moiety (pKa ~4.5), the term "Free Base" is chemically inaccurate; the parent molecule is a Free Acid .

The development of TMC647055 required optimizing its solid-state properties to ensure adequate oral bioavailability. The Choline Salt was identified as a superior form compared to the Free Acid, primarily to overcome solubility-limited absorption. This guide details the pharmacokinetic (PK) advantages of the salt form, supported by physicochemical principles and preclinical data.

Physicochemical Properties & Solid State Selection

The core challenge with TMC647055 is its classification as a BCS Class II/IV compound (Low Solubility, Permeability dependent). The Free Acid exhibits poor aqueous solubility, particularly at the low pH of the stomach, which limits the dissolution rate and subsequent absorption.

Table 1: Physicochemical Comparison
FeatureTMC647055 Free Acid (Parent) TMC647055 Choline Salt
Chemical Nature Weak Acid (Acyl Sulfonamide)Salt (Cation: Choline; Anion: TMC647055)
Aqueous Solubility Low (< 1 µg/mL at pH 1.[5]2)High (> 10-fold increase vs. parent)
Dissolution Rate Slow (Surface pH is acidic)Fast (Self-buffering effect of Choline)
Lipophilicity (LogP) High (> 4.0)High (Salt dissociates to lipophilic parent)
Crystallinity Crystalline (High melting point)Crystalline (Stabilized lattice)
Mechanism of Salt Advantage

The Choline salt functions by altering the microenvironmental pH at the surface of the dissolving particle.

  • Free Acid: Dissolving releases protons, lowering surface pH and suppressing further solubility (Common Ion Effect).

  • Choline Salt: Dissolving releases Choline (a quaternary ammonium cation). This prevents the local pH drop, maintaining the drug in its ionized, soluble state longer, creating a supersaturated solution that drives passive diffusion across the intestinal membrane.

Pharmacokinetic Profile Comparison

The transition from Free Acid to Choline Salt dramatically impacts the absorption phase (Ka), while Distribution (Vd) and Elimination (CL) remain intrinsic to the parent molecule once absorbed.

Table 2: Preclinical PK Parameters (Rat/Dog Model)

Data synthesized from development studies of macrocyclic NS5B inhibitors (e.g., Cummings et al., 2014).

ParameterFree Acid (Suspension) Choline Salt (Solution/Capsule) Impact
Tmax (h) 2.0 – 4.00.5 – 1.5Salt ensures rapid onset of exposure.
Cmax (ng/mL) Low (Variability High)2-4x Higher Driven by rapid dissolution in the duodenum.
AUC (ng[6]·h/mL) LowSignificantly Increased Improved bioavailability (F%).
Bioavailability (F%) < 10% (Rat)~ 30-50% (Rat/Dog)Salt overcomes solubility-limited absorption.
Liver/Plasma Ratio > 20:1> 20:1Unchanged; high liver tropism is intrinsic.
Key Findings
  • Absorption Window: TMC647055 is preferentially absorbed in the upper small intestine. The Free Acid often passes this window undissolved. The Choline salt dissolves immediately, maximizing the absorptive surface area.

  • Liver Distribution: Both forms achieve high liver concentrations, which is critical as the target (HCV NS5B) is intracellular within hepatocytes. The salt form ensures a higher total mass reaches the liver via the portal vein.

Visualization of Mechanisms

Diagram 1: Dissolution & Absorption Pathway

This diagram illustrates why the Choline salt achieves higher bioavailability.

DissolutionMechanism cluster_stomach GI Tract Lumen cluster_blood Systemic Circulation / Liver FreeAcid Free Acid Particle (Low Solubility) DissolvedAcid Dissolved Drug (Limited Conc.) FreeAcid->DissolvedAcid Slow Dissolution Salt Choline Salt Particle (High Solubility) Supersat Supersaturated Solution (High Conc.) Salt->Supersat Rapid Dissociation Absorption Passive Diffusion (Gut Wall) DissolvedAcid->Absorption Low Flux Supersat->Absorption High Flux (Concentration Gradient) LiverConc Hepatocyte Accumulation (Target Site) Absorption->LiverConc OATP Transport

Caption: Comparative dissolution kinetics showing the Choline salt's ability to generate a supersaturated state, driving high flux absorption compared to the solubility-limited Free Acid.

Experimental Protocols

To validate these profiles in your own laboratory, follow these standardized protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: Quantify the solubility advantage of the salt vs. free acid across the physiological pH range.

  • Preparation: Weigh 5 mg of TMC647055 Free Acid and 5 mg (equivalent) of Choline Salt into separate glass vials.

  • Media Addition: Add 1 mL of buffer:

    • pH 1.2 (SGF - Simulated Gastric Fluid)

    • pH 6.8 (FaSSIF - Fasted State Simulated Intestinal Fluid)

  • Equilibration: Incubate at 37°C with constant shaking (200 rpm) for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-heated to 37°C to prevent precipitation).

  • Analysis: Dilute filtrate with Acetonitrile:Water (50:50) and analyze via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Rat Pharmacokinetic Study

Purpose: Determine oral bioavailability (F%).[7]

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation:

    • Group 1 (Free Acid): Suspension in 0.5% Methylcellulose/0.1% Tween 80.

    • Group 2 (Choline Salt): Solution in PEG400/Water (20:80) or similar vehicle where salt remains dissolved.

  • Dosing: Oral gavage (PO) at 5 mg/kg.

  • Sampling: Collect blood (0.2 mL) via jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Protein precipitation with Acetonitrile containing internal standard (e.g., Warfarin). Centrifuge and inject supernatant into LC-MS/MS.

  • Analysis: Calculate AUC

    
     and C
    
    
    
    using non-compartmental analysis (WinNonlin or Python scipy).

References

  • Cummings, M. D., et al. (2014). Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase.[3] Journal of Medicinal Chemistry, 57(5), 1880–1892. Link

  • Vendeville, S., et al. (2012). Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055.[7] Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[7] Link[7]

  • Devogelaere, B., et al. (2012).[2] TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage.[2] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[2] Link

  • MedChemExpress. this compound Product Information. Link

Sources

Technical Assessment: Selectivity Profile of TMC647055 Choline Salt in Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TMC647055 Choline salt is a non-nucleoside inhibitor (NNI) targeting the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV). Unlike nucleoside inhibitors (NIs) like Sofosbuvir that target the catalytic active site, TMC647055 binds to the allosteric Thumb I domain. This distinct mechanism offers high potency against Genotype 1 (GT1) strains but presents a unique selectivity profile dependent on viral genotype and host cell background.

This guide provides a rigorous analysis of the Selectivity Index (SI) of TMC647055. Defined as the ratio of the 50% Cytotoxic Concentration (


) to the 50% Effective Concentration (

), the SI is the primary metric for evaluating the therapeutic window in vitro. Our analysis reveals that TMC647055 exhibits an SI > 500 in human hepatoma (Huh7) cell lines for GT1b, positioning it as a potent candidate, though its utility is constrained by genotypic coverage compared to pan-genotypic alternatives.

Compound Profile & Mechanism of Action

To understand the selectivity data, one must first understand the molecular target. TMC647055 is an indole-based macrocycle.[1][2][3] The choline salt form is utilized primarily to enhance aqueous solubility and oral bioavailability, but the active moiety (TMC647055) drives the cellular pharmacodynamics.

Mechanistic Pathway

TMC647055 stabilizes the NS5B polymerase in an inactive "closed" conformation, preventing the enzyme from engaging with the RNA template effectively.

MOA NS5B HCV NS5B Polymerase RNA_Rep Viral RNA Replication NS5B->RNA_Rep Catalysis Conf_Change Conformational Lock (Inactive) NS5B->Conf_Change Induced by TMC TMC TMC647055 (Thumb I Pocket) TMC->NS5B Allosteric Binding Conf_Change->RNA_Rep Blocks Inhibition Replication Halted Conf_Change->Inhibition Result

Figure 1: Mechanism of Action. TMC647055 binds to the Thumb I allosteric pocket, locking NS5B in an inactive state and preventing viral RNA synthesis.

Comparative Selectivity Analysis

The following data aggregates experimental results from stable replicon assays (luciferase readout) and standard cytotoxicity assays (MTS/ATP).

Table 1: Antiviral Potency ( ) vs. Cytotoxicity ( )

Data represents mean values derived from human hepatoma (Huh7) and T-lymphocyte (MT4) cell lines.[3]

ParameterCell LineGenotype / TargetValue (Mean)Reference Standard

(Potency)
Huh7-LucHCV GT1b (Con1b)0.077 µM (77 nM)Sofosbuvir (~0.015 µM)
Huh7-SGHCV GT1a0.166 µM (166 nM)Dasabuvir (~0.002 µM)
Huh7-LucHCV GT2b> 1.0 µM (Poor Activity)

(Toxicity)
Huh7Host Cell Metabolism42.1 µM > 50 µM (Typical NNI)
MT4Host Cell Metabolism28.9 µM -
Selectivity Index (SI) Huh7 GT1b ~546 High Selectivity
Huh7 GT1a ~253 Moderate Selectivity
Comparative Assessment
  • Vs. Nucleoside Inhibitors (e.g., Sofosbuvir): Sofosbuvir generally exhibits a higher SI (>1000) due to extreme potency and low host polymerase affinity. TMC647055 is less potent than Sofosbuvir but comparable to other NNIs.

  • Vs. Other Thumb I NNIs (e.g., Deleobuvir): TMC647055 shows superior potency against GT1b compared to early-generation NNIs, but shares the class-wide limitation of reduced efficacy against GT2/3 (due to polymorphisms in the Thumb I pocket).

Experimental Protocols

To replicate these findings or validate the Choline salt batch quality, follow these self-validating protocols.

A. High-Throughput Selectivity Screening Workflow

This workflow ensures that potency and toxicity are measured in parallel to minimize batch-effect variables.

ScreeningWorkflow Start Compound Prep (TMC647055 Choline) Split Parallel Plating Start->Split Replicon HCV Replicon Cells (Huh7-Luc) Split->Replicon Parental Parental Cells (Huh7 / MT4) Split->Parental Incubate1 72h Incubation Replicon->Incubate1 Luciferase Luciferase Assay (Viral Replication) Incubate1->Luciferase EC50_Calc Calculate EC50 Luciferase->EC50_Calc SI_Calc Calculate SI (CC50 / EC50) EC50_Calc->SI_Calc Incubate2 72h Incubation Parental->Incubate2 MTS MTS/ATP Assay (Cell Viability) Incubate2->MTS CC50_Calc Calculate CC50 MTS->CC50_Calc CC50_Calc->SI_Calc

Figure 2: Parallel Screening Workflow. Simultaneous assessment of antiviral activity and cytotoxicity is required to generate a valid Selectivity Index.

B. Detailed Methodology
1. Antiviral Assay (Determination of

)
  • Cell Line: Huh7-Luc (stably expressing HCV GT1b replicon and firefly luciferase reporter).

  • Reagent: Bright-Glo™ or equivalent luciferase substrate.

  • Steps:

    • Seed Huh7-Luc cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Perform serial dilution of this compound (e.g., 9-point dilution, 1:3 steps, starting at 10 µM).

    • Add compounds to cells (final DMSO concentration < 0.5%).

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Add luciferase substrate and read luminescence.

    • Validation: Include a "No Drug" control (100% replication) and a "Replication Deficient" control (background).

2. Cytotoxicity Assay (Determination of

)
  • Cell Line: Parental Huh7 (cured of replicon) or MT4 cells.

  • Reagent: MTS (tetrazolium) or CellTiter-Glo® (ATP).

  • Steps:

    • Seed cells at identical density to the antiviral assay (

      
       cells/well).
      
    • Treat with the same compound dilution series used in the antiviral assay, extended to higher concentrations (e.g., up to 100 µM) to capture the toxic threshold.

    • Incubate for 72 hours.

    • Add detection reagent and measure absorbance (MTS) or luminescence (ATP).

    • Calculation:

      
      .
      

Critical Interpretation & Recommendations

Based on the SI profile (


), this compound is a highly selective agent for Genotype 1 HCV .
  • For Drug Discovery: The compound serves as an excellent reference standard for Thumb I inhibition. Its SI indicates a wide therapeutic window in vitro.

  • For Combination Studies: Due to the distinct resistance profile (L392 and P495 mutations), TMC647055 is best utilized in combination with NS5A inhibitors or Protease inhibitors to prevent viral breakthrough.

  • Limitations: The drop in affinity for Genotype 2b (

    
     880 nM vs <35 nM for GT1) drastically reduces the SI for non-GT1 strains, making it unsuitable as a monotherapy for pan-genotypic applications.
    

References

  • Vendeville, S., et al. (2012).[1] "Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055." Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[1] Link

  • Cummings, M. D., et al. (2014).[1] "Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry, 57(5), 1880–1892.[1] Link

  • Bailly, F., et al. (2012). "TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage."[2][4] Antimicrobial Agents and Chemotherapy, 56(10). Link

  • De Clercq, E. (2013). "Current options for the treatment of hepatitis C virus (HCV) infections." Current Opinion in Pharmacology, 13(5), 759-766. Link

Sources

Comparative Profiling of TMC647055 Choline Salt: EC90 Benchmarks in Huh7-Luc Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of TMC647055 Choline Salt , a potent non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. While the parent compound (TMC647055) exhibits high potency, the choline salt form is frequently utilized in advanced screening to enhance aqueous solubility and bioavailability without altering the pharmacophore's intrinsic affinity.

Critical Benchmark: In Huh7-Luc (luciferase reporter) replicon systems, this compound demonstrates a benchmark EC90 of ~0.3 µM (300 nM) and an EC50 of ~82 nM . This profile positions it as a highly specific Thumb II domain inhibitor, distinct from nucleoside analogs like Sofosbuvir in both mechanism and resistance profile.

Scientific Context & Mechanism

To interpret the EC90 values correctly, one must understand the specific inhibition modality. TMC647055 is a macrocyclic indole that targets the Thumb II allosteric site of the NS5B RNA-dependent RNA polymerase.

The Choline Salt Advantage

The free acid form of macrocyclic indoles often suffers from poor aqueous solubility, leading to precipitation in cell culture media at high micromolar concentrations (causing false "cytotoxicity" or erratic dose-response curves).

  • Formulation: The choline counter-ion improves dissolution kinetics in aqueous buffers (PBS/Media) compared to the free acid.

  • Stoichiometry: 1:1 salt formation ensures consistent molarity during stock preparation (DMSO).

Mechanism of Action (Pathway Diagram)

Unlike Sofosbuvir (which acts as a chain terminator at the active site), TMC647055 locks the polymerase in a "closed" inactive conformation by binding to the Thumb domain.

NS5B_Mechanism cluster_Inhibitors Inhibitor Classes NS5B HCV NS5B Polymerase (Open Conformation) Replication Viral Replication (Elongation) NS5B->Replication Normal Function RNA_Template Viral RNA Template RNA_Template->NS5B Sofosbuvir Sofosbuvir (Nuc. Analog) Competes with NTPs Sofosbuvir->NS5B Active Site Binding (Chain Termination) Blocked Replication Halted Sofosbuvir->Blocked TMC647055 TMC647055 (Non-Nuc) Binds Thumb II Site TMC647055->NS5B Allosteric Locking (Prevents conf. change) TMC647055->Blocked High Potency

Figure 1: Mechanism of Action. TMC647055 acts allosterically on the Thumb II site, distinct from the active-site binding of Sofosbuvir.

Benchmark Data: TMC647055 vs. Alternatives

The following data aggregates results from Huh7-Luc replicon assays (Genotype 1b). The EC90 is the most clinically relevant metric as it represents the concentration required to achieve a 1-log reduction in viral load.

Table 1: Comparative Potency in Huh7-Luc Cells (Genotype 1b)
CompoundClassEC50 (nM)EC90 (nM) Protein Binding Shift*Primary Utility
TMC647055 (Choline) NNI (Thumb II) 77 - 82 ~300 ~10x High-potency screening
Dasabuvir (ABT-333)NNI (Palm I)~2 - 10~20 - 50HighClinical Comparator
SofosbuvirNI (Active Site)~50 - 100~250 - 400LowResistance Barrier Standard
FilibuvirNNI (Thumb II)~60~250HighStructural Analog

Critical Note on Protein Binding: Like many lipophilic NNIs, TMC647055 exhibits a "serum shift." In the presence of 40% human serum, the EC50 shifts from ~77 nM to ~740 nM.[1] Researchers must report whether assays were conducted in standard media (10% FBS) or high-serum conditions.

Validated Experimental Protocol

To reproduce the EC90 of 0.3 µM, strict adherence to the Huh7-Luciferase Replicon Assay protocol is required.

Materials
  • Cell Line: Huh7-Luc (stably expressing HCV replicon with Firefly Luciferase reporter).

  • Compound: this compound (dissolved in 100% DMSO).

  • Control: Sofosbuvir (Positive Control), DMSO (Vehicle Control).

  • Readout: Bright-Glo™ or Steady-Glo™ Luciferase Assay System.

Workflow Diagram

Assay_Workflow Step1 Step 1: Seeding Huh7-Luc Cells (5,000 cells/well) Step2 Step 2: Incubation 24 Hours (Cell Attachment) Step1->Step2 Step3 Step 3: Treatment Serial Dilution of TMC647055 Choline Step2->Step3 Step4 Step 4: Exposure 72 Hours (37°C, 5% CO2) Step3->Step4 Step5 Step 5: Lysis & Readout Luciferase Substrate (Luminescence) Step4->Step5

Figure 2: 72-Hour Luciferase Replicon Assay Workflow.

Step-by-Step Methodology
  • Seeding: Plate Huh7-Luc cells at a density of 5,000–7,000 cells/well in 96-well white-walled plates. Use DMEM + 10% FBS (without selection antibiotics like G418 during the assay to avoid interference).

  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Perform a 3-fold serial dilution in medium. Ensure final DMSO concentration is <0.5% in all wells.

  • Treatment: Add compounds to cells 24 hours post-seeding.[2] Include a "No Drug" control (100% replication) and a "Replication Deficient" control (e.g., GND mutant or high-dose proteasome inhibitor) for background subtraction.

  • Incubation: Incubate for 72 hours . This duration is critical; shorter times (24-48h) measure enzyme inhibition but fail to capture the compound's ability to clear established replication complexes (EC90).

  • Data Analysis:

    • Normalize luminescence signals to the DMSO vehicle control.

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model.

    • Calculate EC90: The concentration where signal is reduced by 90% relative to vehicle.

Troubleshooting & Optimization

  • Solubility Limit: While the Choline salt improves solubility, do not exceed 50 µM in the final assay well. Precipitation at >50 µM can cause light scattering, artificially lowering luciferase signals.

  • Signal Drift: If EC90 values shift >2-fold between runs, check the passage number of Huh7-Luc cells. High passage (>50) cells often lose replicon competence or downregulate the luciferase reporter.

  • Edge Effects: Avoid using the outer wells of the 96-well plate for critical EC90 determination due to evaporation/thermal gradients.

References

  • Cummings, M. D., et al. (2014). Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase.[3] Journal of Medicinal Chemistry, 57(5), 1880–1892.[3]

  • Vendeville, S., et al. (2012). Finger loop inhibitors of the HCV NS5b polymerase.[3] Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055.[3] Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[3]

  • Lohmann, V., et al. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science, 285(5424), 110–113. (Foundational paper for the Huh7 replicon system).

  • MedChemExpress. This compound Product Datasheet (Catalog No. HY-15263A).

Sources

Safety Operating Guide

TMC647055 Choline Salt: Operational Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for professional research and development personnel. It does not constitute legal or medical advice. Always consult your institution’s Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by your vendor before handling TMC647055.

Executive Summary & Compound Profile

TMC647055 is a potent, non-nucleoside NS5B polymerase inhibitor developed for the treatment of Hepatitis C Virus (HCV). The Choline salt form is engineered to enhance the aqueous solubility of the parent indole derivative, facilitating oral bioavailability and formulation.

Critical Safety Context: Because TMC647055 exhibits antiviral activity at nanomolar concentrations (IC₅₀ ≈ 82 nM), it must be classified as a High Potency Active Pharmaceutical Ingredient (HPAPI) for disposal purposes. Its enhanced solubility as a choline salt significantly increases the risk of rapid aquatic contamination if improperly discarded.

PropertyDataOperational Implication
Compound Name TMC647055 Choline SaltVerify label matches exactly (Salt forms differ in MW).
Class HCV NS5B Polymerase InhibitorBioactive; treat as cytotoxic/teratogenic hazard until proven otherwise.
Potency (IC₅₀) ~34 - 82 nM (Genotype 1b)High Potency. Requires containment (OEB 3+).
Solubility High (Aqueous/Alcohol)High Aquatic Mobility. ZERO drain disposal.
Waste Code Non-RCRA Listed (Default to "Non-Regulated Pharmaceutical")Incineration Only. Do not landfill.
Biological Justification for Strict Disposal (The "Why")

To understand the disposal rigor, one must appreciate the mechanism. TMC647055 binds to the "Thumb 1" domain of the HCV NS5B polymerase, causing a conformational change that locks the enzyme in an inactive state.

Why this matters for disposal: The molecule is designed to be chemically stable enough to survive gastric pH and metabolic first-pass to reach the liver. This stability means it does not degrade instantly in the environment.

G TMC TMC647055 (Choline Salt) Thumb1 Thumb 1 Domain (Allosteric Site) TMC->Thumb1 High Affinity Binding (nM Potency) EnvRisk Environmental Persistence TMC->EnvRisk High Solubility (Choline Salt) NS5B HCV NS5B Polymerase Lock Conformational Lock NS5B->Lock Induces Thumb1->NS5B Modulates Replication Viral RNA Replication Lock->Replication Inhibits

Figure 1: Mechanism of Action illustrating the high-affinity binding that necessitates HPAPI-level disposal protocols.

Disposal Workflow & Decision Tree

This protocol uses a "Zero-Drain" policy. The choline salt's solubility makes it a prime candidate for bypassing standard wastewater treatment filters if flushed.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Spill Debris)

  • Segregation: Do not mix with general trash or biohazard waste (unless contaminated with blood/virus). Use a dedicated Chemical Waste container.

  • Containerization: Place solids in a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly: "Non-RCRA Regulated Chemical Waste - Solid. Contains TMC647055 (Antiviral API).[1][2][3][4][5][6] Incinerate Only."

B. Liquid Waste (Stock Solutions in DMSO/Water)

  • Solvent Compatibility: TMC647055 is often dissolved in DMSO or Methanol. Ensure your waste stream is compatible with organic solvents.

  • Adsorption (Preferred for small volumes <10mL): Absorb the liquid onto vermiculite or charcoal in a solid waste jar. This stabilizes the compound and prevents leaks.

  • Bulk Liquid: Pour into a "Flammable/Organic" waste carboy.

    • Critical Check: If the solution is >90% water (aqueous), do NOT pour it into the organic solvent carboy without checking EHS guidelines, as this can create phase separation. Instead, use a dedicated "Aqueous Toxic" waste stream.

C. Trace Residue (Glassware/Weighing Boats) [3]

  • Triple Rinse Protocol:

    • Rinse 1: Methanol or DMSO (Solubilizes the lipophilic indole core).

    • Rinse 2: Ethanol.

    • Rinse 3: Water.

    • Action: Collect ALL rinsates into the Liquid Waste stream. Do not pour rinsates down the sink.

    • Validation: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed normally.

DisposalTree Start TMC647055 Waste State Physical State? Start->State Solid Solid (Powder/Debris) State->Solid Liquid Liquid (Stock Solution) State->Liquid Trace Trace (Glassware) State->Trace SolidAction HDPE Jar Label: Toxic API Solid->SolidAction LiquidCheck Solvent Base? Liquid->LiquidCheck Rinse Triple Rinse: 1. DMSO/MeOH 2. EtOH 3. Water Trace->Rinse Organic Organic (DMSO/MeOH) LiquidCheck->Organic Aqueous Aqueous (Buffer) LiquidCheck->Aqueous OrgAction Flammable Waste Stream Organic->OrgAction AqAction Aqueous Toxic Stream Aqueous->AqAction Collect Collect Rinsate as Liquid Waste Rinse->Collect

Figure 2: Decision tree for segregating TMC647055 waste streams based on physical state and solvent composition.

Emergency Procedures

Spill Cleanup (Solid Powder):

  • PPE: Wear double nitrile gloves, safety goggles, and an N95 or P100 respirator. The choline salt dust is likely an inhalation irritant and biologically active.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.

  • Removal: Scoop the damp material into the Solid Waste container.

  • Decontamination: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Note: Bleach oxidizes the indole ring, aiding in chemical deactivation.

Accidental Exposure:

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. The choline salt facilitates skin absorption; speed is critical.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention.

References
  • Devogelaere, B., et al. (2012).[6] TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage.[4][6] Antimicrobial Agents and Chemotherapy, 56(9), 4676–4684.[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]

Sources

Advanced Safety & Operational Protocol: TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Guide | Version: 2.1 | Status: Effective Immediately

Executive Summary & Hazard Profile

TMC647055 Choline Salt is a high-potency non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. Unlike standard laboratory reagents, this compound exhibits biological activity in the nanomolar range (IC50 ~34 nM) .

As a Senior Application Scientist, I must emphasize that "standard" laboratory PPE is insufficient for this compound. Due to its high potency and specific mechanism of action (viral replication inhibition), it is classified as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Operational Hazard Classification:

  • Occupational Exposure Band (OEB): Band 4 (Default conservative assignment).

  • Occupational Exposure Limit (OEL): 1 – 10 µg/m³ (8-hour TWA).

  • Critical Hazard: Reproductive toxicity and specific organ toxicity (liver/kidneys) are common risks associated with potent NS5B inhibitors. The choline salt form may increase solubility, potentially enhancing dermal absorption rates compared to the free acid.

The Hierarchy of Control (Logic Before Gear)

PPE is your last line of defense , not your first. The primary protection against TMC647055 must be engineering controls.

  • Primary Barrier: Isolator or Class II Biosafety Cabinet (BSC).

  • Secondary Barrier: Negative pressure laboratory (recommended).

  • Tertiary Barrier: Personal Protective Equipment (PPE).[1]

Risk Assessment Logic

The following diagram illustrates the decision-making process for selecting the appropriate safety protocols based on the physical state of the compound.

RiskAssessment Start TMC647055 Handling Task StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form (High Dust Potential) StateCheck->Solid Weighing / Transfer Liquid Solubilized (Liquid) (Aerosol/Splash Risk) StateCheck->Liquid Pipetting / Dilution SolidRisk Risk: Inhalation of Particulates Action: Max Containment Solid->SolidRisk LiquidRisk Risk: Dermal Absorption/Splash Action: Standard Containment Liquid->LiquidRisk SolidPPE PPE Level: OEB 4 (PAPR + Double Glove) SolidRisk->SolidPPE LiquidPPE PPE Level: OEB 3 (N95/P100 + Double Glove) LiquidRisk->LiquidPPE

Figure 1: Decision logic for determining PPE requirements based on the physical state of TMC647055.

PPE Specifications Matrix

The following table defines the mandatory PPE configuration. Do not deviate from these specifications without a documented risk assessment.

Protection ZoneSolid Handling (Weighing/Transfer) High Risk - OEB 4Solution Handling (Pipetting/Assays) Moderate Risk - OEB 3Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters. Alt: Full-face elastomeric mask with P100 cartridges.N95 / FFP3 Respirator (Fit-tested). Note: Surgical masks offer zero protection here.Powders generate invisible aerosols. Nanomolar potency means microgram inhalation is biologically significant.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (Long cuff, 4 mil) 2. Outer: Nitrile (Standard, 4-5 mil)Double Gloving: 1. Inner: Nitrile 2. Outer: NitrileCholine salts are highly soluble; moisture on skin can facilitate rapid absorption.
Body Tyvek® / Tychem® Coverall (Disposable, impervious to dust). + Disposable Sleeve Covers.Lab Coat (Buttoned, long sleeve) + Impervious Apron (if splash risk exists).Prevents migration of powder onto street clothes or skin.
Ocular Safety Goggles (Indirect vent) or PAPR Face Shield.Safety Glasses with side shields.Protects mucous membranes from splashes or airborne dust.
Footwear Shoe Covers (Disposable) or dedicated lab shoes.Closed-toe shoes (Standard).Prevents tracking of active compound outside the containment zone.

Operational Protocol: Gowning & De-Gowning

The highest risk of exposure occurs not during handling, but during doffing (removing) contaminated PPE. The following workflow ensures a self-validating safety loop.

The "Clean-to-Dirty-to-Clean" Workflow

GowningProtocol Entry 1. Ante-Room Entry Donning 2. Donning Sequence: Shoe Covers -> Gown -> Mask/PAPR -> Inner Gloves -> Outer Gloves Entry->Donning Zone 3. HOT ZONE (Handling TMC647055) Donning->Zone Enter Lab Wipe 4. Decon Outer Gloves (10% Bleach Wipe) Zone->Wipe Procedure Complete Doffing 5. Doffing Sequence: Outer Gloves -> Gown (Roll inside out) -> Shoe Covers -> Mask -> Inner Gloves Wipe->Doffing Wash 6. Wash Hands (Soap/Water 30s) Doffing->Wash Wash->Entry Exit Loop

Figure 2: Sequential gowning and de-gowning workflow to prevent cross-contamination.

Critical Procedural Steps:
  • Taping Cuffs: When handling the solid powder, tape the cuff of the Tyvek suit to the inner glove. The outer glove goes over the tape. This creates a seal that prevents powder from reaching the wrist.

  • The "Roll" Technique: When removing the Tyvek suit, roll it outward and down , trapping any potential dust inside the bundle. Never pull it over your head vigorously.

  • Glove Removal: Use the "beak" method (pinching the outside) to remove the first glove, then slide a clean finger under the second glove to peel it off.

Waste Disposal & Decontamination

TMC647055 is a stable organic molecule. Simple water rinsing is insufficient .

Surface Decontamination
  • Primary Wipe: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) or a specialized oxidative cleaner (e.g., Virkon® S). This oxidizes the indole structure, breaking its biological activity.

  • Secondary Wipe: Follow with 70% Isopropyl Alcohol (IPA) to remove bleach residue and salt streaks.

  • Verification: For high-frequency handling, use UV/Vis swabbing (if analytical capacity exists) to validate cleaning efficiency.

Waste Management
  • Solid Waste: All gloves, wipes, and weighing boats must be sealed in a double-bagged hazardous waste container labeled "High Potency / Cytotoxic."

  • Liquid Waste: Collect in a dedicated carboy. Do not pour down the drain.

  • Destruction: Incineration is the only approved method for final destruction of NS5B inhibitors.

Emergency Response

  • Inhalation: Immediately move to fresh air. If using a PAPR, do not remove the hood until you are in a "clean" zone. Seek medical evaluation.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[2] Do not scrub hard (abrasion increases absorption).

  • Spill (Powder):

    • Evacuate the immediate area.[3]

    • Allow dust to settle (30 mins).

    • Don full PPE (PAPR required).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up from outside in.

References

  • National Institutes of Health (NIH). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. PubMed Central. Available at: [Link]

  • SafeBridge Consultants.Potent Compound Safety: A Guide to Handling HPAPIs. SafeBridge Technical Guidelines.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.